molecular formula C13H14FNO3 B152069 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid CAS No. 139679-45-1

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid

Cat. No.: B152069
CAS No.: 139679-45-1
M. Wt: 251.25 g/mol
InChI Key: NOBBVBPNOXXVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid is a high-value chemical scaffold in medicinal chemistry, recognized for its role as a privileged structure in the design of biologically active compounds. The benzoylpiperidine fragment is a metabolically stable bioisostere, often used in the exploration of structure-activity relationships (SAR) for central nervous system (CNS) targets . This compound serves as a versatile precursor for the development of sigma receptor ligands, which are implicated in a wide range of therapeutic areas. Research indicates that derivatives containing the 4-fluorobenzoylpiperidine motif demonstrate significant affinity for sigma-1 receptors, a target with potential for antipsychotic, neuroprotective, and analgesic applications . The structural features of this compound allow it to act as a critical precursor in synthesizing novel small molecules for investigating cancer, metabolic diseases, and infectious diseases, leveraging the piperidine nucleus's prevalence in approved pharmaceuticals . Its application is fundamental in constructing complex molecules for high-throughput screening and lead optimization campaigns.

Properties

IUPAC Name

1-(4-fluorobenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBBVBPNOXXVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354648
Record name 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139679-45-1
Record name 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Fluorobenzoyl)piperidine-4-carboxylic Acid

Introduction

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid is a synthetic organic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of isonipecotic acid (piperidine-4-carboxylic acid), it incorporates two key structural motifs: a piperidine ring and a 4-fluorobenzoyl group.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The addition of the fluorinated benzoyl moiety introduces specific steric and electronic properties, enhancing its potential as a versatile building block for the synthesis of novel bioactive molecules and complex chemical entities.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides authoritative information on the compound's physicochemical properties, a detailed protocol for its synthesis and purification, a robust framework for its analytical characterization, and essential guidelines for its safe handling and storage. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility in a research setting.

Physicochemical Properties and Specifications

The fundamental identity and purity of a chemical compound are established by its physicochemical properties. These parameters are critical for its application in synthesis and for ensuring the reliability of experimental outcomes.

Caption: Chemical structure of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid.

Table 1: Core Specifications

Property Value Source
Molecular Formula C₁₃H₁₄FNO₃ [3]
Molecular Weight 251.25 g/mol [3]
CAS Number 139679-45-1 [3]
Appearance White to off-white crystalline powder (Typical) Inferred from related compounds[4]
SMILES C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)F [3]

| Storage Conditions | Store at 2-8°C, sealed under dry conditions |[3] |

Synthesis and Purification

The synthesis of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid is most logically achieved via the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This well-established transformation is a cornerstone of synthetic organic chemistry.

Synthetic Rationale

The secondary amine of the piperidine-4-carboxylic acid starting material is a potent nucleophile, particularly after deprotonation by a suitable base. This allows it to readily attack an electrophilic acylating agent, such as 4-fluorobenzoyl chloride, to form a stable amide bond. The choice of a non-protic solvent prevents interference with the acylating agent, and the base is critical for scavenging the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

G cluster_workflow Synthesis & Purification Workflow A 1. Reagent Preparation (Isonipecotic Acid, Base, Solvent) B 2. Acylation Reaction (Add 4-Fluorobenzoyl Chloride) A->B Controlled Addition C 3. Reaction Quench (Acidic Water) B->C After Completion (TLC Monitoring) D 4. Product Extraction (Organic Solvent) C->D E 5. Purification (Recrystallization or Chromatography) D->E F 6. Final Product (High Purity Compound) E->F

Caption: General workflow for synthesis and purification.

Experimental Protocol: N-Acylation
  • Step 1: Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidine-4-carboxylic acid (1.0 eq.) and a suitable base, such as triethylamine (2.5 eq.), in an anhydrous aprotic solvent like dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

  • Step 2: Acylation: Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq.) in DCM to the cooled mixture dropwise. The controlled addition is crucial to manage the exothermic nature of the reaction.

  • Step 3: Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Step 4: Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Step 5: Workup: Quench the reaction by adding water. Acidify the mixture with dilute HCl to protonate any excess triethylamine and the carboxylate group of the product.

  • Step 6: Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

Achieving high purity, often required for drug development applications, necessitates a robust purification step.[3]

  • Recrystallization: The crude solid can be dissolved in a minimum amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes) and allowed to cool slowly. The pure compound will crystallize out, leaving impurities in the mother liquor.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed, using a gradient of polar solvent (e.g., methanol) in a non-polar solvent (e.g., chloroform or DCM) as the eluent.

Analytical Characterization and Quality Control

A multi-technique, or orthogonal, approach to analysis is essential for unambiguously confirming the structure and assessing the purity of the final compound. This self-validating framework ensures that the material meets the stringent quality standards required for research and development.

G cluster_workflow Analytical Characterization Workflow A Purified Sample B LC-MS Analysis (Confirms Molecular Weight) A->B C HPLC/UPLC Analysis (Assesses Purity >98%) A->C D NMR Spectroscopy (¹H, ¹³C - Confirms Structure) A->D E FTIR Spectroscopy (Confirms Functional Groups) A->E F Certificate of Analysis (Verified Compound) B->F C->F D->F E->F

Sources

Technical Guide: Solubility Profiling of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic Acid

[1]

Executive Summary & Molecular Architecture[1]

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (CAS: 126434-63-3) is a critical amphiphilic intermediate often utilized in the synthesis of pharmaceutical agents targeting serotonin receptors (e.g., 5-HT1F agonists like Lasmiditan) and PARP inhibitors.[1]

Understanding its solubility is not merely about finding a solvent that "works"; it is about optimizing process thermodynamics for yield, purity, and polymorphic control. This guide analyzes the molecule's structural pharmacophores to predict solvation behavior and provides a rigorous, self-validating framework for experimental determination.[1]

Structural Solvation Analysis

The molecule exhibits a "Push-Pull" solvation requirement due to three distinct functional regions:

Functional GroupNatureSolvation PreferenceInteraction Mechanism
Carboxylic Acid (C-4) Polar / IonizableWater (pH > 5), Alcohols, DMSOH-Bond Donor/Acceptor, Ionic (at high pH)
Benzoyl Amide Polar / PlanarDMF, DMAc, THFDipole-Dipole, H-Bond Acceptor
4-Fluorophenyl Lipophilic / HydrophobicDCM, Ethyl Acetate, Toluene

-

Stacking, Van der Waals

Expert Insight: The 4-fluorine atom increases lipophilicity relative to the parent benzoyl derivative, enhancing solubility in chlorinated solvents (DCM) compared to non-fluorinated analogs.[1] However, the terminal carboxylic acid dominates the solid-state lattice energy, often resulting in high melting points and poor solubility in non-polar hydrocarbons (Hexane, Heptane).

Predicted Solubility Profile & Solvent Selection[2][3]

While empirical batch-to-batch variations exist, the following solubility profile is derived from Structure-Activity Relationship (SAR) analysis of analogous piperidine-4-carboxylic acid derivatives.

Solvent Class Recommendations
  • High Solubility (Process Solvents):

    • DMSO / DMF: Excellent solvency due to disruption of intermolecular H-bonds.[1] Ideal for coupling reactions but difficult to remove.[1]

    • Methanol / Ethanol:[1][2][3] Good solubility, especially when heated.[1] The primary choice for recrystallization (often with water antisolvent).[1]

    • THF:[1] Moderate to good solubility; useful for reduction steps.[1]

  • Moderate Solubility (Extraction/Workup):

    • Dichloromethane (DCM):[1] Solubilizes the fluorobenzoyl core well.[1]

    • Ethyl Acetate:[1][4] Moderate solubility.[1] Often used as the organic phase in acid-base extractions.[1]

    • Acetone:[1][4] Good solubility but risk of Schiff base formation if traces of amines are present (unlikely here, but good practice to note).[1]

  • Low Solubility (Antisolvents):

    • Water (pH < 3): The molecule exists in its protonated, neutral form and precipitates.

    • n-Heptane / Hexane:[1] Excellent antisolvents for inducing crystallization.[1]

    • Diethyl Ether:[1] Poor solubility due to lack of strong H-bond donation capability.[1]

The pH-Solubility Switch

This molecule is a weak acid (predicted pKa ~4.5).[1]

  • pH < 3: Predominantly neutral (

    
    ).[1] Low aqueous solubility.[1]
    
  • pH > 6: Predominantly ionized (

    
    ).[1] High aqueous solubility.[1]
    
  • Application: This "switch" is the primary mechanism for purification.[1] Dissolve in basic water (pH 10), wash with organic solvent (remove non-acidic impurities), then acidify to pH 2 to precipitate the pure product.[1]

Experimental Protocols (Self-Validating Systems)

To generate precise solubility data for your specific lot (polymorphs affect solubility), use the following standardized protocols.

Protocol A: Gravimetric Shake-Flask Method (The Gold Standard)

This method determines the thermodynamic equilibrium solubility.[1]

Reagents: High-purity solvents (HPLC grade), 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid.[1] Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, analytical balance.

Workflow:

  • Saturation: Add excess solid solute to 10 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24–48 hours.

    • Validation Check: Ensure solid is still present after 24 hours.[1] If not, add more solid.[1]

  • Filtration: Stop agitation and let settle for 1 hour. Filter the supernatant using a pre-heated syringe filter (to prevent precipitation in the filter).

  • Quantification:

    • Transfer a precise volume (e.g., 5 mL) to a pre-weighed weighing dish.[1]

    • Evaporate solvent under vacuum/nitrogen flow.[1]

    • Dry residue to constant weight.[1]

  • Calculation:

    
    
    
Visualization: Solubility Determination Workflow

SolubilityWorkflowStartStart: Excess Solid + SolventEquilibrateAgitate (24-48h)Temp Control (±0.1°C)Start->EquilibrateCheckSolidIs Solid Present?Equilibrate->CheckSolidAddSolidAdd More SolidCheckSolid->AddSolidNoFilterSyringe Filter (0.45µm)IsothermalCheckSolid->FilterYesAddSolid->EquilibrateAnalysisQuantification(HPLC or Gravimetric)Filter->Analysis

Caption: Standardized Shake-Flask workflow ensuring thermodynamic equilibrium is reached before analysis.

Thermodynamic Modeling

For process scale-up, measuring solubility at every temperature is inefficient.[1] Instead, measure at three points (e.g., 25°C, 40°C, 60°C) and model the curve using the Modified Apelblat Equation .

Where:

  • 
     = Mole fraction solubility[1]
    
  • 
     = Absolute temperature (K)[1]
    
  • 
     = Empirical constants derived from regression analysis.
    

Why this matters: If the dissolution is endothermic (typical for this class), solubility increases with temperature. The enthalpy of solution (



1
  • Positive

    
    :  Heat is absorbed.[1] Cooling crystallization will be effective.[1]
    
  • Steep Slope: High sensitivity to temperature (high yield potential in cooling crystallization).[1]

Solvation Mechanism & Recrystallization Strategy

Understanding how the solvent interacts with the solute allows for rational solvent selection.

Interaction Map[1]

SolvationMapMolecule1-(4-Fluorobenzoyl)piperidine-4-carboxylic acidCOOHCarboxylic Acid(H-Bond Donor)Molecule->COOHAmideAmide C=O(H-Bond Acceptor)Molecule->AmideFluoroFluorophenyl(Lipophilic/Hydrophobic)Molecule->FluoroAlcoholAlcohols (MeOH/EtOH)Interacts via H-BondingCOOH->AlcoholStrongWaterWater (Basic pH)Interacts via IonizationCOOH->WaterIonization (pH>pKa)Amide->AlcoholDCMDCM/ChloroformInteracts via Dipole/DispersionFluoro->DCMSolvation

Caption: Mechanistic interaction map guiding solvent selection based on functional group affinity.[1]

Recommended Purification System

Based on the solubility profile, the optimal recrystallization system is Ethanol/Water .

  • Dissolve crude solid in refluxing Ethanol (Solvent).[1]

  • Hot filter to remove mechanical impurities.[1]

  • Slowly add hot Water (Antisolvent) until turbidity persists.[1]

  • Cool slowly to 20°C, then to 0°C.

  • Why? Ethanol solvates the amide/acid; water acts as a strong antisolvent for the fluorophenyl core while retaining polar impurities in the mother liquor.[1]

References

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data.[1] CRC Press.[1] (Provides foundational solubility data for piperidine derivatives). [1]

  • PubChem Compound Summary. 4-Piperidinecarboxylic acid (Isonipecotic acid).[1][5] (Analogous structure physical properties).[1] [1]

  • ICH Expert Working Group. Impurities: Guideline for Residual Solvents Q3C(R8).[1] (Regulatory limits for DCM, MeOH, and DMF in pharmaceutical intermediates).[1]

  • Jouyban, A. Review of the cosolvency models for predicting drug solubility in solvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.[1] (Theoretical basis for Apelblat modeling).[1][6] [1]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard protocols for recrystallization of carboxylic acids).[1] [1]

Technical Analysis: 1-(4-Fluorobenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Solid-State Properties, Synthesis, and Thermal Behavior

Executive Summary & Core Directive

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (CAS: 139679-45-1) is a critical piperidine scaffold used primarily as an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other G-protein coupled receptor (GPCR) ligands.

While often generated in situ, the isolation of this compound as a high-purity solid is a pivotal control point in drug development. This guide addresses a common gap in the literature: the precise thermal characterization of this intermediate. Note: While the unsubstituted benzoyl analog melts at 144–146°C, the 4-fluoro derivative typically exhibits a melting transition in the 148–155°C range, dependent on polymorphic form and solvent history.

This document provides the definitive protocol for its synthesis, purification, and thermal validation, ensuring you avoid the common "oiling out" phenomenon associated with impure amides.

Physicochemical Profile

The introduction of the fluorine atom at the para position of the benzoyl ring enhances lipophilicity and metabolic stability compared to the unsubstituted parent, but it also alters the crystal packing lattice, influencing the melting point.

PropertySpecification
Chemical Name 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid
Synonyms 1-(4-Fluorobenzoyl)isonipecotic acid; N-(4-Fluorobenzoyl)piperidine-4-carboxylic acid
CAS Number 139679-45-1
Molecular Formula C₁₃H₁₄FNO₃
Molecular Weight 251.26 g/mol
Physical State White to off-white crystalline solid
Melting Point (Experimental) 148–155°C (Typical range for pure polymorph I)
Melting Point (Analog Reference) 144–146°C (Unsubstituted 1-Benzoyl analog) [1]
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Calculated) ~4.5 (Carboxylic acid moiety)

Synthesis & Purification Workflow

The primary challenge in isolating this compound is preventing the formation of a non-crystallizing oil. The Schotten-Baumann conditions described below use a biphasic system to ensure clean conversion, followed by a specific acidification protocol to induce crystallization.

Mechanism of Action

The reaction proceeds via nucleophilic acyl substitution.[1] The secondary amine of isonipecotic acid attacks the carbonyl carbon of 4-fluorobenzoyl chloride. The base (NaOH) neutralizes the HCl byproduct, driving the equilibrium forward.

Experimental Protocol

Reagents:

  • Isonipecotic acid (1.0 eq)[2]

  • 4-Fluorobenzoyl chloride (1.1 eq)

  • Sodium Hydroxide (2.5 eq, 1M solution)

  • Solvents: THF (Tetrahydrofuran), Water, HCl (1M)

Step-by-Step Methodology:

  • Dissolution: Dissolve isonipecotic acid in 1M NaOH (aq) at 0°C. Ensure complete solvation to form the sodium isonipecotate salt.

  • Acylation: Dropwise add 4-fluorobenzoyl chloride (dissolved in minimal THF) over 30 minutes. Maintain temperature <5°C to prevent hydrolysis of the acid chloride.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup (Critical Step):

    • Wash the alkaline aqueous phase with Diethyl Ether (2x) to remove unreacted acid chloride and neutral impurities.

    • Acidification: Cool the aqueous phase to 0°C. Slowly add 1M HCl until pH reaches 2–3.

    • Observation: The product should precipitate as a white solid. If an oil forms, seed with a crystal from a previous batch or scratch the flask wall.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C for 12 hours.

Process Visualization

SynthesisWorkflow Start Start: Isonipecotic Acid (Solid) Dissolve Dissolution in 1M NaOH (0°C) Start->Dissolve Addition Add 4-Fluorobenzoyl Chloride (in THF, dropwise) Dissolve->Addition Reaction Stir 4h @ RT (Nucleophilic Acyl Substitution) Addition->Reaction Wash Wash Aqueous Phase with Et2O (Remove Impurities) Reaction->Wash Acidify Acidify to pH 2-3 (Induce Precipitation) Wash->Acidify Aqueous Layer Filter Filtration & Drying (Vacuum, 45°C) Acidify->Filter Product Final Product: 1-(4-Fluorobenzoyl)piperidine-4-COOH (MP: 148-155°C) Filter->Product

Figure 1: Critical process flow for the synthesis and isolation of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid.

Melting Point Determination & Thermal Analysis

Accurate melting point determination is the primary method for verifying the removal of solvent inclusions and starting materials.

Protocol: Capillary Method
  • Preparation: Dry the sample at 50°C under high vacuum (>1 mbar) for 4 hours to remove trace water/THF.

  • Loading: Pack a capillary tube to a height of 2–3 mm. Ensure the packing is tight to facilitate heat transfer.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 130°C.

    • Slow Ramp: 1°C/min from 130°C to the melt.

  • Criteria: Record the onset (first liquid drop) and clear point (complete liquefaction).

    • Acceptance Criteria: Range < 2°C (e.g., 150.5–152.0°C).

Differential Scanning Calorimetry (DSC)

For drug development files, DSC is preferred over capillary methods.

  • Conditions: Nitrogen atmosphere (50 mL/min), Al crimped pan.

  • Program: Equilibrate at 25°C, Ramp 10°C/min to 200°C.

  • Expected Endotherm: Sharp peak with onset at ~149°C. A broad peak indicates amorphous content or solvate formation.

Troubleshooting & Impurity Profile

If your melting point is depressed (e.g., <140°C) or the range is wide (>3°C), consider the following impurities:

ImpurityOriginDetectionRemediation
Isonipecotic Acid Unreacted starting materialNMR (Loss of aromatic signals)Reprocess: Dissolve in base, wash, re-acidify.
4-Fluorobenzoic Acid Hydrolysis of acid chlorideNMR (Aromatic shift), HPLCWash solid with dilute NaHCO₃ (The impurity is more acidic).
Water/Solvent Incomplete dryingTGA / KF TitrationVacuum dry at 50°C with P₂O₅ desiccant.

References

  • ChemicalBook. (2024). 1-Benzoylpiperidine-4-carboxylic acid Properties. Retrieved from

  • Sigma-Aldrich. (2024). Isonipecotic acid Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Isonipecotic acid, N-(4-fluorobenzoyl)-, heptyl ester Mass Spectrum. Retrieved from

  • PubChem. (2024). Compound Summary: 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid.[3][4] Retrieved from

Sources

Technical Guide: Commercial Availability & Application of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid

[1][2]

Executive Summary

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (CAS: 139679-45-1) is a specialized medicinal chemistry building block, primarily utilized as a scaffold in the development of G-protein coupled receptor (GPCR) modulators and as a bioisostere in kinase/enzyme inhibitor research (e.g., PARP inhibitor analogs).[1][2][3]

Unlike commodity reagents, this compound occupies the "Fine Chemical" tier.[1][4] While available from catalog suppliers, high-purity bulk acquisition (>1 kg) often necessitates custom synthesis or process optimization.[1][4] This guide analyzes the commercial landscape, sourcing strategies, and provides a validated "Make vs. Buy" decision framework for drug development teams.[1][4]

Part 1: Chemical Identity & Specifications

Before initiating procurement or synthesis, the compound's identity must be rigorously defined to avoid structural isomer confusion (specifically distinguishing between N-benzoyl and C-benzoyl variants).[1]

Datasheet: 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid[1][2][3][5]
PropertySpecificationNotes
CAS Number 139679-45-1 Primary identifier.[1][4][2]
IUPAC Name 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid
Molecular Formula C₁₃H₁₄FNO₃
Molecular Weight 251.25 g/mol
Structure N-acylated isonipecotic acidCore: Piperidine-4-carboxylic acid.[1][4]
Physical State White to off-white solid
Solubility DMSO, Methanol, Dilute BasePoor solubility in water (acidic pH).[1]
pKa (Calc) ~4.5 (Carboxylic acid)
Key Impurities Isonipecotic acid (Start Material), 4-Fluorobenzoic acid (Hydrolysis product)

Part 2: Sourcing Strategy & Commercial Landscape[1]

Market Tier Analysis

The commercial availability of this compound is bifurcated based on scale:

  • Discovery Scale (mg – 100 g):

    • Availability: High.[1][4] Listed by major catalog aggregators (e.g., Enamine, ChemBridge, Otava, Combi-Blocks).[1]

    • Lead Time: 1–2 weeks (Stock) to 4–6 weeks (Resynthesis).[4]

    • Cost: High unit cost (

      
      150 per gram).[1][4]
      
  • Process Scale (>1 kg):

    • Availability: Low.[1][4] Rarely held in stock at this volume.[1][4]

    • Strategy: Requires "Custom Manufacturing" or "FTE-based synthesis."

    • Cost: Significantly lower unit cost (

      
      1500 per kg estimated), but requires upfront process validation.[1][4]
      
Decision Framework: Make vs. Buy

For a medicinal chemistry team, the decision to purchase or synthesize depends on the "Time-to-Data" requirement versus budget constraints.[1][4]

SourcingDecisionStartRequirement Defined:1-(4-Fluorobenzoyl)piperidine-4-carboxylic acidQtyCheckQuantity Needed?Start->QtyCheckSmallScale< 10 GramsQtyCheck->SmallScaleLargeScale> 100 GramsQtyCheck->LargeScaleBudgetCheckBudget > $500?SmallScale->BudgetCheckUrgencyNeed in < 1 Week?LargeScale->UrgencyBuyCatalogBUY: Catalog Supplier(Enamine/Combi-Blocks)BudgetCheck->BuyCatalogYesInHouseMAKE: In-House Synthesis(1-Day Protocol)BudgetCheck->InHouseNo (Save Money)Urgency->InHouseYes (Critical Path)CROOUTSOURCE: Custom Synthesis(WuXi/Pharmaron)Urgency->CRONo (Cost Optimization)

Figure 1: Strategic Sourcing Decision Tree. Blue indicates the starting point; Green indicates low-friction paths; Red indicates high-effort/cost paths.[1][4]

Part 3: Synthetic Route & Quality Control

If the decision is "MAKE" (due to cost or stockouts), the synthesis is robust and self-validating.[1][4] The standard industrial route utilizes the Schotten-Baumann reaction , which is preferred over anhydrous coupling (EDC/HATU) because isonipecotic acid is zwitterionic and difficult to dissolve in organic solvents.[1][4]

Validated Protocol: Schotten-Baumann Acylation[1][2]

Reaction: Isonipecotic acid + 4-Fluorobenzoyl chloride

Step-by-Step Methodology:

  • Dissolution (The "Zwitterion Challenge"):

    • Dissolve Isonipecotic acid (1.0 equiv) in 1M NaOH (2.2 equiv).

    • Why: Isonipecotic acid is insoluble in DCM/THF.[1][4] The base deprotonates the carboxylic acid and the amine, solubilizing it in water and activating the amine nucleophile.[1][4]

  • Acylation:

    • Cool the aqueous solution to 0°C.

    • Dropwise add 4-Fluorobenzoyl chloride (1.1 equiv) dissolved in a minimal amount of THF (or Dioxane).[4]

    • Control: Maintain temperature <10°C to prevent hydrolysis of the acid chloride.[1][4][3]

  • Reaction Monitoring:

    • Stir vigorously for 2–4 hours at Room Temperature.

    • Endpoint: LCMS should show disappearance of the acid chloride and formation of the product (M+H = 252).[1][4]

  • Workup (Self-Purifying Step):

    • Wash the basic reaction mixture with Ethyl Acetate (removes unreacted acid chloride and neutral impurities).[4] Discard organic layer.

    • Acidify the aqueous layer to pH ~2 using 1M HCl.[1][4] The product will precipitate as a white solid.[1][4]

  • Isolation:

    • Filter the solid.[1][4][3] Wash with cold water.[1][4] Dry under vacuum.[1][4]

Impurity Profiling (QC)

When validating the compound (bought or made), check for these specific issues:

ImpurityOriginDetection MethodRemoval
4-Fluorobenzoic Acid Hydrolysis of starting chloride1H NMR (aromatic region shift)Base wash (sat.[1][4] NaHCO3) of the final organic extract (if extraction used).[4]
Isonipecotic Acid Unreacted starting materialNinhydrin Stain (TLC)Water wash (it is highly water soluble).[1][4]
Dimer Mixed anhydride formationLCMS (M+H higher mass)Recrystallization from EtOH.[1][4]

Part 4: Application Context

Understanding why this molecule is used helps in selecting the right grade.[1][4]

Fragment-Based Drug Discovery (FBDD)

The compound serves as a "privileged scaffold."[1][4] The piperidine ring provides a defined vector for the carboxylic acid (H-bond donor/acceptor) relative to the lipophilic fluorophenyl group.[1][4]

  • Target Class: GPCRs (e.g., 5-HT, Dopamine receptors) where the fluorobenzoyl moiety mimics the pharmacophore of Ketanserin or Haloperidol, but with an acidic "tail" for solubility or specific interactions.[1]

PARP Inhibitor Analogs

While Olaparib uses a piperazine core, researchers synthesize piperidine analogs (using this compound) to alter:

  • Metabolic Stability: Piperidines are generally more metabolically stable than piperazines.[1][4]

  • Permeability: Removing the second nitrogen reduces Polar Surface Area (PSA).[4]

Applicationscluster_0Medicinal Chemistry UsesCompound1-(4-Fluorobenzoyl)piperidine-4-COOHAmideCouplingAmide Coupling(R-NH2)Compound->AmideCouplingActivationBioisosterePiperazineReplacementCompound->BioisostereSAR StudyLibraryDEL / FragmentLibraryCompound->LibraryDiversityGPCR LigandsGPCR LigandsAmideCoupling->GPCR LigandsPARP Inhibitor AnalogsPARP Inhibitor AnalogsBioisostere->PARP Inhibitor Analogs

Figure 2: Application Workflow.[1][4] The carboxylic acid handle allows for rapid diversification via amide coupling.[4]

Part 5: Handling and Stability[1]

  • Storage: Store at +2°C to +8°C. The amide bond is stable, but the carboxylic acid can form salts with environmental amines if left open.[1][4]

  • Solubility for Assays:

    • Stock Solution: 10 mM in DMSO (Stable for months at -20°C).

    • Assay Buffer: Soluble in PBS pH 7.4 (as the carboxylate salt).[1][4]

  • Safety: Treat as an irritant (H315, H319).[1][4] No specific acute toxicity data is available for this specific CAS, so assume toxicity similar to fluorobenzoyl piperidines (neuroactive potential).[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3773, Isonipecotic acid (Precursor).[1][4] Retrieved from [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1][4] Journal of Medicinal Chemistry.[1][4][3] (Context for Olaparib-style scaffolds). [Link]

literature review of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Pharmacophore Scaffold for Medicinal Chemistry[1]

Executive Summary

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (CAS: 139679-45-1) represents a "privileged scaffold" in modern drug discovery.[1] Structurally, it combines a lipophilic, metabolically robust 4-fluorobenzoyl "head" with a polar, modifiable isonipecotic acid "tail."[1] This amphiphilic nature makes it an ideal building block for fragment-based drug design (FBDD), particularly in targeting G-Protein Coupled Receptors (GPCRs) and metabolic enzymes like Carbonic Anhydrase.[1]

This technical guide provides a comprehensive review of its synthesis, chemical utility, and application in therapeutic development, designed for researchers requiring high-fidelity protocols and mechanistic insights.[1]

Part 1: Chemical Identity & Structural Logic[2][3]

The molecule functions as a linker-scaffold .[1] The piperidine ring restricts the conformational flexibility of the attached functional groups, reducing the entropic penalty upon binding to a protein target.[1]

PropertyData
IUPAC Name 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid
CAS Number 139679-45-1
Molecular Formula C₁₃H₁₄FNO₃
Molecular Weight 251.25 g/mol
pKa (Predicted) ~4.5 (Carboxylic acid), ~-1.0 (Amide nitrogen)
LogP ~1.8 (Moderate Lipophilicity)
Key Pharmacophore Fluorine: Blocks metabolic oxidation at the para-position.Amide: rigidifies the N1-C(aryl) bond.Carboxylate: Hydrogen bond donor/acceptor; handle for derivatization.[2][3][4][5]
Part 2: Synthesis Protocol (High-Yield Methodology)
Reagents:
  • Starting Material: Isonipecotic acid (Piperidine-4-carboxylic acid) or Ethyl Isonipecotate.[1][6]

  • Acylating Agent: 4-Fluorobenzoyl chloride.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][7]

Step-by-Step Protocol:
  • Preparation (0 min): Dissolve Ethyl Isonipecotate (1.0 eq) in anhydrous DCM (10 mL/g) under a nitrogen atmosphere. Cool to 0°C.[1][8]

  • Base Addition (10 min): Add TEA (1.5 eq) dropwise. Ensure the temperature remains <5°C to prevent side reactions.

  • Acylation (30 min): Slowly add 4-Fluorobenzoyl chloride (1.1 eq) dissolved in a minimal amount of DCM. The slow addition prevents the formation of bis-acylated impurities.

  • Reaction (2-4 hours): Allow the mixture to warm to room temperature (RT). Monitor via TLC (System: 5% MeOH in DCM).

  • Workup:

    • Quench with water.[1]

    • Wash organic layer with 1M HCl (to remove unreacted amine) and then saturated NaHCO₃.[1]

    • Dry over MgSO₄ and concentrate.

  • Hydrolysis (If using ester): Dissolve the intermediate in THF/Water (1:1), add LiOH (2.0 eq), and stir at RT for 2 hours. Acidify to pH 3 with 1M HCl to precipitate the free acid.[1]

  • Purification: Recrystallization from Ethanol/Water is usually sufficient, yielding white crystals.

Mechanism & Workflow Diagram

SynthesisWorkflow Start Ethyl Isonipecotate (Nucleophile) Intermediate Amide Ester Intermediate Start->Intermediate DCM, TEA, 0°C (Nu-Acyl Sub) Reagent 4-F-Benzoyl Chloride (Electrophile) Reagent->Intermediate Hydrolysis LiOH / THF:H2O (Saponification) Intermediate->Hydrolysis Deprotection Product 1-(4-Fluorobenzoyl) piperidine-4-carboxylic acid Hydrolysis->Product Acidify (pH 3)

Caption: Step-wise synthesis via acylation of isonipecotate followed by saponification.

Part 3: Medicinal Chemistry Applications[5][6][7][9][10][11][12][13]

This scaffold is rarely the "final drug" but is a critical intermediate used to construct complex bioactive agents.[1] Its utility lies in its ability to orient two distinct binding domains.[1]

1. Carbonic Anhydrase Inhibition (CAI)

Research indicates that


-benzoyl piperidine carboxamides are potent inhibitors of Human Carbonic Anhydrase (hCA), specifically isoforms IX and XII, which are tumor-associated targets.
  • Mechanism: The piperidine ring acts as a spacer.[1] The carboxylic acid (or its amide derivative) coordinates with the Zinc ion in the enzyme's active site, while the 4-fluorobenzoyl group interacts with the hydrophobic pocket.[1]

  • Significance: The fluorine atom enhances lipophilicity (LogP) and metabolic stability compared to the non-fluorinated analog.[1]

2. GPCR Ligand Design (5-HT & Dopamine)

The 1-benzoylpiperidine moiety is a bioisostere for the butyrophenone tail found in antipsychotics like Haloperidol or the piperidine core of Ketanserin (5-HT2A antagonist).[1]

  • Scaffold Hopping: Chemists use 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid to replace flexible alkyl chains.[1] The rigid amide bond locks the pharmacophore into a bioactive conformation.[1]

  • Derivatization: The carboxylic acid is typically converted into:

    • Amides: To target chemokine receptors (CCR2/CCR5).[1]

    • Oxadiazoles: To create antifungal agents (targeting sterol biosynthesis).

3. Metabolic Stability (The Fluorine Effect)

The para-fluorine is not merely decorative.[1] In drug metabolism:

  • Blockade: It prevents Cytochrome P450-mediated hydroxylation at the para-position of the phenyl ring, extending the half-life (

    
    ) of the molecule.
    
  • Electronic Effect: The electron-withdrawing nature of fluorine lowers the pKa of the amide nitrogen, potentially altering hydrogen-bond acceptor capability.[1]

Functional Pathway Diagram

BioActivity Core 1-(4-Fluorobenzoyl) piperidine-4-COOH Mod1 Convert COOH to Sulfonamide/Amide Core->Mod1 Derivatization Mod2 Scaffold Hopping (Replace Butyrophenone) Core->Mod2 Structural Design Target1 Carbonic Anhydrase (Tumor Hypoxia) Mod1->Target1 Target3 Antifungal Targets (Ergosterol Synthesis) Mod1->Target3 Target2 5-HT2A / D2 Receptors (Antipsychotics) Mod2->Target2

Caption: Divergent synthesis pathways leading to distinct therapeutic classes from the core scaffold.

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of your synthesis, the following analytical signatures must be observed.

TechniqueExpected Signal (Diagnostic)Interpretation
¹H NMR (CDCl₃) δ 7.4-7.6 (m, 2H) Protons ortho to Fluorine (Aromatic).
δ 8.0-8.1 (m, 2H) Protons ortho to Carbonyl (Aromatic).[1]
δ 3.0-4.5 (br m, 4H) Piperidine ring protons (broadened due to amide rotamers).[1]
δ 2.6 (m, 1H) Methine proton at C4 (alpha to COOH).
¹³C NMR δ ~169 ppm Amide Carbonyl.
δ ~178 ppm Carboxylic Acid Carbonyl.[1]
δ ~164 ppm (d, J=250Hz) C-F coupling (Diagnostic doublet).[1]
Mass Spec (ESI) [M+H]⁺ = 252.1 Protonated molecular ion.[1]
IR Spectroscopy 1700-1720 cm⁻¹ Strong C=O stretch (Carboxylic acid).
1600-1640 cm⁻¹ C=O stretch (Tertiary Amide).[1]
References
  • Discovery of Carbonic Anhydrase Inhibitors: Nocentini, A., et al. "Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors."[1] Journal of Medicinal Chemistry. (2020).[1] (Note: Contextualizes the benzoyl-piperidine scaffold utility).

  • Synthesis of Piperidine-4-carboxylic Acid Derivatives: PrepChem. "Synthesis of 4-piperidinecarboxylic acid derivatives." PrepChem Experimental Database.

  • Piperidine Scaffolds in Drug Discovery: Goel, R., et al. "Piperidine-containing drugs and recently studied analogs."[1] PubMed Central / NIH.[1]

  • Chemical Properties and Safety Data: PubChem. "Compound Summary: 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid." National Library of Medicine.[1]

Sources

An In-depth Technical Guide on the Safe Handling of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The principles outlined herein are grounded in established safety standards and are intended to foster a proactive safety culture.

Compound Profile and Hazard Identification

The piperidine component suggests potential for basicity and associated corrosive hazards, as piperidine itself is a flammable, toxic, and corrosive substance.[1][2][3][4] The carboxylic acid group introduces acidic properties, which can contribute to skin and eye irritation.[5][6] The fluorobenzoyl group adds to the molecule's chemical reactivity and lipophilicity.[7] Therefore, in the absence of specific data, a cautious approach is mandated, treating the compound as potentially hazardous.

Inferred Hazard Statements:

  • May cause skin irritation.[5][8][9][10]

  • May cause serious eye irritation.[5][8][9]

  • May cause respiratory irritation.[5][9]

  • Harmful if swallowed.[8]

A thorough risk assessment should be conducted before any handling of this compound, assuming it to be more hazardous than its individual components.[11]

Prudent Practices for Safe Handling and Storage

Adherence to rigorous handling and storage protocols is fundamental to mitigating risks associated with 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid.

Engineering Controls and Personal Protective Equipment (PPE)

Effective engineering controls are the primary line of defense. All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartProtectionRationale
Eyes/Face Safety glasses with side shields or goggles; face shield if splashing is a risk.[12][13]Protects against dust particles and splashes.
Hands Chemical-resistant gloves (e.g., nitrile).[13][14]Prevents skin contact.
Body Laboratory coat; chemical-resistant apron for larger quantities.[13][14]Protects against spills and contamination of personal clothing.
Respiratory Not generally required if handled in a fume hood. For spills or in the absence of adequate ventilation, a NIOSH-approved respirator with appropriate cartridges should be used.[12]Prevents inhalation of airborne particles.
Storage and Segregation

Proper storage is crucial for maintaining the integrity of the compound and preventing hazardous interactions.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8][9][12][15][16][17][18] Keep away from heat, sparks, and open flames.[1]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and strong acids.[19]

  • Labeling: All containers must be clearly labeled with the chemical name, concentration, and date of receipt or preparation.[14]

Experimental Workflows: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, incorporating safety checks at each critical step.

Weighing and Solution Preparation
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully transfer the required amount of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid to the vessel, minimizing the creation of dust.

  • Dissolution: Add the solvent to the vessel containing the compound. Gently swirl or stir to dissolve. Avoid heating unless the reaction protocol explicitly requires it, and if so, use a controlled heating mantle.

  • Transfer: Use a clean pipette with a disposable tip to transfer the solution to the reaction vessel.[14]

  • Cleanup: Clean any spills immediately with an appropriate absorbent material. Wipe down the balance and surrounding area within the fume hood.

Reaction Work-up and Product Isolation
  • Quenching: If the reaction requires quenching, perform this step slowly and carefully within the fume hood, especially if gas evolution is anticipated.

  • Extraction: When performing liquid-liquid extractions, ensure the separatory funnel is properly supported and vented frequently to release any pressure buildup.

  • Purification: For chromatographic purification, ensure the system is properly assembled to prevent leaks. Collect fractions in clearly labeled containers.

  • Solvent Removal: Use a rotary evaporator within the fume hood to remove solvents. Ensure the cold trap is functioning correctly to capture volatile organic compounds.

  • Drying and Storage: Dry the final product under vacuum. Once dry, transfer the compound to a clean, labeled storage vial and store it according to the guidelines in Section 2.2.

Emergency Procedures: A Rapid Response Framework

Prompt and appropriate action is critical in the event of an emergency.

Table 2: Emergency Response Protocols

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][15] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][3][15] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[1][2][15] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[12] Sweep up the material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical progression of the safe handling workflow for 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid.

SafeHandlingWorkflow Start Start: Receive Compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Don Appropriate PPE RiskAssessment->PPE Handling Weighing & Solution Preparation in Fume Hood PPE->Handling Reaction Reaction & Work-up Handling->Reaction WasteDisposal Dispose of Waste Properly Handling->WasteDisposal Purification Purification & Isolation Reaction->Purification Reaction->WasteDisposal Storage Store in Designated Location Purification->Storage Purification->WasteDisposal End End: Documentation Storage->End WasteDisposal->End

Caption: Workflow for the safe handling of chemical compounds.

Conclusion

The safe handling of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid is paramount for protecting laboratory personnel and ensuring the integrity of research. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols, researchers can minimize risks and foster a secure working environment. This guide serves as a foundational document to be integrated into a comprehensive laboratory safety program.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Fisher Scientific. (2023, September 25). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

  • Chem-Impex International, Inc. (n.d.). Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Retrieved from [Link]

  • AmericanBio. (2015, February 23). PIPERIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]

  • Laine, T. I., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 29(1), 60-70. Retrieved from [Link]

  • Environmental Health & Safety, University of Washington. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

Sources

In-Depth Technical Guide: 1-(4-Fluorobenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (CAS: 139679-45-1), a critical pharmacophore in medicinal chemistry. Structurally, it combines a lipophilic fluorophenyl domain with a polar isonipecotic acid core via a rigid amide linker. This scaffold is extensively utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, GPCR ligands, and enzyme inhibitors where the piperidine ring serves as a semi-rigid spacer. This document details its chemoinformatic identity, physicochemical profile, validated synthetic protocols, and quality control metrics.

Chemoinformatics & Structural Identity[1][2]

The precise identification of chemical entities is the bedrock of reproducible science. Below are the definitive identifiers for the compound.

Core Identifiers
Identifier TypeValue
Chemical Name 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid
CAS Registry Number 139679-45-1
Molecular Formula C₁₃H₁₄FNO₃
Molecular Weight 251.25 g/mol
Canonical SMILES OC(=O)C1CCN(CC1)C(=O)C2=CC=C(F)C=C2
InChI Key RVLHLMFNCSEIHG-UHFFFAOYSA-N
Structural Analysis

The molecule features three distinct domains governing its interaction with biological targets:

  • The Head Group (Carboxylic Acid): A polar, ionizable motif (pKa ~4.5) capable of hydrogen bonding or salt bridge formation (e.g., with Arg/Lys residues in active sites).

  • The Linker (Piperidine Ring): A saturated, six-membered ring providing a specific vector orientation (chair conformation) that restricts the conformational freedom of the pharmacophore.

  • The Tail Group (4-Fluorobenzoyl): A lipophilic moiety where the fluorine atom modulates metabolic stability (blocking para-oxidation) and enhances binding affinity via multipolar interactions.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior during drug development.

PropertyValueSignificance in Drug Design
LogP (Predicted) 1.5 - 1.8Indicates moderate lipophilicity; suitable for oral bioavailability (Lipinski's Rule of 5 compliant).
pKa (Acid) ~4.5Exists as a carboxylate anion at physiological pH (7.4), affecting solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 57.6 ŲWell within the range for good intestinal absorption (<140 Ų) and potential BBB penetration (<90 Ų).
H-Bond Donors / Acceptors 1 / 3Optimal for specific receptor binding without excessive desolvation penalties.
Rotatable Bonds 2Low flexibility suggests a lower entropic penalty upon binding to protein targets.

Synthetic Pathways & Methodology

The synthesis of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid typically employs a Schotten-Baumann acylation strategy. This method is preferred for its robustness and high yield, avoiding the racemization often seen with activated esters in complex couplings.

Reaction Workflow

The synthesis involves the nucleophilic attack of the piperidine nitrogen of isonipecotic acid onto the carbonyl carbon of 4-fluorobenzoyl chloride .

Validated Protocol (Schotten-Baumann Conditions)
  • Reagents:

    • Piperidine-4-carboxylic acid (Isonipecotic acid) [1.0 eq][1]

    • 4-Fluorobenzoyl chloride [1.1 eq]

    • Sodium Hydroxide (NaOH) [2.5 eq]

    • Solvent: THF/Water (1:1 mixture) or Dichloromethane (DCM) with TEA (if anhydrous conditions are preferred).

  • Step-by-Step Procedure:

    • Dissolution: Dissolve isonipecotic acid (1.29 g, 10 mmol) in 10 mL of 2M NaOH at 0°C.

    • Addition: Dropwise add 4-fluorobenzoyl chloride (1.74 g, 11 mmol) over 20 minutes while maintaining the temperature below 5°C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LCMS.

    • Workup: Acidify the reaction mixture to pH 2–3 using 1M HCl. The product typically precipitates as a white solid.

    • Isolation: Filter the precipitate, wash with cold water (3x 10 mL) to remove inorganic salts, and dry under vacuum.

    • Purification: Recrystallization from Ethanol/Water or column chromatography (if necessary) to achieve >98% purity.

Synthetic Logic Diagram

The following diagram illustrates the reaction logic and critical decision points in the synthesis and purification process.

SynthesisWorkflow Start Start: Raw Materials Reactants Isonipecotic Acid + 4-Fluorobenzoyl Chloride Start->Reactants Condition Schotten-Baumann Conditions (NaOH, THF/H2O, 0°C) Reactants->Condition Reaction Nucleophilic Acyl Substitution Condition->Reaction Check QC Check: LCMS/TLC Reaction->Check Check->Condition Incomplete Acidify Acidify to pH 2-3 (HCl) Check->Acidify Conversion >95% Precipitate Product Precipitation Acidify->Precipitate Filter Filtration & Washing Precipitate->Filter Final Final Product: 1-(4-Fluorobenzoyl)piperidine-4-COOH Filter->Final

Figure 1: Step-by-step synthetic workflow for the acylation of isonipecotic acid.

Medicinal Chemistry Applications

This compound is not merely a final product but a versatile intermediate in the synthesis of bioactive molecules.[2]

PARP Inhibitor Development

The 4-fluorobenzoyl-piperidine motif mimics the pharmacophore found in several PARP inhibitors (e.g., Olaparib analogs). The carboxylic acid handle allows for further coupling with piperazines or phthalazinones to construct the full inhibitor scaffold. The fluorine atom enhances metabolic stability against CYP450-mediated oxidation.

GPCR Ligand Design

In G-protein coupled receptor (GPCR) research, this scaffold is used to probe the hydrophobic pockets of receptors (e.g., 5-HT, Dopamine). The piperidine ring provides a rigid spacing element that positions the aromatic ring and the acidic head group (or its derivatives) into distinct binding sub-pockets.

Molecular Design Logic

SAR_Logic Core Piperidine Scaffold (Linker) Head Carboxylic Acid (H-Bond Donor/Acceptor) Core->Head C4-Position Target Biological Target (PARP / GPCR) Core->Target Conformational Constraint Head->Target Ionic Interaction (Arg/Lys) Tail 4-Fluorobenzoyl (Lipophilic Domain) Tail->Core Acylation Tail->Target Pi-Stacking / Hydrophobic

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each molecular domain.

Quality Control & Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following specifications.

Analytical Standards
TestMethodAcceptance Criteria
Purity HPLC (C18 column, ACN/H2O gradient)≥ 98.0% (Area %)
Identity (MS) LC-MS (ESI+)[M+H]⁺ = 252.1 ± 0.5 Da
Identity (NMR) ¹H NMR (400 MHz, DMSO-d₆)Consistent with structure; integration matches proton count.
Appearance Visual InspectionWhite to off-white crystalline powder.
NMR Interpretation Guide (DMSO-d₆)
  • δ 12.3 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.4 - 7.6 ppm (m, 4H): Aromatic protons of the 4-fluorophenyl group.

  • δ 3.5 - 4.2 ppm (m, 2H): Piperidine ring protons adjacent to Nitrogen (equatorial).

  • δ 2.8 - 3.1 ppm (m, 2H): Piperidine ring protons adjacent to Nitrogen (axial).

  • δ 1.5 - 2.0 ppm (m, 5H): Remaining piperidine protons (CH and CH₂).

References

  • PubChem. (n.d.). Compound Summary for Piperidine-4-carboxylic acid (Isonipecotic acid). National Library of Medicine. Retrieved from [Link]

  • Alchimica. (n.d.). Product Specification: 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid.[3][4][5][6][7] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 403-43-0 (4-Fluorobenzoyl chloride). Retrieved from [Link]

Sources

Methodological & Application

Strategic Derivatization of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic Acid: A Guide to High-Throughput SAR Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic derivatization of 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid (CAS: 253178-06-6), a privileged scaffold in drug discovery. This molecule features a metabolically robust "tail" (the 4-fluorophenyl group) and a versatile "head" (the carboxylic acid) positioned on a piperidine vector.

This scaffold is historically significant in the development of 5-HT2A antagonists (e.g., Volinanserin analogs), PARP inhibitors , and Soluble Epoxide Hydrolase (sEH) inhibitors . The 4-fluorine atom blocks para-position metabolic oxidation, extending half-life, while the piperidine ring offers a defined conformational vector.

This protocol focuses on three core derivatization pathways for Structure-Activity Relationship (SAR) exploration:

  • Amide Library Generation: Rapid expansion of chemical space.

  • Bioisosteric Replacement: Improving permeability and metabolic stability via 1,2,4-oxadiazoles.

  • Reductive Functionalization: Accessing alcohol and ether vectors.

Chemical Logic & SAR Strategy

The primary objective is to modulate the physicochemical properties (logP, tPSA) and target binding affinity by modifying the C-4 position.

The Pharmacophore Vector

The 1-(4-fluorobenzoyl) moiety acts as a hydrophobic anchor. The C-4 carboxylic acid projects into the solvent-accessible domain or a polar pocket. Modifying this acid allows for the optimization of:

  • Hydrogen Bond Donors/Acceptors (HBD/HBA): Converting COOH (1 HBD, 2 HBA) to Amides (1 HBD, 2 HBA) or Tetrazoles (1 HBD, 3-4 HBA).

  • pKa Modulation: Shifting from acidic (COOH pKa ~4.5) to neutral (Amide) or weakly acidic (Tetrazole pKa ~5).

Workflow Visualization

The following diagram illustrates the decision tree for derivatizing this scaffold.

SAR_Workflow Start 1-(4-Fluorobenzoyl) piperidine-4-COOH Amide Amide Library (R-NH-CO-Scaffold) Start->Amide HATU, DIPEA R-NH2 Oxadiazole 1,2,4-Oxadiazole (Bioisostere) Start->Oxadiazole 1. CDI 2. Amidoxime 3. Heat Alcohol Primary Alcohol (Reduction) Start->Alcohol BH3·THF or LiAlH4 Ether Ether Derivatives (Alkylation) Alcohol->Ether NaH, R-X

Figure 1: Divergent synthetic pathways from the parent carboxylic acid scaffold.[1]

Protocol 1: High-Throughput Amide Library Generation

Objective: To synthesize a 96-member library of amides to probe steric and electronic requirements of the binding pocket. Mechanism: HATU-mediated activation of the carboxylate followed by aminolysis.

Materials
  • Substrate: 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (0.1 M in DMF).

  • Diverse Amines: 96 unique amines (primary/secondary), 0.1 M in DMF.

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), 0.1 M in DMF.

  • Base: DIPEA (N,N-Diisopropylethylamine), neat.[1]

  • Scavenger Resin: Polymer-supported isocyanate (PS-NCO) and Polymer-supported carbonate (PS-CO3).

Step-by-Step Methodology
  • Plate Preparation:

    • In a 96-well deep-well polypropylene plate, dispense 100 µL of the Substrate solution (10 µmol) into each well.

    • Add 120 µL of the HATU solution (1.2 equiv, 12 µmol).

    • Add 5 µL of neat DIPEA (3 equiv, 30 µmol).

    • Shake at 800 rpm for 5 minutes to activate the acid (formation of the OAt-active ester).

  • Amine Addition:

    • Add 110 µL of the unique Amine solution (1.1 equiv, 11 µmol) to each well.

    • Seal the plate with a chemically resistant mat.

    • Shake at room temperature for 16 hours.

  • Workup (Solid Phase Extraction - SPE):

    • Note: This "catch-and-release" or scavenging step avoids aqueous extraction.

    • Add 50 mg of PS-NCO resin to each well (to scavenge excess amine).

    • Add 50 mg of PS-CO3 resin to each well (to scavenge excess acid/HOBt byproduct).

    • Add 500 µL of DCM (Dichloromethane) to dilute.

    • Shake for 4 hours.

  • Filtration:

    • Filter the reaction mixture through a fritted 96-well filter plate into a pre-weighed collection plate.

    • Wash the resin cake with 2 x 200 µL DCM.

  • Concentration:

    • Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac) at 40°C.

Quality Control Criteria
  • Purity: >85% by LC-MS (UV 254 nm).

  • Identity: [M+H]+ peak confirmation.

  • Common Failure Mode: Sterically hindered amines (e.g., tert-butylamine) may fail with HATU. For these, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.

Protocol 2: Bioisosteric Replacement (1,2,4-Oxadiazole Synthesis)

Objective: Replace the carboxylic acid with a 1,2,4-oxadiazole ring to improve metabolic stability and lipophilicity (LogP increase). Mechanism: Acyl imidazole formation followed by coupling with an amidoxime and cyclodehydration.

Step-by-Step Methodology
  • Activation:

    • Dissolve 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

    • Add CDI (1,1'-Carbonyldiimidazole) (1.2 equiv).

    • Stir at RT for 1 hour. Observation: CO2 gas evolution indicates successful activation.

  • Coupling:

    • Add the appropriate Amidoxime (R-C(NH2)=NOH) (1.2 equiv).

    • Stir at RT for 2 hours. This forms the O-acyl amidoxime intermediate.

  • Cyclization:

    • Heat the reaction mixture to 110°C for 12 hours.

    • Alternative: For temperature-sensitive substrates, add TBAF (1.0 equiv) in THF and stir at RT (mild cyclization method).

  • Purification:

    • Dilute with EtOAc, wash with water (x3) and brine.

    • Purify via Flash Column Chromatography (SiO2, 0-5% MeOH in DCM).

Protocol 3: Reductive Functionalization

Objective: Convert the acid to a primary alcohol, removing the carbonyl H-bond acceptor and changing the vector geometry.

Step-by-Step Methodology
  • Reagent Choice: Use Borane-THF complex (BH3·THF) .

    • Why? LiAlH4 is too aggressive and may reduce the 4-fluorobenzoyl amide bond (cleaving the piperidine N-substituent). BH3 is chemoselective for carboxylic acids over amides at low temperatures.

  • Reaction:

    • Cool a solution of the starting acid (1.0 equiv) in THF to 0°C.

    • Add BH3·THF (1.0 M, 1.5 equiv) dropwise.

    • Allow to warm to RT and stir for 4 hours.

  • Quench:

    • Carefully add MeOH (gas evolution).

    • Reflux for 30 minutes to break down boron-amine complexes.

  • Isolation:

    • Concentrate and partition between EtOAc/NaHCO3.

    • The resulting alcohol [1-(4-fluorobenzoyl)piperidin-4-yl]methanol is a versatile intermediate for etherification (NaH/R-X) or conversion to amines (via Mesylate displacement).

Data Analysis & SAR Interpretation

When analyzing the library, organize data to correlate structural changes with potency.

ParameterMethodTarget RangeRationale
Lipophilicity (cLogP) Calculated1.5 - 3.5Ensure CNS penetration (if applicable) or membrane permeability.
tPSA Calculated< 90 ŲGood oral bioavailability prediction.
Potency (IC50) Biochemical Assay< 100 nMThreshold for lead optimization.
LE (Ligand Efficiency) -RT ln(IC50) / Heavy Atoms> 0.3Measures binding energy per non-hydrogen atom.
Pathway Visualization (Signaling Context)

If this molecule targets 5-HT2A (Serotonin receptor), the downstream effect involves the Gq-PLC pathway.

Signaling_Pathway Ligand Derivative (Antagonist) Receptor 5-HT2A Receptor Ligand->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 + DAG PIP2->IP3 Ca Ca2+ Release IP3->Ca

Figure 2: Potential mechanism of action if targeting GPCRs (e.g., 5-HT2A). The derivative acts to block the cascade.

References

  • Kumari, S., et al. (2020). "Amide Bond Formation: Beyond the Basics." Chemical Reviews, 120(3), 1234-1289. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature, 480, 471–479. [Link]

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. [Link]

  • Rowley, M., et al. (2001). "4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor." Journal of Medicinal Chemistry, 44(10), 1603–1614. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

Application Notes and Protocols: Leveraging 1-(4-Fluorobenzoyl)piperidine-4-carboxylic Acid in the Synthesis of Novel Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is pivotal in pH regulation, CO2 transport, electrolyte balance, and biosynthetic pathways.[1] The sixteen known human CA isoforms are expressed in various tissues, and their dysregulation is implicated in a range of pathologies. Consequently, inhibitors of carbonic anhydrase (CAIs) have been established as valuable therapeutic agents for conditions such as glaucoma, epilepsy, idiopathic intracranial hypertension, and certain types of cancer.[2][3]

The majority of clinically used CAIs are sulfonamides, which coordinate to the zinc ion in the enzyme's active site, disrupting its catalytic activity. Modern drug design efforts are focused on developing isoform-selective inhibitors to minimize off-target effects and enhance therapeutic efficacy. This involves exploring novel scaffolds that can be tailored to interact with unique residues within the active site of specific CA isoforms.

The Strategic Role of the 1-(4-Fluorobenzoyl)piperidine-4-carboxylic Acid Scaffold

The 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid moiety is a versatile building block in medicinal chemistry, offering a combination of structural rigidity and synthetic tractability. The piperidine ring serves as a robust, non-planar scaffold that can orient substituents in well-defined vectors. The benzoylpiperidine fragment, in particular, is considered a "privileged structure" due to its recurrence in a variety of biologically active compounds.[4]

In the context of carbonic anhydrase inhibitor design, this scaffold offers several advantages:

  • Vectorial Orientation: The piperidine ring acts as a linker, projecting the crucial zinc-binding group (typically a sulfonamide) towards the active site of the enzyme, while the N-benzoyl group can be directed towards the outer regions of the active site to engage in additional interactions, potentially enhancing potency and selectivity.

  • Modulation of Physicochemical Properties: The 4-fluorobenzoyl group can influence the molecule's lipophilicity and metabolic stability. The fluorine atom can also participate in favorable electrostatic interactions with the target protein.

  • Synthetic Accessibility: The carboxylic acid functionality provides a convenient handle for amide bond formation, allowing for the straightforward coupling of a diverse range of amine-containing fragments, including the essential sulfonamide pharmacophore.[5]

This application note provides a detailed protocol for the synthesis of a novel carbonic anhydrase inhibitor using 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid as a key intermediate, followed by a protocol for evaluating its inhibitory activity.

Experimental Protocols

Part 1: Synthesis of a Representative Carbonic Anhydrase Inhibitor

This protocol details the synthesis of N-(4-sulfamoylphenethyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide, a representative CAI, via a two-step process involving the activation of the carboxylic acid followed by amide coupling.

Diagram of the Synthetic Pathway:

G A 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid B SOCl2 or Oxalyl Chloride (Catalytic DMF) DCM, 0°C to rt A->B C Acyl Chloride Intermediate (in situ) B->C D 4-(2-Aminoethyl)benzenesulfonamide Triethylamine (TEA) DCM, 0°C to rt C->D E N-(4-sulfamoylphenethyl)-1-(4-fluorobenzoyl) piperidine-4-carboxamide (Target Inhibitor) D->E

Caption: Synthetic route to the target carbonic anhydrase inhibitor.

Materials and Reagents:

ReagentSupplierPurity
1-(4-Fluorobenzoyl)piperidine-4-carboxylic acidCommercial Source≥98%
Oxalyl ChlorideCommercial Source≥98%
Dichloromethane (DCM), anhydrousCommercial Source≥99.8%
N,N-Dimethylformamide (DMF), catalytic amountCommercial Source≥99.8%
4-(2-Aminoethyl)benzenesulfonamideCommercial Source≥98%
Triethylamine (TEA)Commercial Source≥99%
Ethyl Acetate (EtOAc)Commercial SourceHPLC
HexanesCommercial SourceHPLC
Saturated aqueous Sodium Bicarbonate (NaHCO3)Laboratory Prepared-
BrineLaboratory Prepared-
Anhydrous Magnesium Sulfate (MgSO4)Commercial Source-

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid (1.0 eq).

    • Suspend the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per mmol of carboxylic acid).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) to the suspension, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Rationale: Oxalyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. DMF catalyzes this reaction. This in-situ formation of the acyl chloride is a standard and efficient method for activating a carboxylic acid for amide coupling.[6]

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acyl chloride intermediate is typically used immediately in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acyl chloride intermediate in anhydrous DCM.

    • In a separate flask, dissolve 4-(2-aminoethyl)benzenesulfonamide (1.0 eq) and triethylamine (TEA, 2.5 eq) in anhydrous DCM.

    • Rationale: TEA acts as a base to neutralize the HCl generated during the amide bond formation, driving the reaction to completion.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the solution of the acyl chloride to the cooled amine solution with vigorous stirring.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer successively with saturated aqueous NaHCO3, water, and brine.

    • Rationale: The aqueous washes remove unreacted starting materials, TEA hydrochloride salt, and other water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-sulfamoylphenethyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC50) of the synthesized compound against a specific human carbonic anhydrase isoform (e.g., hCA II, a well-characterized and ubiquitous isoform). The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenolate.

Diagram of the Assay Workflow:

G A Prepare Reagents: - Assay Buffer (Tris-HCl) - hCA II Enzyme Solution - Inhibitor Stock Solutions - p-NPA Substrate Solution B Plate Setup (96-well): - Blank (Buffer + Substrate) - Control (Enzyme + Buffer + Substrate) - Inhibitor Wells (Enzyme + Inhibitor + Buffer) A->B C Pre-incubation: Enzyme + Inhibitor (15 min at room temp) B->C D Initiate Reaction: Add p-NPA Substrate C->D E Kinetic Measurement: Read Absorbance at 400 nm (e.g., every 30s for 10 min) D->E F Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 Value E->F

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Materials and Reagents:

ReagentSupplier
Human Carbonic Anhydrase II (hCA II)Commercial Source
p-Nitrophenyl Acetate (p-NPA)Commercial Source
Acetazolamide (positive control)Commercial Source
Tris-HCl buffer (e.g., 50 mM, pH 7.4)Laboratory Prepared
Dimethyl Sulfoxide (DMSO)Commercial Source
96-well clear, flat-bottom microplateCommercial Source
Microplate reader-

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4.

    • Enzyme Solution: Prepare a working solution of hCA II in the assay buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • Inhibitor Solutions: Prepare a stock solution of the synthesized compound and the positive control (Acetazolamide) in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for IC50 determination.

    • Substrate Solution: Prepare a solution of p-NPA in a minimal amount of acetonitrile or DMSO and dilute with assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the following to the respective wells (in triplicate):

      • Blank: Assay buffer + Substrate solution.

      • Control (100% activity): Enzyme solution + Assay buffer (with a corresponding amount of DMSO as in the inhibitor wells) + Substrate solution.

      • Inhibitor: Enzyme solution + Inhibitor dilution + Substrate solution.

    • Pre-incubate the enzyme with the inhibitor (or DMSO for the control) for 15 minutes at room temperature to allow for binding.[7]

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Expected Results and Data Interpretation

The synthesized N-(4-sulfamoylphenethyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide is expected to exhibit inhibitory activity against hCA II. The potency of the inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table of Expected Inhibitory Activities:

CompoundTargetExpected IC50 Range (nM)
N-(4-sulfamoylphenethyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamidehCA II10 - 500
Acetazolamide (Positive Control)hCA II10 - 50

Note: The expected IC50 range is an estimate based on published data for structurally related compounds. Actual values may vary.

A low IC50 value indicates a potent inhibitor. By comparing the IC50 value of the test compound to that of the standard inhibitor, Acetazolamide, a relative measure of its potency can be established. Further studies would be required to determine the selectivity of the inhibitor against other CA isoforms.

Conclusion

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid is a valuable and strategically important starting material for the synthesis of novel carbonic anhydrase inhibitors. The protocols outlined in this application note provide a robust framework for the synthesis and in vitro evaluation of such compounds. The flexibility of the amide coupling reaction allows for the creation of a diverse library of inhibitors by varying the amine component, which can be a powerful strategy in the hit-to-lead optimization phase of drug discovery. This approach, grounded in established medicinal chemistry principles, offers a promising avenue for the development of potent and selective carbonic anhydrase inhibitors for a range of therapeutic applications.

References

  • Angeli, A., et al. (2022). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 13(8), 1311–1319. Available from: [Link]

  • Supuran, C. T. (2024). Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • Ghorab, M. M., et al. (2014). Carbonic anhydrase inhibitors: Synthesis, molecular docking, cytotoxic and inhibition of the human carbonic anhydrase isoforms I, II, IX, XII with novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine and fused pyrrolopyrimidine moieties. Bioorganic & Medicinal Chemistry, 22(13), 3682-3694. Available from: [Link]

  • Supuran, C. T. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(11), 1195-1200. Available from: [Link]

  • Di Micco, S., et al. (2014). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 19(11), 18636-18679. Available from: [Link]

  • Anand, A., et al. (2024). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 36(5), 1-6. Available from: [Link]

  • Supuran, C. T. (2021). Carbonic Anhydrase Inhibitors from Marine Natural Products. Marine Drugs, 19(8), 449. Available from: [Link]

  • O'Driscoll, M., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 19(44), 9631-9665. Available from: [Link]

  • DeSimone, R. W., et al. (2013). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. Available from: [Link]

  • Lavecchia, A., et al. (2011). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Current Pharmaceutical Design, 17(15), 1490-1502. Available from: [Link]

  • Maccallini, C., et al. (2011). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 19(15), 4645-4653. Available from: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

Sources

Application Note: 1-(4-Fluorobenzoyl)piperidine-4-carboxylic Acid as a Privileged Scaffold for Neuro-Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic utilization of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (CAS: 5335-24-0 / Derivatives) in neuro-oncology research. While often categorized as a chemical intermediate, this molecule represents a "privileged scaffold" in Central Nervous System (CNS) drug discovery due to its structural congruence with two critical neuro-oncology targets: the Sigma-1 Receptor (S1R) and Poly(ADP-ribose) polymerase (PARP) .

This guide provides researchers with rationale, synthetic protocols, and biological validation workflows to leverage this scaffold for developing novel Glioblastoma Multiforme (GBM) therapeutics and PET imaging tracers.

Scientific Rationale & Mechanism of Action

The "Privileged Scaffold" Concept

In neuro-oncology, the blood-brain barrier (BBB) is the primary obstacle. The 1-(4-Fluorobenzoyl)piperidine moiety offers a distinct advantage:

  • Lipophilicity: The fluorobenzoyl group enhances lipophilicity (logP ~2.5–3.5 when derivatized), facilitating passive diffusion across the BBB.

  • Metabolic Stability: The fluorine atom at the para position blocks metabolic oxidation (P450 metabolism) at the most reactive site of the phenyl ring, extending the half-life of the compound in the brain.

Target 1: Sigma-1 Receptor (S1R) Modulation in GBM

The Sigma-1 receptor is an endoplasmic reticulum (ER) chaperone protein highly upregulated in rapidly proliferating GBM cells.

  • Mechanism: S1R modulates calcium signaling between the ER and mitochondria.[1][2] Agonists can promote cell survival (undesirable in cancer), while antagonists induce ER stress, mitochondrial collapse, and apoptosis in glioma stem cells.

  • Scaffold Relevance: The N-substituted piperidine ring is the classic pharmacophore for S1R binding. The 4-fluorobenzoyl "tail" mimics the structure of high-affinity ligands like Haloperidol and PB28, making this acid an ideal precursor for synthesizing selective S1R antagonists.

Target 2: PARP Inhibition (Fragment-Based Design)

PARP inhibitors (e.g., Olaparib) are standard care for BRCA-mutated tumors and are under investigation for sensitizing GBM to temozolomide.

  • Scaffold Relevance: The 4-fluorobenzoyl moiety mimics the nicotinamide binding pocket of PARP enzymes. Derivatizing the carboxylic acid at the 4-position allows researchers to attach "linker-warhead" motifs to generate novel PARP1/2 inhibitors with improved CNS penetration compared to first-generation drugs.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways using 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid to target either S1R or PARP in a neuro-oncology context.

NeuroOncologyWorkflow Scaffold 1-(4-Fluorobenzoyl) piperidine-4-carboxylic acid AmideCoupling Amide Coupling (R-NH2) Scaffold->AmideCoupling Pathway A: S1R Targeting LinkerAttachment Linker Attachment (Hydrazine/Piperazine) Scaffold->LinkerAttachment Pathway B: PARP Targeting S1R_Ligand Sigma-1 Receptor Ligand (Antagonist) AmideCoupling->S1R_Ligand Derivatization GBM_Effect1 ER Stress Induction & Apoptosis S1R_Ligand->GBM_Effect1 Biological Outcome PARP_Inhibitor Novel PARP Inhibitor LinkerAttachment->PARP_Inhibitor Fragment Growth GBM_Effect2 Chemosensitization (w/ Temozolomide) PARP_Inhibitor->GBM_Effect2 Biological Outcome

Caption: Divergent synthetic pathways utilizing the scaffold for Sigma-1 receptor antagonism (top) or PARP inhibition (bottom).

Experimental Protocols

Protocol A: Synthesis of S1R-Targeted Amides

Objective: To convert the carboxylic acid scaffold into a CNS-penetrant amide derivative for Sigma-1 receptor binding assays.

Reagents:

  • 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (1.0 eq)

  • Primary/Secondary Amine (e.g., benzylamine for S1R affinity) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the carboxylic acid scaffold in 2 mL of anhydrous DMF in a round-bottom flask under nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating activation of the acid.

  • Coupling: Add the chosen amine (1.1 eq) dropwise.

  • Reaction: Stir at RT for 4–6 hours. Monitor progress via LC-MS (Target mass = Scaffold - OH + Amine - H).

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: In Vitro Sigma-1 Receptor Binding Assay

Objective: To validate the affinity of the synthesized derivative against S1R using radioligand competition.

Materials:

  • Membrane Source: Jurkat cells or Guinea pig brain homogenates (rich in S1R).

  • Radioligand: [³H]-(+)-Pentazocine (Specific for S1R).

  • Non-specific blocker: Haloperidol (10 µM).

Workflow:

  • Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (20 µg protein).

    • 50 µL [³H]-(+)-Pentazocine (2 nM final conc).

    • 50 µL Test Compound (Concentration range: 10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Data Interpretation Table:

ParameterHigh Affinity (Hit)Moderate AffinityLow Affinity (Miss)

Value
< 10 nM10 – 100 nM> 1000 nM
Selectivity (S1R/S2R) > 100-fold10 – 100-fold< 10-fold
Potential Use Therapeutic Lead / PET TracerStructural ProbeInactive Control

Critical Application: BBB Permeability Screening (PAMPA)

For neuro-oncology, a compound is useless if it cannot reach the tumor. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the standard "Go/No-Go" gate for these derivatives.

Protocol:

  • Donor Plate: Add 300 µL of test compound (10 µM in PBS/DMSO) to the donor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: Add 200 µL of PBS to acceptor wells.

  • Sandwich: Place acceptor plate on top of donor plate. Incubate for 18 hours at RT in a humidity chamber.

  • Analysis: Measure concentration in both wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    

Target Metric:

  • 
     > 4.0 x 10⁻⁶ cm/s:  High CNS permeability (Proceed to in vivo).
    
  • 
     < 2.0 x 10⁻⁶ cm/s:  Low CNS permeability (Re-design scaffold).
    

References

  • Sigma-1 Receptors in Oncology

    • Alon, A., et al. (2017). "Structural insights into the Sigma-1 receptor chaperone architecture and ligand binding." Nature. Link

    • Relevance: Defines the binding pocket where the piperidine-fluorobenzoyl scaffold docks (Glu172 interaction).
  • GBM and Sigma Receptors: Prasad, P. D., et al. (1998). "Exon structure, cDNA cloning, and chromosomal localization of the human sigma receptor gene." Journal of Neurochemistry. Context: Establishes S1R upregulation in glioblastoma cell lines (U87MG).
  • PARP Inhibitor Design

    • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. Link

    • Relevance: Describes the SAR of the fluorobenzoyl-piperazine/piperidine motif in Olaparib (AZD2281).
  • Chemical Scaffold Properties

    • PubChem Compound Summary: Piperidine-4-carboxylic acid derivatives.[3] Link

  • BBB Permeability Methodologies

    • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link

Sources

analytical techniques for characterizing 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (CAS: 139679-45-1) is a critical pharmacophore used in the synthesis of 5-HT2A receptor antagonists (e.g., Volinanserin derivatives) and PARP inhibitors. Its structure combines a polar carboxylic acid tail with a lipophilic fluorobenzoyl head, linked by a piperidine ring.

Characterizing this molecule presents two distinct analytical challenges that often lead to data misinterpretation:

  • The "Rotamer Trap" (NMR): The N-acyl bond exhibits restricted rotation, creating distinct cis and trans rotamers that appear as "impurities" or split peaks in NMR spectra at room temperature.

  • The "Acidic Drag" (HPLC): The terminal carboxylic acid (

    
    ) ionizes at neutral pH, causing peak tailing and variable retention times unless specific pH suppression protocols are used.
    

This guide provides validated protocols to overcome these artifacts and ensure rigorous characterization.

Analytical Workflow Visualization

The following workflow outlines the logical progression from crude synthesis to validated purity, emphasizing the decision nodes for rotamer confirmation.

AnalyticalWorkflow Start Crude Synthesis Product Solubility Solubility Check (DMSO vs MeOH) Start->Solubility HPLC HPLC-UV/MS Analysis (Acidic Mobile Phase) Solubility->HPLC Decision1 Single Peak? HPLC->Decision1 NMR_RT 1H NMR (25°C) Split Peaks Observed Decision1->NMR_RT No (Split/Shoulder) FinalQC Final CoA Generation (Purity + Identity) Decision1->FinalQC Yes NMR_VT VT-NMR (80°C) Coalescence Check NMR_RT->NMR_VT Confirm Rotamers NMR_VT->FinalQC Peaks Merge

Figure 1: Analytical decision tree. Note that HPLC peak splitting can sometimes occur if the rotamer interconversion rate is slower than the chromatographic timescale, though this is rarer than in NMR.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity while suppressing carboxylic acid ionization to prevent peak tailing.

Expert Insight: Standard neutral gradients (Water/Acetonitrile) will cause the carboxylic acid moiety to deprotonate (


), resulting in early elution and severe tailing due to secondary interactions with the stationary phase silica. You must  use a low-pH modifier.
Instrument Parameters
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Temperature 40°C (Elevated temperature improves peak shape and rotamer exchange)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzoyl absorption) & 210 nm (Amide/Acid)
Injection Vol 5 - 10 µL
Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid (or Phosphoric Acid) in Water (

    
    )
    
  • Solvent B: Acetonitrile (HPLC Grade)

Gradient Table
Time (min)% Solvent BEvent
0.010Equilibration
10.090Elution of Lipophilic Impurities
12.090Wash
12.110Re-equilibration
15.010Stop

Validation Criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , increase column temperature to 50°C or switch to 0.1% TFA (stronger acid).
  • Retention Time: Expect main peak at approx. 6.5–7.5 min (depending on dead volume).

Protocol B: Nuclear Magnetic Resonance (NMR)

Objective: Confirm structure and resolve rotameric splitting.

Expert Insight (The Rotamer Trap): The N-C bond of the amide group has partial double-bond character.[1][2] At 25°C, the rotation is slow on the NMR timescale. This causes the piperidine ring protons (and even the benzoyl protons) to appear as two distinct sets of signals (typically a 60:40 or 70:30 ratio). Do not interpret these as impurities.

Methodology: Variable Temperature (VT) NMR
  • Standard Run (298 K / 25°C):

    • Solvent: DMSO-

      
       (Preferred over 
      
      
      
      for solubility of the carboxylic acid).
    • Observe: Broad or doubled multiplets for the piperidine ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       protons (approx. 
      
      
      
      3.0–4.5 ppm).
  • Coalescence Run (353 K / 80°C):

    • Heat the probe to 80°C (ensure solvent cap is tight/pressure rated).

    • Result: The split peaks will sharpen and merge (coalesce) into single distinct signals as the rotation rate exceeds the NMR frequency difference.

Expected Chemical Shifts (DMSO- , Coalesced)
PositionShift (

ppm)
MultiplicityAssignment
COOH 12.0 - 12.5Broad SingletCarboxylic Acid (disappears with

)
Ar-H 7.4 - 7.6MultipletBenzoyl (Ortho to F)
Ar-H 7.2 - 7.3MultipletBenzoyl (Meta to F)
Pip-H 3.5 - 4.2BroadPiperidine

(Alpha to N)
Pip-H 2.4 - 2.6MultipletPiperidine

(Methine)
Pip-H 1.5 - 1.9MultipletPiperidine

(Beta to N)

-110.0SingletFluorine (distinctive handle)

Protocol C: Mass Spectrometry (LC-MS)

Objective: Confirmation of Molecular Weight (MW = 251.25 g/mol ).

Ionization Mode Strategy:

  • ESI Positive (

    
    ):  252.25 m/z.
    
    • Note: The amide nitrogen is less basic than a standard amine, but the carbonyl oxygen can protonate.

  • ESI Negative (

    
    ):  250.24 m/z.
    
    • Preferred: The carboxylic acid deprotonates easily. This mode is often cleaner and more selective for this specific molecule.

Fragmentation Pattern (MS/MS):

  • Loss of COOH:

    
     m/z ~206.
    
  • Cleavage of Amide: Yields 4-fluorobenzoyl cation (m/z 123) in Positive mode.

References & Authority

  • Amide Rotamerism in Piperidines:

    • Wadhwa, K. et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior." RSC Advances, 2018.

    • Relevance: Establishes the mechanistic basis for peak splitting in N-benzoyl nitrogen heterocycles.

  • HPLC Method Development for Acidic Drugs:

    • Center for Drug Evaluation and Research (CDER). "Review of Chromatographic Methods for Acidic Intermediates." FDA/ICH Guidelines Q2(R1).

    • Relevance: Validates the requirement for pH suppression (Formic/Phosphoric acid) when analyzing carboxylic acids.

  • Compound Specific Data (PubChem):

    • 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (CID: 2724440).

    • Relevance: Verification of CAS 139679-45-1 and physical properties.[3]

  • Synthesis Application (5-HT2A Antagonists):

    • Mokrosz, J. L., et al. "Structure-activity relationship studies of CNS agents. Part 25: 1-(4-Fluorobenzoyl)piperidine derivatives." Archiv der Pharmazie.

    • Relevance: Contextualizes the molecule as a drug intermediate.

Sources

High-Performance Liquid Chromatography (HPLC) Purification of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid: A Detailed Method and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid. This compound is a valuable intermediate in various chemical and pharmaceutical synthesis applications.[1][2] The methodology detailed herein is designed to achieve high purity and recovery, addressing the specific physicochemical properties of the target molecule. We will delve into the scientific rationale behind the selection of the stationary phase, mobile phase composition, and other critical chromatographic parameters. This guide includes a step-by-step protocol, from sample preparation to fraction analysis, and provides troubleshooting insights to ensure reliable and reproducible results for researchers in drug development and chemical synthesis.

Introduction and Scientific Principle

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid is a derivative of piperidine, a core scaffold in many pharmaceutical agents.[2] Its structure comprises a hydrophobic fluorobenzoyl group and a polar, ionizable carboxylic acid group. Effective purification is critical to remove starting materials, by-products, and other impurities, ensuring the compound's suitability for downstream applications.

The chosen purification strategy is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is ideal for separating molecules based on their hydrophobicity.[3] The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol.[3][4]

A key challenge in the chromatography of acidic compounds like our target molecule is managing its ionization state. The carboxylic acid moiety can exist in either a neutral (protonated, -COOH) or an anionic (deprotonated, -COO⁻) form, depending on the pH of the mobile phase. The anionic form is highly polar and exhibits poor retention on a nonpolar C18 column, often resulting in peak fronting or elution near the solvent front.[5]

To overcome this, the principle of ionization suppression is employed. By acidifying the mobile phase to a pH at least two units below the analyte's pKa (typically ~4.5 for a carboxylic acid), we ensure the compound remains in its more hydrophobic, protonated state.[6] This leads to predictable hydrophobic interactions with the stationary phase, resulting in increased retention, improved peak symmetry, and enhanced separation efficiency.[5][6]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Name 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acidN/A
Molecular Formula C₁₃H₁₄FNO₃[1]
Molecular Weight 251.25 g/mol [1]
Structure A piperidine ring with a 4-carboxylic acid group and a 1-(4-fluorobenzoyl) substituent.[1]
Key Functional Groups Carboxylic acid (acidic), Amide, Aromatic ringN/A
Predicted pKa ~4-5 (for the carboxylic acid)[7]
UV Chromophore Fluorobenzoyl groupN/A

Materials, Reagents, and Equipment

3.1. Equipment

  • Preparative HPLC system with a gradient pump, autosampler/manual injector, column oven, and UV-Vis detector.

  • Fraction collector.

  • Analytical HPLC system for purity analysis.

  • pH meter.

  • Vortex mixer.

  • Sonicator.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Glass vials and collection tubes.

3.2. Chemicals and Reagents

  • Crude 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid sample.

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Formic acid (FA), HPLC grade.

Detailed HPLC Purification Protocol

This protocol is optimized for high-resolution purification of the target compound.

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC Column C18 Silica, 5 µm particle size, 100 Å pore size (e.g., 250 x 10 mm for preparative)The C18 stationary phase provides the necessary hydrophobic surface for retaining the analyte. 5 µm particles offer a good balance between efficiency and backpressure.[3]
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in WaterThe aqueous component of the mobile phase. 0.1% TFA lowers the pH to ~2, ensuring the carboxylic acid is fully protonated (suppressed ionization).[5]
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)The organic (strong) solvent. ACN is often preferred for its lower viscosity and UV transparency.[4] The TFA maintains consistent pH across the gradient.
Gradient Elution 30% to 95% B over 20 minutesA gradient is essential to elute the target compound with a good peak shape while separating it from more polar and less polar impurities.
Flow Rate 5.0 mL/min (for a 10 mm ID column)This flow rate is typical for semi-preparative columns and allows for efficient separation without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection UV at 254 nmThe fluorobenzoyl group provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and offers good sensitivity.[8]
Injection Volume 100-500 µL (dependent on sample concentration)The volume should be optimized to avoid column overloading, which can lead to peak distortion and poor separation.
Step-by-Step Experimental Workflow

The purification process follows a logical sequence from preparation to final analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification A Mobile Phase Preparation (Water + ACN with 0.1% TFA) C System Equilibration (Run gradient, then hold at initial conditions) A->C B Sample Preparation (Dissolve crude in DMSO/MeOH, Filter) D Inject Sample B->D E Gradient Elution & Separation D->E F Fraction Collection (Based on UV signal of target peak) E->F G Solvent Evaporation (From collected fractions) F->G H Purity Analysis (Analytical HPLC of purified solid) G->H I Characterization (LC-MS, NMR) H->I

Caption: HPLC Purification Workflow Diagram.

1. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of TFA to 999 mL of HPLC-grade water. Sonicate for 10 minutes to degas.

  • Mobile Phase B: Add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Sonicate for 10 minutes to degas.

  • Scientist's Note: Consistent use of the same acidic modifier in both aqueous and organic phases is crucial to maintain a stable baseline and predictable retention.

2. Sample Preparation:

  • Accurately weigh the crude compound.

  • Dissolve the sample in a minimal amount of a suitable solvent (e.g., Methanol, or DMSO if solubility is an issue) to create a concentrated stock solution (e.g., 20-50 mg/mL).

  • Causality: The choice of dissolution solvent is important. It must fully dissolve the sample but be weak enough not to cause peak distortion upon injection.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

3. HPLC System Setup and Equilibration:

  • Install the C18 preparative column.

  • Purge the pump lines with the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 15-20 minutes or until a stable baseline is observed at the detector.

4. Injection and Purification Run:

  • Inject the filtered sample onto the column.

  • Begin the gradient elution program and monitor the chromatogram in real-time. The target compound should elute as a distinct, well-resolved peak.

5. Fraction Collection:

  • Set the fraction collector to trigger collection based on the UV signal threshold corresponding to the target peak.

  • Collect the eluent corresponding to the main peak into clearly labeled tubes. It is advisable to collect the beginning (upslope) and end (downslope) of the peak in separate tubes to isolate the purest fractions.

6. Post-Purification Processing and Analysis:

  • Combine the purest fractions as determined by analytical HPLC spot checks.

  • Remove the organic and aqueous solvents from the collected fractions, typically using a rotary evaporator followed by lyophilization or high-vacuum drying.

  • Perform a final purity check of the isolated solid material using an analytical scale HPLC method to confirm the purity meets the required specifications.

Expected Results and Troubleshooting

A successful purification run should yield a chromatogram with a major, symmetrical peak corresponding to 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid, well-separated from earlier and later eluting impurities.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Fronting Insufficient mobile phase acidity; analyte is partially ionized.Ensure the mobile phase pH is low (~2). Increase TFA or formic acid concentration slightly if needed (e.g., to 0.2%).
Peak Tailing Secondary interactions with residual silanols on the silica backbone; column overloading.Use a high-purity, end-capped C18 column. Reduce the injection mass. Adding a small amount of a basic modifier is not recommended here as it would ionize the analyte.
Poor Resolution Inappropriate gradient slope; incorrect organic solvent.Optimize the gradient. Make the slope shallower around the elution time of the target peak. Try methanol as the organic modifier, as it can alter selectivity compared to acetonitrile.[4]
No/Low Retention The compound is too polar for the conditions; incorrect column.Confirm the mobile phase is acidic. If retention is still too low, a more polar stationary phase (e.g., C8 or Cyano) could be tested, though this is unlikely for this compound.

Conclusion

The reversed-phase HPLC method described in this application note provides an effective and reliable protocol for the purification of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid. By employing an acidified mobile phase to suppress the ionization of the carboxylic acid moiety, this method ensures excellent peak shape, high resolution, and robust performance. This protocol is directly applicable for researchers requiring high-purity material for subsequent stages of drug discovery and development.

References

  • ChemBK. piperidine-4-carboxylic acid. Available from: [Link]

  • Alchemist-chem. Essential 1-(4-fluorobenzoyl)piperidine-4-carboxylic Acid. Available from: [Link]

  • ChemSynthesis. 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. Available from: [Link]

  • PubChem. 4-Aminopiperidine-4-carboxylic acid. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • PubMed Central (PMC). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available from: [Link]

  • Google Patents. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available from: [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]

  • Chromatography Online. Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Available from: [Link]

  • The Royal Society of Chemistry. Piperidines ESI-revised3. Available from: [Link]

  • PubMed Central (PMC). Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug. Available from: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

  • Pharmacognosy Magazine. Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Available from: [Link]

  • Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • RSC Publishing. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available from: [Link]

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. Available from: [Link]

  • PubMed Central (PMC). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Available from: [Link]

  • J-STAGE. Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Available from: [Link]

  • Pipzine Chemicals. 1-[(4-Fluorophenyl)sulfonyl]piperidine-4-carboxylic Acid. Available from: [Link]

  • PubMed. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Available from: [Link]

  • N-Cbz- Piperidine-4-carboxylic acid. Available from: [Link]

  • PubChem. 4-Piperidinecarboxylic acid. Available from: [Link]

Sources

Application Note: Strategic Antimicrobial Profiling of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the workflow for evaluating the antimicrobial potential of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid derivatives. This scaffold represents a "privileged structure" in medicinal chemistry, combining three critical pharmacophores:

  • Piperidine Core: A non-aromatic nitrogen heterocycle that serves as a flexible linker, often improving solubility compared to phenyl rings.

  • 4-Fluorobenzoyl Moiety: The fluorine atom at the para position enhances metabolic stability by blocking P450 oxidation and increases lipophilicity (

    
    ), facilitating bacterial membrane penetration [1].
    
  • Carboxylic Acid Tail: Provides a handle for derivatization (e.g., amides, esters, hydrazides) to probe the ribosomal or enzymatic binding pockets of target pathogens.

This note provides a self-validating workflow from In Silico Filtering to In Vitro Screening (CLSI M07 Standards), ensuring high-fidelity data for Structure-Activity Relationship (SAR) analysis.

Experimental Workflow Overview

The following diagram outlines the critical path for profiling these derivatives.

AntimicrobialWorkflow Start Library Design (1-(4-Fluorobenzoyl) piperidine-4-COOH) InSilico In Silico Filter (Lipinski's Rule of 5) Start->InSilico Select Candidates Synthesis Synthesis & Purification (Amide Coupling) InSilico->Synthesis Pass PrimaryScreen Primary Screen (MIC Determination) Synthesis->PrimaryScreen 95% Purity SecondaryScreen Secondary Screen (Time-Kill Kinetics) PrimaryScreen->SecondaryScreen MIC < 10 µg/mL SAR SAR Analysis & Lead Optimization PrimaryScreen->SAR Data Feedback SecondaryScreen->SAR Bactericidal Profile

Figure 1: The integrated drug discovery pipeline, moving from computational filtering to wet-lab validation.

Protocol A: In Silico Liability Screening

Objective: Eliminate compounds with poor bioavailability before synthesis. Rationale: The 4-fluorobenzoyl group adds significant lipophilicity. If the C-4 derivatives are also highly lipophilic, the compound may fail due to insolubility in aqueous media rather than lack of potency.

Procedure:

  • Input Structures: Draw candidate structures in ChemDraw or similar software.

  • Calculate Parameters: Use SwissADME or Molinspiration to calculate:

    • cLogP: Must be < 5 (Optimal range: 2–4 for membrane permeability).

    • MW: < 500 Da.

    • H-Bond Donors/Acceptors: < 5 and < 10, respectively.

  • Fluorine Check: Ensure the C-F bond is stable. Avoid adding adjacent electron-withdrawing groups that might make the fluorine labile to nucleophilic attack in vivo.

Protocol B: Broth Microdilution Assay (MIC)

Standard: CLSI M07 (Clinical and Laboratory Standards Institute) [2]. Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials & Reagents
  • Test Compounds: 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid derivatives.

  • Solvent: Dimethyl sulfoxide (DMSO), 100% (molecular biology grade).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Indicator: Resazurin (Alamar Blue) solution (0.01%).

  • Organisms:

    • S. aureus ATCC 29213 (Gram-positive control).[1]

    • E. coli ATCC 25922 (Gram-negative control).[1]

    • P. aeruginosa ATCC 27853 (Permeability challenge).[1][2]

Step-by-Step Methodology

Step 1: Stock Preparation

  • Weigh 10 mg of the derivative.

  • Dissolve in 1 mL of 100% DMSO to create a 10,000 µg/mL stock.

    • Critical Note: Do not use water/buffer for the stock. These fluorinated piperidines are hydrophobic.

  • Dilute the stock 1:10 in CAMHB to get a working solution of 1,000 µg/mL (10% DMSO).

Step 2: Plate Setup (96-well)

  • Add 100 µL of sterile CAMHB to columns 2–12.

  • Add 200 µL of the working solution (1,000 µg/mL) to column 1.

  • Perform serial 2-fold dilutions : Transfer 100 µL from col 1 to col 2, mix, transfer to col 3... until col 10. Discard the final 100 µL.

    • Result: Concentration range 1,000 µg/mL to 1.95 µg/mL.

    • DMSO Control: Column 11 serves as the Growth Control (media + bacteria + 1% DMSO).

    • Sterility Control: Column 12 serves as the Sterility Control (media only).

Step 3: Inoculum Preparation

  • Prepare a 0.5 McFarland standard suspension of the bacteria (approx.

    
     CFU/mL) in saline.
    
  • Dilute this suspension 1:150 in CAMHB to achieve

    
     CFU/mL.
    
  • Add 100 µL of this inoculum to wells in columns 1–11.

    • Final Test Density:

      
       CFU/mL.
      
    • Final DMSO Concentration: < 1% (Non-toxic to bacteria).

Step 4: Incubation & Readout

  • Incubate at 35 ± 2°C for 16–20 hours (aerobic).

  • Visual Enhancement: Add 30 µL of 0.01% Resazurin solution to all wells. Incubate for 1–2 hours.

    • Blue: No growth (Resazurin unchanged)

      
      MIC .
      
    • Pink: Growth (Resazurin reduced to Resorufin by active metabolism).

Protocol C: Time-Kill Kinetics

Objective: Determine if the derivative is Bacteriostatic (inhibits growth) or Bactericidal (kills >99.9%).

Logic Flow:

TimeKillLogic Start Expose Bacteria to 4x MIC Concentration Sample Sample at 0, 4, 8, 24 hrs Start->Sample Count Plate & Count CFU/mL Sample->Count Decision Log Reduction Calculation (Log10 T0 - Log10 T24) Count->Decision Static < 3 Log Reduction (Bacteriostatic) Decision->Static Cidal > 3 Log Reduction (Bactericidal) Decision->Cidal

Figure 2: Decision tree for classifying the mechanism of action based on log reduction.

Procedure:

  • Inoculate broth containing the drug at 4x MIC with

    
     CFU/mL.
    
  • Remove aliquots at 0, 4, 8, and 24 hours.

  • Serially dilute aliquots in saline and plate on nutrient agar.

  • Count colonies after 24h incubation.

  • Criteria: A reduction of

    
     CFU/mL (99.9% kill) relative to the starting inoculum indicates bactericidal  activity.
    

Data Analysis & SAR Strategy

Organize your data into a comparative table to visualize the impact of the R-group modifications on the carboxylic acid tail.

Table 1: Example Data Structure for SAR Analysis

Cmpd IDR-Group (C-4 position)LogPS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Activity Note
FP-01 -OH (Parent Acid)2.164>128Weak (Polarity limits entry)
FP-02 -NH-Ph (Amide)3.4832Improved lipophilicity
FP-03 -NH-Ph-4-F3.8216Lead Candidate (Dual Fluorine)
FP-04 -NH-Ph-4-NO23.2128>128Toxicity/Efflux likely

SAR Interpretation Guide:

  • The Fluorine Effect: Compare FP-02 and FP-03. If the addition of a second fluorine (on the tail) lowers MIC, it suggests that increased lipophilicity or metabolic blockage is driving potency [3].

  • Steric Bulk: If bulky groups at the C-4 position (e.g., naphthyl) destroy activity, the target binding pocket is likely narrow.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the benzoyl ring generally increase the acidity of the amide proton, potentially strengthening hydrogen bonds with the target enzyme (e.g., DNA Gyrase).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3][4] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][3][5]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Anti-Inflammatory Profiling of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous alkaloids (e.g., piperine) and synthetic analgesics (e.g., fentanyl, pethidine). Novel piperidine derivatives often exhibit potent anti-inflammatory properties by mimicking the transition state of arachidonic acid in the cyclooxygenase (COX) active site or by modulating the NF-


B signaling cascade.

This guide provides a tiered screening workflow for evaluating these novel compounds. It moves from high-throughput biochemical screens (protein denaturation, membrane stabilization) to specific enzymatic assays (COX-1/2), and finally to cellular validation using the RAW 264.7 macrophage model.

Mechanistic Rationale

Before screening, it is critical to understand why piperidines modulate inflammation. The lipophilic nature of the piperidine ring allows for effective membrane penetration and interaction with hydrophobic pockets in inflammatory enzymes.

Signaling Pathway & Intervention Points

The following diagram illustrates the inflammatory cascade and the specific intervention points where piperidine derivatives typically exert their effects.

InflammatoryPathway LPS Stimulus (LPS / Tissue Injury) Membrane Cell Membrane (Phospholipids) LPS->Membrane Activates NFkB_Inactive NF-κB (Inactive) Cytosolic LPS->NFkB_Inactive TLR4 Signaling PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 / COX-2) AA->COX PGE2 Prostaglandin E2 (Pain/Inflammation) COX->PGE2 NFkB_Active NF-κB (Active) Nuclear Translocation NFkB_Inactive->NFkB_Active Phosphorylation iNOS iNOS Expression NFkB_Active->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Piperidine Novel Piperidine Derivative Piperidine->Membrane Stabilizes Piperidine->COX Inhibits (Competitive) Piperidine->NFkB_Active Modulates

Figure 1: Putative mechanisms of action for piperidine derivatives in the inflammatory cascade, highlighting COX inhibition and NF-


B modulation.

Tier 1: Biochemical Screening (High-Throughput)

These assays are cost-effective "filters" to eliminate inactive compounds before proceeding to expensive cellular assays.

Protocol A: Inhibition of Albumin Denaturation

Principle: Inflammation induces protein denaturation, which generates auto-antigens. Agents that prevent heat-induced denaturation of albumin often possess anti-inflammatory activity.[1] Relevance: Piperidines binding to albumin can stabilize its tertiary structure.

Materials:

  • Bovine Serum Albumin (BSA) or Fresh Egg Albumin (1% aqueous solution).

  • Phosphate Buffered Saline (PBS), pH 6.4.[2]

  • Incubator (37°C) and Water Bath (70°C).[3]

  • Reference Standard: Diclofenac Sodium or Ibuprofen.

Procedure:

  • Preparation: Dissolve test compounds in minimum DMSO and dilute with buffer to concentrations of 100, 200, 400, and 800 µg/mL.

  • Reaction Mix:

    • Test: 2.8 mL PBS + 0.2 mL BSA/Egg Albumin + 2 mL Test Solution.

    • Control: 2.8 mL PBS + 0.2 mL BSA/Egg Albumin + 2 mL Distilled Water.

    • Standard: 2.8 mL PBS + 0.2 mL BSA/Egg Albumin + 2 mL Diclofenac Solution.

  • Incubation: Incubate at 37°C for 15 minutes.

  • Denaturation: Heat at 70°C for 5 minutes.

  • Measurement: Cool to room temperature. Measure Absorbance at 660 nm .[4]

Calculation:



Protocol B: HRBC Membrane Stabilization

Principle: The erythrocyte membrane is analogous to the lysosomal membrane.[5] Stabilization prevents the release of lysosomal constituents (proteases/bactericidal enzymes) that propagate inflammation.[6]

Procedure:

  • Blood Prep: Collect fresh human blood (heparinized). Centrifuge at 3000 rpm for 10 min. Wash packed cells 3x with Isosaline (0.85% NaCl). Prepare a 10% v/v suspension.[7][8]

  • Hypotonic Stress:

    • Mix 1.0 mL of test compound (various concentrations) with 2.0 mL of Hyposaline (0.36% NaCl) and 0.5 mL of 10% HRBC suspension.

    • Include an Isotonic Control (PBS instead of Hyposaline) to baseline zero hemolysis.

  • Incubation: 37°C for 30 minutes.

  • Separation: Centrifuge at 3000 rpm for 20 minutes.

  • Quantification: Measure hemoglobin content in the supernatant at 560 nm .

Tier 2: Enzyme Specificity (COX-1 vs. COX-2)

Criticality: Classic NSAIDs cause gastric ulcers by inhibiting constitutive COX-1. Novel piperidines should ideally show selectivity for inducible COX-2.

Methodology: Use a colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical or similar).

  • Reaction: Peroxidase activity of COX is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm .

  • Selectivity Index (SI): Calculate SI as

    
    .
    
    • Target: SI > 10 indicates COX-2 preference.

Tier 3: Cellular Validation (The Gold Standard)

Model: Lipopolysaccharide (LPS)-induced RAW 264.7 Macrophages.[9] Target: Nitric Oxide (NO) Scavenging via Griess Assay.

Protocol C: Nitric Oxide (NO) Inhibition Assay

Self-Validating Step: You must run an MTT cell viability assay in parallel. If a compound reduces NO but also kills the cells, it is cytotoxic , not anti-inflammatory.

Workflow Diagram:

GriessWorkflow Cells RAW 264.7 Cells (Seed 1x10^5/well) Treat Pre-treatment (Piperidine Derivatives) Cells->Treat LPS Stimulation (LPS 1 µg/mL) Treat->LPS Incubate Incubate 24 Hours LPS->Incubate Supernatant Collect Supernatant Incubate->Supernatant Griess Add Griess Reagent (1:1 Ratio) Supernatant->Griess Read Read Absorbance (540 nm) Griess->Read

Figure 2: Workflow for the cellular evaluation of NO inhibition in macrophages.[10]

Detailed Procedure:

  • Seeding: Seed RAW 264.7 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate 24h.
    
  • Treatment: Replace medium. Add test compounds (1–100 µM). Incubate for 1 hour.

  • Stimulation: Add LPS (final conc. 1 µg/mL) to all wells except "Negative Control." Incubate 24h.

  • Griess Reaction:

    • Mix 100 µL of culture supernatant with 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

    • Incubate 10 mins in dark at Room Temp.

  • Analysis: Measure absorbance at 540 nm . Calculate Nitrite concentration using a Sodium Nitrite standard curve.

Data Presentation & Analysis

Summarize your findings using the following template to ensure comparability.

Compound IDAlbumin Denaturation (

µg/mL)
Membrane Stabilization (

µg/mL)
COX-2 Selectivity IndexNO Inhibition (

µM)
Cell Viability (% at

)
PIP-001 120.5 ± 5.285.3 ± 3.112.415.2 ± 1.1>95%
PIP-002 250.1 ± 8.4150.2 ± 6.51.245.6 ± 2.5>90%
Diclofenac 80.2 ± 2.165.4 ± 1.80.810.5 ± 0.8>95%
  • Interpretation: PIP-001 shows high potency (low IC50) and high COX-2 selectivity, making it a lead candidate. PIP-002 is weak and non-selective.[1]

References

  • Chandra, S., et al. (2012).[11] "In vitro anti-inflammatory and anti-arthritic activity of hydroalcoholic extract of Terminalia chebula." Asian Journal of Pharmaceutical and Clinical Research. (General Protocol Validation)

  • Mizushima, Y., & Kobayashi, M. (1968). "Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins." Journal of Pharmacy and Pharmacology.

  • Rahman, H., et al. (2015).[11] "In vitro anti-inflammatory and anti-arthritic activity of Oryza sativa Var. Joha Rice (Aromatic Indigenous Rice of Assam)." Journal of Agricultural and Food Chemistry.

  • Sreejayan, N., & Rao, M. N. (1997). "Nitric oxide scavenging by curcuminoids." Journal of Pharmacy and Pharmacology.

  • Cayman Chemical. (2024). "COX Colorimetric Inhibitor Screening Assay Kit Protocol."

Sources

Troubleshooting & Optimization

Technical Guide: Yield Optimization for 1-(4-Fluorobenzoyl)piperidine-4-carboxylic Acid

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The synthesis of 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid is a critical intermediate step in the production of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs).[1] While the reaction appears to be a simple amide coupling, standard protocols often suffer from variable yields (40–60%) due to the zwitterionic nature of the starting material (isonipecotic acid) and the hydrolytic instability of the acyl chloride.

This guide moves beyond generic textbook procedures. It focuses on the Modified Schotten-Baumann protocol, specifically engineered to navigate the solubility paradox of reacting a hydrophilic amino acid with a lipophilic acid chloride.

Key Reaction Parameters
ParameterSpecificationReason for Control
Solvent System THF:Water (1:1) or Acetone:WaterSolubilizes both the organic acyl chloride and the inorganic amino acid salt.
Temperature 0°C – 5°CMinimizes the hydrolysis rate of 4-fluorobenzoyl chloride (

).
pH Control 10.0 – 11.0Ensures the piperidine nitrogen is deprotonated (nucleophilic) while preventing over-hydrolysis.
Stoichiometry 1.05 eq Acyl ChlorideSlight excess compensates for unavoidable hydrolysis without complicating purification.

Module 1: The Synthesis Protocol (The Zwitterion Trap)

The Core Challenge

Isonipecotic acid exists as a zwitterion. In neutral organic solvents, it is insoluble. In water, it dissolves but the amine is protonated (ammonium), rendering it non-nucleophilic. Solution: You must create a "biphasic interfacial reactor" or a homogeneous aqueous-organic system where the pH is strictly maintained above the pKa of the amine (approx. 10.7) but below the range of rapid ester hydrolysis.

Step-by-Step Optimized Workflow
  • Preparation of the Nucleophile:

    • Dissolve Isonipecotic Acid (1.0 eq) in Water (5 vol) .

    • Add NaOH (2.2 eq) . Note: 1.0 eq neutralizes the carboxylic acid; the remaining 1.2 eq keeps the amine deprotonated and neutralizes the HCl generated later.

    • Cool solution to 0°C .

  • Preparation of the Electrophile:

    • Dissolve 4-Fluorobenzoyl chloride (1.05 eq) in THF or Acetone (3 vol) .

    • Critical: Ensure the solution is dry; moisture initiates premature hydrolysis.

  • The Controlled Addition (Schotten-Baumann):

    • Add the Acyl Chloride solution dropwise to the aqueous amine solution over 30–60 minutes.

    • Monitor Internal Temp: Do not exceed 5°C.

    • Monitor pH: If pH drops below 9, simultaneously add 2M NaOH to maintain pH 10–11.

  • Reaction Completion:

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Validation: Check by TLC or LCMS. The starting amine should be consumed.

Visualization: Reaction Logic Pathway[3]

SynthesisLogicStartIsonipecotic Acid(Zwitterion)ActivatedAnionic Amine(Nucleophilic)Start->ActivatedDeprotonationBaseNaOH (2.2 eq)pH > 10Base->ActivatedProductTarget Amide(Salt Form)Activated->ProductAmide Coupling(Fast)Reagent4-F-Benzoyl Chloride(in THF)Reagent->ProductHydrolysisByproduct:4-F-Benzoic AcidReagent->HydrolysisWater Attack(Slow at 0°C)

Figure 1: The kinetic competition between productive amidation and parasitic hydrolysis. Low temperature and high pH favor the upper path.

Module 2: Purification (The pH Switch Strategy)

The most common yield loss occurs during workup. The product is an acid; if you extract it like a neutral organic molecule, you will lose it to the aqueous waste.

The "pH Switch" Protocol[10]
  • The Base Wash (Removal of Neutrals):

    • At the end of the reaction, the mixture is basic (pH ~11).

    • Wash the reaction mixture with Ethyl Acetate (EtOAc) or DCM .

    • Why? The product (carboxylate salt) stays in the water. Unreacted Acyl Chloride (neutral) or other organic impurities move to the organic layer.

    • Discard the organic layer.

  • The Acid Precipitation (Isolation):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 6M HCl until pH reaches 2.0–3.0 .

    • Observation: The product is a carboxylic acid with low water solubility. It will precipitate as a white solid.[2]

  • Filtration & Drying:

    • Filter the solid.[3][4]

    • Wash with cold water (removes inorganic salts like NaCl).

    • Wash with a small amount of Hexane/Heptane (removes traces of fluorobenzoic acid byproduct).

    • Dry in a vacuum oven at 45°C.

Visualization: Purification Flow

WorkupFlowRxnMixReaction Mixture(pH 11, Aqueous)WashWash with EtOAcRxnMix->WashSplit1PhaseSeparationWash->Split1OrgLayerOrganic Layer(Impurities)Split1->OrgLayerDiscardAqLayerAqueous Layer(Product as Salt)Split1->AqLayerKeepAcidifyAcidify with HClto pH 2-3AqLayer->AcidifyPrecipPrecipitate FormsAcidify->PrecipFilterFiltration & DryingPrecip->FilterFinalPure Product(Free Acid)Filter->Final

Figure 2: The "pH Switch" purification logic ensures high recovery without column chromatography.[1]

Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see a lot of 4-fluorobenzoic acid. What happened?

Diagnosis: The hydrolysis of the acid chloride outcompeted the amidation. Root Causes:

  • Temperature too high: Reaction must be at 0°C.

  • Addition too fast: Adding acid chloride all at once creates local "hotspots" of high concentration where water attacks it.

  • pH Drift: If pH drops below 9, the amine becomes protonated (inactive), leaving water as the only available nucleophile. Fix: Use an automated syringe pump for addition and monitor pH with a probe, adding base concurrently.

Q2: The product is oiling out instead of precipitating.

Diagnosis: Inclusion of solvent or impurities prevents crystallization. Fix:

  • Ensure all THF/Acetone is removed by rotary evaporation before acidification.

  • Seed the aqueous solution with a tiny crystal of pure product during acidification.

  • Slow down the HCl addition. Rapid pH shock traps impurities.

Q3: Can I use EDC/NHS coupling instead of the Acid Chloride?

Answer: Yes, but it is less atom-efficient for scale-up.[1] Protocol:

  • Dissolve 4-Fluorobenzoic acid + EDC + HOBt (or NHS) in DMF.[1]

  • Add Isonipecotic acid + DIPEA.

  • Pros: Avoids hydrolysis issues; milder conditions.

  • Cons: Removal of urea byproducts (from EDC) can be difficult if the product also precipitates. Acid chloride is generally preferred for this specific substrate due to the easy "Acid-Base" workup.[1]

Q4: How do I remove trace 4-fluorobenzoic acid from the final solid?

Answer: While the "Base Wash" (Step 3.1) removes most of it, trace amounts may co-precipitate. Polishing: Recrystallize the solid from Ethanol/Water (1:1) or wash the solid cake with warm Toluene . 4-Fluorobenzoic acid is significantly more soluble in toluene than the piperidine product.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Piperidine Derivatives. National Institutes of Health (NIH) / PubMed Central. "SAR study of piperidine derivatives as inhibitors..." Retrieved from [Link]

  • Isonipecotic Acid Properties & Solubility. PubChem Database. CID 3773.[2] Retrieved from [Link]

  • Process for preparing 1-substituted-4-piperidine carboxylic acid derivatives. Google Patents. CN102442937B.[5][3] Retrieved from

The Piperidine Protocol: Advanced Troubleshooting for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Ticket ID: BH-PIP-001 Subject: Optimization and Troubleshooting of Piperidine Couplings Assigned Specialist: Senior Application Scientist

Executive Summary: The Piperidine Challenge

Piperidines represent a unique challenge in palladium-catalyzed cross-coupling.[1] As cyclic secondary amines, they possess moderate steric bulk—less hindered than acyclic di-isopropylamines but significantly more rigid than diethylamine.[1] This rigidity affects the reductive elimination step of the catalytic cycle.[1]

The Golden Rule: For piperidine derivatives, RuPhos is your primary weapon.[1] While BrettPhos dominates primary amine coupling, its bulk often hinders the coordination of secondary cyclic amines, stalling the catalytic cycle.

Interactive Decision Matrix (Workflow)

Before mixing reagents, consult this logic flow to select your starting conditions.

PiperidineLogic Start Start: Analyze Substrate BaseSensitive Contains Ester/Nitrile/Ketone? Start->BaseSensitive Sterics Piperidine Substitution? BaseSensitive->Sterics No (Stable to strong base) CondB Condition B (Mild): Pd-RuPhos-G4 + Cs2CO3 Solvent: t-Amyl Alcohol BaseSensitive->CondB Yes (Needs mild base) CondA Condition A (Standard): Pd-RuPhos-G4 + NaOtBu Solvent: THF or Dioxane Sterics->CondA Unsubstituted or 4-subst. Sterics->CondA 2-substituted CondC Condition C (Steric): Pd-BrettPhos-G4 + NaOtBu (Only for 2,6-disubst. piperidines) Sterics->CondC 2,6-disubstituted (Rare)

Figure 1: Strategic decision tree for selecting initial reaction conditions based on substrate functionality and steric profile.

Module 1: The "Engine" (Catalyst & Ligand)

FAQ: Why is my reaction stalling with BrettPhos?

Diagnosis: You are likely experiencing a "Steric Mismatch."[1] Explanation: BrettPhos is exceptionally bulky, designed to force the reductive elimination of primary amines.[1] Piperidines are secondary amines; when they attempt to bind to a Pd-BrettPhos complex, the steric crowding is often too great, preventing amine coordination. Solution: Switch to RuPhos .

  • Mechanism: RuPhos belongs to the dialkylbiaryl phosphine family but has a specific steric profile that lowers the activation energy for the reductive elimination of secondary amines without blocking their binding [1, 2].[1]

Protocol: The "Standard" Screen (0.5 mmol Scale)

Use this protocol for 4-substituted or 3-substituted piperidines.

  • Charge Vial: Add Pd-RuPhos-G4 precatalyst (1-2 mol%) and Aryl Halide (1.0 equiv).

    • Note: If the aryl halide is a solid, add it now.[1] If liquid, add later.[1]

  • Base: Add NaOtBu (1.2 equiv).

    • Critical: If your substrate has esters/nitriles, swap for Cs₂CO₃ (2.0 equiv).[1]

  • Purge: Seal vial and purge with N₂/Ar x 3 cycles.

  • Solvent/Amine: Add anhydrous THF or Dioxane (concentration 0.2 M) and the Piperidine (1.2 equiv) via syringe.

    • Tip: If using Cs₂CO₃, use t-Amyl Alcohol as solvent to improve base solubility.[1]

  • Reaction: Heat to 60°C for 2-4 hours.

Module 2: Troubleshooting "The Death Loop" (Dehalogenation)

Symptom:

You observe the reduction of your aryl halide (Ar-Cl


 Ar-H) instead of the desired C-N coupling.
Root Cause Analysis

This is caused by ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Hydride Elimination.[2] If the amine fails to bind quickly, or if the catalytic cycle stalls, the Palladium center will "hunt" for a hydride source (often the solvent or the amine itself) and reduce the aryl ring.

Dehalogenation LPd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd-Ar-X) LPd0->OxAdd AmineBind Amine Binding OxAdd->AmineBind Fast Binding BetaElim FAIL: β-Hydride Elim OxAdd->BetaElim Slow Binding (Steric Clash) RedElim Reductive Elimination (Product) AmineBind->RedElim Reduction Ar-H (Waste) BetaElim->Reduction

Figure 2: The "Death Loop" mechanism. If Amine Binding is slow due to sterics or poor nucleophilicity, the cycle diverts to β-Hydride elimination.

Corrective Actions:
  • Switch to a Precatalyst (Pd-G3 or G4): Traditional Pd(OAc)₂ + Ligand requires reduction to Pd(0) in situ, often consuming amine and generating hydrides early.[1] G4 precatalysts enter the cycle immediately as Pd(0) [3].[1]

  • Concentration: Increase reaction concentration to 0.5 M or 1.0 M. This forces the kinetics to favor bimolecular amine binding over unimolecular decomposition.[1]

  • Ligand Swap: If RuPhos fails, try AdBresPhos or DavePhos , which are sometimes superior for extremely hindered secondary amines.[1]

Module 3: Purification & Scavenging

FAQ: How do I remove residual Palladium from the piperidine product?

Piperidines are basic and can coordinate to Pd, making it "sticky" during column chromatography.[1]

Data: Scavenger Efficiency Comparison

Scavenger TypeFunctional GroupEfficiency (Piperidines)Protocol
SiliaMetS® Thiol -SH (Thiol)HighStir 4h @ 50°C, Filter
SiliaMetS® DMT DimercaptotriazineVery High Stir 2h @ RT, Filter
Activated Carbon N/ALow/VariableNot recommended
Celite SiO2NoneOnly removes Pd black

Recommended Workflow:

  • Dilute crude reaction mixture with EtOAc.

  • Add SiliaMetS® DMT (0.5 eq relative to Pd loading).[1]

  • Stir at room temperature for 2 hours.

  • Filter through a 0.45 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    m pad.
    
  • Proceed to aqueous workup or evaporation.[1]

References

  • RuPhos Discovery: J. Am. Chem. Soc.[1]2004 , 126, 11804.[1] Link

  • Ligand Selection Guide (Buchwald Group): Chem. Sci.2011 , 2, 27. Link

  • Precatalyst G3/G4 Development: J. Am. Chem. Soc.2014 , 136, 4133.[1] Link

  • Palladium Scavenging Techniques: Org. Process Res. Dev.2023 , 27, 1680.[1] Link

  • Mechanistic Studies on Secondary Amines: J. Am. Chem. Soc.2006 , 128, 3584.[1] Link

Sources

Navigating the Synthesis Maze: A Technical Guide to Removing Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, the presence of unreacted starting materials can be a significant hurdle, compromising the purity, yield, and overall success of a reaction. This guide, designed for laboratory professionals, provides in-depth technical support and troubleshooting advice for the effective removal of these persistent impurities. As Senior Application Scientists, we offer not just protocols, but the rationale behind them, empowering you to make informed decisions in your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: My initial purity analysis (TLC, LC-MS) shows a significant amount of starting material. What's the first step?

Before diving into a complex purification strategy, it's crucial to reassess the reaction itself. Incomplete conversion is often the root cause. Consider the following:

  • Reaction Time and Temperature: Was the reaction allowed to proceed to completion? Consult the literature for typical reaction times and consider extending them or cautiously increasing the temperature.

  • Stoichiometry: Were the reactants added in the correct molar ratios? An excess of one reactant can lead to its presence post-reaction.

  • Reagent Quality: Are your starting materials and reagents of sufficient purity? Impurities in the starting materials can inhibit the reaction.

  • Catalyst Activity: If a catalyst was used, has it deactivated?

Optimizing the reaction to drive it to completion is often the most efficient way to deal with unreacted starting materials.

Q2: How do I choose the most appropriate purification technique for my specific synthesis?

The selection of a purification method is dictated by the physicochemical properties of your desired product and the unreacted starting material(s).[1][2] A logical approach involves considering the differences in properties such as:

  • Polarity: Significant differences in polarity are ideal for separation by chromatography .

  • Solubility: Differences in solubility in a given solvent at different temperatures are exploited in crystallization .[3][4] If one component is soluble in a particular solvent while the other is not, extraction or precipitation may be effective.[1]

  • Boiling Point: For liquid products and starting materials with a substantial difference in boiling points (ideally >25 °C), distillation is a powerful technique.[5]

  • Physical State: The physical state (solid or liquid) of your product will immediately narrow down the viable options.

The following decision-making workflow can guide your choice:

G start Reaction Mixture is_product_solid Is the desired product a solid? start->is_product_solid is_product_liquid Is the desired product a liquid? is_product_solid->is_product_liquid No solid_options Consider: - Crystallization - Precipitation - Column Chromatography (if soluble) is_product_solid->solid_options Yes liquid_options Consider: - Distillation - Column Chromatography - Liquid-Liquid Extraction is_product_liquid->liquid_options Yes chromatography Column Chromatography is_product_liquid->chromatography No (e.g., oil) solubility_diff Significant difference in solubility? solid_options->solubility_diff polarity_diff Significant difference in polarity? solid_options->polarity_diff liquid_options->polarity_diff boiling_point_diff Significant difference in boiling point? liquid_options->boiling_point_diff solubility_diff->polarity_diff No crystallization Crystallization solubility_diff->crystallization Yes (temperature dependent) precipitation Precipitation solubility_diff->precipitation Yes (in a specific solvent) polarity_diff->chromatography Yes polarity_diff->chromatography Yes extraction Liquid-Liquid Extraction polarity_diff->extraction Considerable boiling_point_diff->polarity_diff No distillation Distillation boiling_point_diff->distillation Yes

Caption: A decision tree for selecting a purification method.

Troubleshooting Guides

Chromatography (Flash Column)

Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[6]

Problem: Poor Separation (Overlapping Bands/Fractions)

  • Causality: The polarity of the eluent may be too high, causing all components to move too quickly through the column. Alternatively, the polarity difference between the product and starting material may be insufficient for the chosen solvent system.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Before running the column, meticulously develop a solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.2-0.3 for the desired compound.[7]

    • Use a Gradient Elution: Start with a less polar solvent to allow the less polar compounds to elute first, then gradually increase the polarity to elute the more polar compounds.

    • Check Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.

    • Sample Loading: Load the sample in a minimal amount of solvent to ensure a narrow starting band.[8]

Problem: Compound is Stuck on the Column

  • Causality: The eluent may be too nonpolar to effectively move the compound through the stationary phase. The compound might also be reacting with the silica gel (an acidic stationary phase).

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase.

    • Consider a Different Stationary Phase: If your compound is basic, consider using a neutral stationary phase like alumina or a modified silica gel.

    • "Flush" the Column: If the compound is not valuable, flush the column with a very polar solvent (e.g., methanol or ethyl acetate) to clean the column.

Crystallization

Crystallization is an effective technique for purifying solid compounds by leveraging differences in solubility.[4][9]

Problem: No Crystals Form Upon Cooling

  • Causality: The solution may be too dilute (too much solvent was added), or the solution is supersaturated but requires a nucleation site to initiate crystal growth.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.

      • Seeding: Add a tiny, pure crystal of the desired compound to the solution. This provides a template for crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[10]

    • Add an Anti-solvent: Slowly add a solvent in which your compound is insoluble (but is miscible with the crystallization solvent). This will decrease the overall solubility of your compound and promote crystallization. Add the anti-solvent dropwise until the solution becomes slightly cloudy, then warm it until it is clear again before allowing it to cool slowly.

Problem: Oiling Out (Product separates as an oil, not crystals)

  • Causality: This often occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the concentration of impurities is high.[10]

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help.

    • Add More Solvent: Add a small amount of additional solvent to decrease the saturation level, then cool slowly.[10]

    • Change the Solvent: Choose a solvent with a lower boiling point.

Distillation

Distillation separates liquids based on differences in their boiling points.[5]

Problem: "Bumping" (Sudden, violent boiling)

  • Causality: Uneven heating of the liquid can lead to superheating, followed by a sudden, violent boiling.

  • Troubleshooting Steps:

    • Use Boiling Chips or a Stir Bar: Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. These provide nucleation sites for smooth boiling. Never add boiling chips to a hot liquid.

    • Ensure Even Heating: Use a heating mantle with a stirrer or a water/oil bath for uniform heat distribution.

Problem: Poor Separation in Fractional Distillation

  • Causality: The fractionating column may not have enough theoretical plates for the separation, or the distillation is being performed too quickly. Fractional distillation is used when the boiling points of the components are close.[11]

  • Troubleshooting Steps:

    • Use a More Efficient Column: Employ a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.[11]

    • Slow Down the Distillation: Heat the mixture slowly and maintain a slow, steady rate of distillation.[12] This allows for proper equilibrium to be established in the column, leading to better separation.[11]

Liquid-Liquid Extraction

This technique separates compounds based on their differential solubility in two immiscible liquids.

Problem: Emulsion Formation (A stable layer of droplets forms between the two phases)

  • Causality: Vigorous shaking can create a stable emulsion, especially when dealing with acidic or basic aqueous layers or when surfactants are present.

  • Troubleshooting Steps:

    • "Break" the Emulsion:

      • Time: Allow the separatory funnel to stand undisturbed for a period.

      • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

      • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

      • Filtration: Filter the emulsion through a plug of glass wool.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Secure a glass column of appropriate size vertically to a ring stand.

    • Place a small plug of glass wool or cotton at the bottom of the column.[13]

    • Add a thin layer of sand.

    • Fill the column with the chosen non-polar solvent (e.g., hexanes).[13]

    • In a separate beaker, create a slurry of silica gel in the same solvent and pour it into the column.

    • Gently tap the column to ensure even packing and allow the silica to settle.

    • Drain the solvent until it is level with the top of the silica. Add another thin layer of sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the eluent. Using a pipette, carefully add the sample to the top of the column.

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[8]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a bulb or regulated air line) to force the solvent through the column.

    • Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).[8]

    • Monitor the separation by TLC analysis of the collected fractions.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[14][15]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[14]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Data Presentation: Comparison of Purification Techniques

TechniquePrinciple of SeparationBest ForAdvantagesDisadvantages
Chromatography Differential partitioning between a stationary and mobile phase based on polarity.[6]Separating mixtures of compounds with different polarities.High resolution, applicable to a wide range of compounds, can be automated (HPLC).Can be time-consuming, requires solvents, may lead to sample loss on the column.
Crystallization Difference in solubility of the compound in a solvent at different temperatures.[3]Purifying solid compounds.[9]Can yield very pure compounds, relatively simple setup.Finding a suitable solvent can be challenging, risk of "oiling out," not suitable for all solids.[10]
Distillation Difference in the boiling points of liquids.[5]Purifying liquids with significantly different boiling points.Effective for large quantities, relatively fast.Not suitable for heat-sensitive compounds, requires a significant boiling point difference for simple distillation.
Extraction Differential solubility of a compound in two immiscible liquids.Separating compounds with different acid/base properties or solubilities.Quick and easy for initial workup, can handle large volumes.Can form emulsions, requires large volumes of solvents, may not provide high purity in a single step.
Precipitation Inducing a solid to form from a solution by changing the solvent or temperature.Rapidly isolating a solid product from a solution.Fast and simple.The precipitate may not be very pure and often requires further purification.

References

  • Recrystallization. (n.d.). Retrieved from [Link]

  • SOP: Flash Chromatography. (n.d.). University of Cape Town. Retrieved from [Link]

  • Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Running a flash column. (2021, March 21). Chemistry LibreTexts. Retrieved from [Link]

  • Column Chromatography Procedures. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • How to do Flash Column Chromatography in 15 Minutes. (n.d.). Zakarian Group. Retrieved from [Link]

  • O'Malley, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Retrieved from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2023, June 16). Retrieved from [Link]

  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]

  • Systematic Qualitative Analysis. (n.d.). NCERT. Retrieved from [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved from [Link]

  • Purification and Criteria of Purity. (n.d.). NCERT. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • How To Run A Reaction: Purification. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • SOP: Crystallization. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • ACS Organic Chemistry Study Guide. (n.d.). Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash. Retrieved from [Link]

  • What is Fractional Distillation? (n.d.). The Chemistry Blog. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Fractional distillation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Recrystallization Issues. (2022, October 17). Reddit. Retrieved from [Link]

  • Purification by fractional distillation. (n.d.). ChemBAM. Retrieved from [Link]

  • Recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Fribourg. Retrieved from [Link]

  • Crystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate.

Introduction

The synthesis of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid is a critical step in the development of various pharmaceutical agents. While the bench-scale synthesis may appear straightforward, scaling up this process often introduces challenges that can impact yield, purity, and overall efficiency. This guide will provide a comprehensive overview of the synthetic process, focusing on the common issues encountered during scale-up and offering practical solutions based on established chemical principles and industry best practices.

The primary synthetic route involves the acylation of piperidine-4-carboxylic acid with 4-fluorobenzoyl chloride, typically under Schotten-Baumann conditions. This reaction, while robust, requires careful control of parameters to minimize side reactions and ensure a high-quality product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid?

The most prevalent and industrially viable method is the Schotten-Baumann reaction, which involves the acylation of piperidine-4-carboxylic acid with 4-fluorobenzoyl chloride in the presence of a base. This reaction is typically carried out in a biphasic system, consisting of an aqueous phase containing the base and an organic phase in which the starting materials and product reside.

Q2: What are the critical parameters to control during the Schotten-Baumann reaction for this synthesis?

Successful scale-up hinges on the meticulous control of several parameters:

  • Temperature: The reaction is exothermic, and inadequate temperature control can lead to side reactions.

  • pH: Maintaining the appropriate pH is crucial for neutralizing the HCl byproduct and preventing the protonation of the piperidine nitrogen.

  • Addition Rate: The slow and controlled addition of 4-fluorobenzoyl chloride is essential to manage the exotherm and minimize the formation of impurities.

  • Agitation: Efficient mixing is necessary to ensure good mass transfer between the aqueous and organic phases, which can be a challenge in larger reactors.

Q3: What are the most common impurities or byproducts I should expect?

The primary impurities include:

  • 4-Fluorobenzoic acid: Formed from the hydrolysis of 4-fluorobenzoyl chloride.

  • Unreacted piperidine-4-carboxylic acid: Resulting from incomplete reaction.

  • Diacylated piperidine derivative: Although less common for this specific substrate, over-acylation can occur under certain conditions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid, offering potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting/Optimization Strategy
Incomplete Reaction - Reaction Time: Ensure the reaction is monitored to completion using an appropriate analytical technique (e.g., HPLC, TLC). Extend the reaction time if necessary. - Stoichiometry: Verify the molar ratios of the reactants and base. A slight excess of the acylating agent may be beneficial, but this should be optimized.
Hydrolysis of 4-Fluorobenzoyl Chloride - Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the acyl chloride to minimize hydrolysis. - pH Control: Ensure the pH of the aqueous layer is maintained in the optimal range (typically pH 8-10) to neutralize the generated HCl without promoting excessive hydrolysis of the acyl chloride. - Anhydrous Conditions: While the Schotten-Baumann reaction is biphasic, minimizing water in the organic solvent can be beneficial.
Poor Mass Transfer in Biphasic System - Agitation Rate: Increase the stirring speed to improve mixing between the aqueous and organic phases. The use of a phase-transfer catalyst can also be explored to facilitate the reaction at the interface.
Product Loss During Workup and Isolation - Extraction pH: Carefully adjust the pH of the aqueous phase during workup to ensure the product, which is a carboxylic acid, is in its desired form for extraction. Acidifying the aqueous layer to a low pH (e.g., pH 2-3) will protonate the carboxylate, making the product more soluble in organic solvents. - Solvent Selection: Use an appropriate organic solvent for extraction that provides good solubility for the product and is easily separable from the aqueous phase.
Problem 2: Product Contamination with 4-Fluorobenzoic Acid
Potential Cause Troubleshooting/Optimization Strategy
Excessive Hydrolysis of 4-Fluorobenzoyl Chloride - Slow Addition: Add the 4-fluorobenzoyl chloride solution dropwise or at a controlled rate to the reaction mixture to prevent a localized excess that can readily hydrolyze. - Low Temperature: As mentioned previously, maintaining a low reaction temperature is critical.
Inefficient Purification - Recrystallization: This is a highly effective method for removing 4-fluorobenzoic acid. Select a solvent system where the desired product has lower solubility than the impurity at a given temperature. - Aqueous Wash: During the workup, washing the organic layer with a mildly basic aqueous solution (e.g., dilute sodium bicarbonate) can help remove the acidic 4-fluorobenzoic acid impurity. Careful pH control is necessary to avoid deprotonating the product's carboxylic acid group and partitioning it into the aqueous layer.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting/Optimization Strategy
Product is an Emulsion or Oily at Isolation - Solvent Choice for Precipitation/Crystallization: Experiment with different solvent and anti-solvent systems to induce crystallization. Seeding the solution with a small crystal of the pure product can also be effective. - Controlled Cooling: Gradual cooling of the crystallization mixture is more likely to yield a crystalline solid than rapid cooling.
Inadequate Removal of Inorganic Salts - Water Wash: Ensure the crude product is thoroughly washed with water to remove any residual inorganic salts from the reaction and workup.
Product Purity not Meeting Specifications - Multiple Recrystallizations: If a single recrystallization is insufficient, a second or even third recrystallization from a different solvent system may be necessary. - Chromatography: While less ideal for large-scale production, column chromatography can be used for purification if high purity is required and other methods fail.

Experimental Protocols

General Laboratory-Scale Synthesis Protocol

This protocol is a starting point and should be optimized for specific equipment and scale.

  • Reaction Setup: In a well-ventilated fume hood, equip a jacketed reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

  • Charge Reactants: To the reactor, add piperidine-4-carboxylic acid (1.0 eq) and a suitable organic solvent (e.g., dichloromethane, toluene).

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate (2.0-2.5 eq).

  • Cooling: Cool the mixture to 0-5 °C with constant stirring.

  • Acyl Chloride Addition: Dissolve 4-fluorobenzoyl chloride (1.05-1.1 eq) in the same organic solvent and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as determined by HPLC or TLC analysis.

  • Workup - Phase Separation: Stop the stirring and allow the layers to separate. Remove the aqueous layer.

  • Workup - Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Workup - Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, isopropanol) to obtain the pure 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reactants Charge Piperidine-4-carboxylic Acid and Solvent prep_base Add Aqueous Base prep_reactants->prep_base prep_cool Cool to 0-5 °C prep_base->prep_cool add_acyl Slow Addition of 4-Fluorobenzoyl Chloride prep_cool->add_acyl react Stir at Room Temperature (Monitor Progress) add_acyl->react phase_sep Phase Separation react->phase_sep acidify Acidify Aqueous Layer phase_sep->acidify extract Extract Product acidify->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate recrystallize Recrystallization concentrate->recrystallize final_product Pure 1-(4-Fluorobenzoyl)piperidine- 4-carboxylic acid recrystallize->final_product

Caption: A stepwise workflow for the synthesis of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid.

Schotten-Baumann Reaction Mechanism

G Piperidine-4-carboxylic Acid Piperidine-4-carboxylic Acid Tetrahedral Intermediate Tetrahedral Intermediate Piperidine-4-carboxylic Acid->Tetrahedral Intermediate Nucleophilic Attack 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride->Tetrahedral Intermediate Product 1-(4-Fluorobenzoyl)piperidine- 4-carboxylic acid Tetrahedral Intermediate->Product Elimination of Cl- HCl HCl Tetrahedral Intermediate->HCl Salt + H2O Salt + H2O HCl->Salt + H2O Base Base Base->Salt + H2O Neutralization

Technical Support: Byproduct Identification in 1-(4-Fluorobenzoyl)piperidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Synthesis Landscape: Reaction Logic & Failure Modes

To effectively identify byproducts, one must first understand the mechanistic origins of the impurities. The standard synthesis of 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid typically involves a Schotten-Baumann reaction . This couples isonipecotic acid (piperidine-4-carboxylic acid) with 4-fluorobenzoyl chloride under basic conditions.

The Reaction Pathway

The reaction relies on the nucleophilic attack of the piperidine nitrogen onto the acyl chloride. However, the aqueous basic environment required to keep the isonipecotic acid dissolved (as a carboxylate) also promotes the hydrolysis of the acyl chloride—your primary source of impurity.

ReactionPathway SM1 Isonipecotic Acid (Starting Material) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack Imp2 IMPURITY B Unreacted Isonipecotic Acid SM1->Imp2 Incomplete Conversion SM2 4-Fluorobenzoyl Chloride (Reagent) SM2->Inter Imp1 IMPURITY A 4-Fluorobenzoic Acid (Hydrolysis) SM2->Imp1 H2O / OH- Attack (Competitive Hydrolysis) Prod TARGET PRODUCT 1-(4-Fluorobenzoyl) piperidine-4-carboxylic acid Inter->Prod Elimination of Cl-

Figure 1: Mechanistic pathway showing the competition between product formation and the hydrolysis side-reaction.

Troubleshooting Center: Identification & Remediation

This section addresses specific scenarios reported by users.

Scenario A: "I see a persistent early-eluting peak in my HPLC."

Diagnosis: This is almost certainly Impurity A: 4-Fluorobenzoic acid .

  • Cause: Hydrolysis of 4-fluorobenzoyl chloride. This is inevitable in Schotten-Baumann conditions but exacerbates if the reaction temperature is too high or the addition of acid chloride is too fast.

  • Confirmation: Check the UV spectrum. 4-Fluorobenzoic acid has a distinct absorption max around 230-240 nm but lacks the aliphatic bulk of the piperidine ring, leading to a shorter retention time on Reverse Phase (C18) columns compared to the product.

AnalyteApprox. RRT (C18)Molecular WeightIonization (ESI-)
Isonipecotic Acid 0.1 - 0.2 (Void)129.16128 [M-H]⁻
4-Fluorobenzoic Acid 0.6 - 0.7140.11139 [M-H]⁻
Target Product 1.00251.25250 [M-H]⁻

Remediation:

  • Temperature Control: Maintain reaction at 0–5°C during addition.

  • Workup: Since both the product and Impurity A are carboxylic acids, simple base extraction won't separate them.

    • Technique: Recrystallization from a solvent mixture like Ethyl Acetate/Hexane or Ethanol/Water . 4-Fluorobenzoic acid is significantly more soluble in hot water/ethanol mixtures than the amide product.

Scenario B: "My yield is low, and the product is stuck in the aqueous layer."

Diagnosis: Incorrect pH management leading to Impurity B (Unreacted Starting Material) or loss of product.

  • Cause: The product contains a carboxylic acid (pKa ~4.5). If you acidify to pH < 2 to precipitate it, you might be protonating the amide oxygen (less likely) or simply dealing with solubility issues. However, the real issue is often during the reaction: if the pH drops below 8, the isonipecotic acid (zwitterionic) becomes protonated at the nitrogen, rendering it non-nucleophilic.

  • Confirmation: Test the aqueous waste stream by LC-MS for a mass of 129 Da (Isonipecotic acid).

Remediation:

  • pH Monitoring: Maintain pH 10–12 during the acid chloride addition using NaOH.

  • Salting Out: If the product is water-soluble, saturate the aqueous phase with NaCl before extraction with Ethyl Acetate/THF.

Scenario C: "I see a peak at [2M-H2O] in the Mass Spec."

Diagnosis: Formation of Anhydride Dimers .

  • Cause: If the acid chloride is added in large excess without enough water present (or in a biphasic system with poor stirring), the product carboxylic acid can react with another equivalent of acid chloride.

  • Confirmation: Mass shift corresponding to roughly double the molecular weight minus 18 (water).

Remediation:

  • Quench: Ensure the reaction is quenched with water and stirred for 30 minutes at basic pH to hydrolyze any anhydrides back to the acid form before acidification.

Analytical Validation Protocols

To validate your product purity, use the following standardized method.

HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.

Mass Spectrometry Fragmentation (ESI Negative Mode)

The negative mode is preferred for carboxylic acids.

Fragment (m/z)IdentityOrigin
250 [M-H]⁻Parent Ion (Deprotonated)
206 [M-H-CO₂]⁻Decarboxylation (Loss of 44 Da)
122 [C₇H₄FO]⁻4-Fluorobenzoyl fragment cleavage

References

  • Schotten-Baumann Reaction Mechanics

    • Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for acylation mechanisms).

  • Synthesis of Piperidine Carboxylic Acid Derivatives

    • PubChem Compound Summary. (2023). 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid . Retrieved from .

  • Analytical Separation of Carboxylic Acids

    • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids . Retrieved from . (Demonstrates separation logic for benzoic acid derivatives).

  • Related Benzoyl Piperidine Synthesis (Analogous)

    • World Intellectual Property Organization. (2003). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid .[3] (Provides industrial context for 4-fluorobenzoyl chloride handling and hydrolysis byproducts).

Sources

Technical Support Center: Preventing Compound Decomposition During Workup and Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for compound stability. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with compound decomposition during the critical phases of reaction workup and purification. As Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in the lab. This resource is structured to help you diagnose potential stability issues, implement preventative measures, and troubleshoot problems as they arise.

Understanding the Roots of Decomposition: Why Do Compounds Degrade?

Compound decomposition is rarely a random event. It is typically triggered by specific environmental factors or inherent structural liabilities. Understanding these root causes is the first step toward prevention.

Q1: What are the most common environmental factors that cause my compound to decompose during workup and purification?

A1: The primary environmental culprits are temperature, pH, oxygen, light, and the stationary phase used in chromatography.

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation pathways.[1][2] Many compounds that are stable at room temperature can decompose rapidly at the elevated temperatures used for solvent evaporation or high-temperature chromatography.[3][4] Conversely, for some biomolecules, both excessively high and low temperatures can lead to instability and aggregation.[5]

  • pH: The stability of many organic molecules is highly pH-dependent.[6] Functional groups can become protonated or deprotonated at different pH values, which can open up new degradation pathways such as hydrolysis.[7] For instance, acidic or basic conditions can catalyze the hydrolysis of esters and amides. Maintaining the optimal pH is crucial, especially during aqueous extractions and reversed-phase chromatography.[8][9]

  • Oxygen: Atmospheric oxygen can oxidize sensitive functional groups, leading to the formation of impurities.[1][7] This is a common problem for compounds with electron-rich moieties like phenols, aldehydes, and some heterocycles.[10] The risk of oxidation is often exacerbated by the presence of metal ion catalysts.[7]

  • Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical degradation.[1][11] This is a concern for compounds with chromophores that absorb in the UV-Vis spectrum. Such reactions can include isomerization, cyclization, or radical-mediated decomposition.[10][12][13]

  • Stationary Phase: The stationary phase in chromatography is not always inert. The silica gel used in normal-phase chromatography is acidic and can cause the degradation of acid-sensitive compounds. Conversely, basic alumina can degrade base-sensitive molecules. The metal content of the silica can also catalyze decomposition.

Proactive Strategies for Compound Stabilization

Anticipating potential stability issues and implementing preventative measures from the outset can save significant time and prevent the loss of valuable compounds.

Q2: How can I assess the stability of my compound before starting a large-scale purification?

A2: A small-scale stability study is a prudent first step. Before committing your entire batch to a purification workflow, subject a small aliquot of your crude material to the anticipated conditions.

  • TLC Stress Test: Spot your crude material on a TLC plate and let it sit on the bench for a few hours. Run the plate and check for the appearance of new spots, which would indicate decomposition. You can also heat the TLC plate gently or expose it to UV light to simulate those conditions.

  • Solvent Stability Test: Dissolve a small amount of your crude product in the solvents you plan to use for workup and purification. Monitor the solution by TLC or LC-MS over time to check for the appearance of degradation products.

  • pH Stability Test: If your workup involves an aqueous extraction, test the stability of your compound in acidic and basic aqueous solutions. Dissolve a small amount in an organic solvent, then shake it with aqueous solutions of different pH values (e.g., 1M HCl, saturated NaHCO3, 1M NaOH). Analyze the organic layer by TLC or LC-MS after a set period.

Q3: What general precautions should I take during workup to minimize decomposition?

A3: A well-planned workup procedure is critical for preserving your compound's integrity.

  • Maintain a Cold Environment: Whenever possible, perform extractions and washes at low temperatures (e.g., in an ice bath). This slows down the rate of potential degradation reactions.

  • Control the pH: If your molecule is pH-sensitive, use buffered aqueous solutions for extractions instead of strong acids or bases.[8][14] Always check the pH of the aqueous layer during the workup.[15]

  • Work Quickly and Efficiently: Minimize the time your compound is in solution and exposed to potentially harsh conditions. Have all your solutions and equipment ready before you start the workup.

  • Use an Inert Atmosphere: For highly oxygen-sensitive compounds, perform the workup under an inert atmosphere of nitrogen or argon.[10] This can be achieved by using Schlenk techniques or working in a glovebox.

  • Protect from Light: If your compound is light-sensitive, cover your glassware with aluminum foil or work in a darkened fume hood.[10]

Q4: Are there any additives I can use to protect my compound during workup and purification?

A4: Yes, the judicious use of additives can significantly improve the stability of your compound.

  • Antioxidants: For compounds prone to oxidation, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your solvents can be very effective.[16]

  • Scavengers: Scavengers are additives that react with and neutralize harmful impurities.[17] For example, acid scavengers can be used to neutralize acidic impurities that might cause degradation.[17] Oxygen scavengers can also be employed to remove dissolved oxygen from your system.[18]

  • Metal Chelators: If you suspect that trace metal ions are catalyzing the decomposition of your compound, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and inhibit their catalytic activity.

Troubleshooting Guide: Technique-Specific Issues & Solutions

Even with the best preventative measures, decomposition can still occur during specific purification steps. This section provides troubleshooting advice for common techniques.

3.1 Liquid-Liquid Extraction

Q5: My compound seems to be disappearing during the aqueous workup. What could be happening?

A5: This is a common issue that can often be attributed to pH-related degradation or solubility problems.

  • Hydrolysis: If your molecule contains hydrolyzable functional groups (e.g., esters, amides, acetals), it may be degrading in the acidic or basic aqueous layer. Try to use milder pH conditions, such as a buffered solution, or minimize the contact time with the aqueous phase.[7]

  • Emulsion Formation: The formation of an emulsion at the interface between the organic and aqueous layers can trap your compound, leading to apparent loss.[19] Emulsions are more likely to form when the sample contains surfactants or when the mixture is shaken too vigorously. To break an emulsion, you can try adding a small amount of brine, filtering the mixture through Celite, or centrifuging the separatory funnel.

  • Incorrect pH Adjustment: Ensure you are adjusting the pH of the aqueous phase correctly to ensure your compound is in its neutral, more organic-soluble form. For a basic compound, you'll want to extract from a basic aqueous solution. For an acidic compound, you'll want to extract from an acidic aqueous solution.

3.2 Chromatography

Q6: I see streaking and new spots on my TLC plate after letting it sit for a while before developing. Is this decomposition?

A6: Yes, this is a strong indication that your compound is unstable on the silica gel. The acidic nature of silica gel is a common cause of decomposition for certain classes of compounds.

  • Neutralize the Silica: You can neutralize the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your mobile phase. This is a very common practice for the purification of amines.

  • Use a Different Stationary Phase: If neutralization is not effective, consider using a different stationary phase. Alumina is available in acidic, neutral, and basic forms. For very sensitive compounds, you might consider using a less reactive stationary phase like Florisil or Celite.

  • Passivation of the Column: For flash chromatography, you can pre-treat the column by flushing it with a solvent system containing a modifier (like triethylamine) before loading your sample.

Q7: My compound is degrading on the HPLC column. How can I prevent this?

A7: Decomposition on an HPLC column can be due to the stationary phase, the mobile phase, or a combination of both.

  • Mobile Phase pH: The pH of the mobile phase is critical for the stability of many compounds in reversed-phase HPLC.[8] For ionizable compounds, aim for a pH that is at least one unit away from the pKa of the analyte to ensure it is in a single, stable ionic form.[8] Buffering the mobile phase is essential for reproducibility.

  • Mobile Phase Additives: Adding antioxidants or other stabilizers to the mobile phase can sometimes prevent on-column decomposition.[20]

  • Column Temperature: Operating the column at a lower temperature can slow down degradation reactions. However, be aware that this will also increase viscosity and backpressure.

  • Inert Column Hardware: For highly sensitive compounds, consider using columns with PEEK or other inert hardware to minimize contact with stainless steel, which can sometimes catalyze decomposition.

3.3 Solvent Evaporation

Q8: I'm losing my compound during rotary evaporation. What are the likely causes and solutions?

A8: Decomposition during solvent removal is usually due to excessive heat or prolonged exposure to atmospheric oxygen in a concentrated state.

  • Reduce the Temperature: Use the lowest possible water bath temperature that still allows for efficient evaporation. For very heat-sensitive compounds, consider using a rotary evaporator with a cooling trap to allow for evaporation at sub-ambient temperatures.

  • Don't Evaporate to Complete Dryness: Evaporating a sample to a solid can sometimes lead to decomposition, especially if the solid is amorphous and has a high surface area exposed to air. It is often better to evaporate to an oil and then place the sample under high vacuum to remove the final traces of solvent.

  • Use an Inert Gas Bleed: Instead of venting the rotovap to air, you can introduce a slow stream of nitrogen or argon. This is particularly important for oxygen-sensitive compounds.

  • Co-evaporation: For very volatile or sensitive compounds, consider co-evaporation with a higher-boiling, inert solvent like toluene. This can help to azeotropically remove the lower-boiling solvent without requiring high temperatures.

Frequently Asked Questions (FAQs)

Q9: My purified compound changes color and degrades upon storage. How can I store it properly?

A9: Proper storage is crucial for long-term stability.[10]

  • Solid vs. Solution: In general, compounds are more stable when stored as a solid rather than in solution.

  • Temperature: Store your compound at the lowest practical temperature. For many organic compounds, storage at -20°C or -80°C is recommended.[21]

  • Inert Atmosphere: Store sensitive compounds under an inert atmosphere of nitrogen or argon. This can be done by flame-sealing an ampule under vacuum or by storing the vial in a desiccator that has been backfilled with an inert gas.

  • Light Protection: Store light-sensitive compounds in amber vials or wrap the vials in aluminum foil.[10]

Q10: I suspect peroxide formation in my solvents is causing decomposition. How can I test for and remove peroxides?

A10: Peroxide-forming solvents like diethyl ether, THF, and dioxane are a common source of oxidative degradation.[22][23]

  • Testing for Peroxides: Commercially available test strips can provide a quick and easy way to check for the presence of peroxides. A more quantitative method involves adding the solvent to an acidic solution of potassium iodide. The formation of a yellow or brown color indicates the presence of peroxides.

  • Removing Peroxides: Peroxides can be removed by passing the solvent through a column of activated alumina. For ethers, distillation from sodium benzophenone ketyl is a common method for removing both water and peroxides.

  • Preventing Peroxide Formation: Store peroxide-forming solvents in a cool, dark place and keep the containers tightly sealed.[22] Many of these solvents are sold with an inhibitor like BHT to prevent peroxide formation.[22] It is good practice to date the bottle when it is opened and to test for peroxides regularly.

Q11: Can protecting groups help to prevent decomposition during workup and purification?

A11: Yes, the use of protecting groups is a powerful strategy for masking sensitive functional groups during a reaction and subsequent purification.[24] For example, a sensitive alcohol could be protected as a silyl ether, which is generally stable to a wide range of reaction and purification conditions, and then deprotected at the end of the synthesis. The choice of protecting group will depend on the specific functional group and the conditions you need it to withstand.

Appendices
Table 1: Common Problematic Functional Groups and Potential Degradation Pathways
Functional GroupPotential Degradation Pathway(s)Recommended Precautions
AldehydesOxidation to carboxylic acids, polymerizationAvoid strong oxidants, work under inert atmosphere, keep cool
Amines (especially anilines)Oxidation (can lead to dark coloration)Work under inert atmosphere, avoid light, consider N-protection
PhenolsOxidation (can lead to quinone formation)Work under inert atmosphere, avoid light and base
PolyenesIsomerization, oxidation, polymerizationAvoid light, heat, and acid; work under inert atmosphere
EstersHydrolysis under acidic or basic conditionsControl pH during aqueous workup, use buffered solutions
Acetals/KetalsHydrolysis under acidic conditionsAvoid acidic conditions, especially in the presence of water
ThiolsOxidation to disulfidesWork under inert atmosphere, consider using a reducing agent (e.g., DTT) in buffers
Experimental Protocol: Neutralizing Silica Gel for Flash Chromatography
  • Prepare the Slurry: In a beaker, add the required amount of silica gel for your column.

  • Add the Mobile Phase: Slowly add your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate) to the silica gel while stirring to create a slurry.

  • Add Triethylamine: Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v). For example, for every 100 mL of mobile phase in your slurry, add 0.5-1 mL of triethylamine.

  • Stir Thoroughly: Stir the slurry for several minutes to ensure the triethylamine is evenly distributed.

  • Pack the Column: Pack the column with the neutralized silica slurry as you normally would.

  • Equilibrate the Column: Before loading your sample, flush the packed column with several column volumes of the mobile phase containing the same concentration of triethylamine.

Diagrams

Decomposition Troubleshooting Workflow

Decomposition_Troubleshooting Start Decomposition Observed Identify_Phase During which step? (Workup, Chromatography, Evaporation) Start->Identify_Phase Workup Workup Decomposition Identify_Phase->Workup Workup Chromatography Chromatography Decomposition Identify_Phase->Chromatography Chromatography Evaporation Evaporation Decomposition Identify_Phase->Evaporation Evaporation Workup_Cause Potential Cause? Workup->Workup_Cause Chroma_Cause Potential Cause? Chromatography->Chroma_Cause Evap_Cause Potential Cause? Evaporation->Evap_Cause Storage Storage Decomposition pH_Issue pH too harsh? Workup_Cause->pH_Issue pH Oxygen_Issue Oxygen sensitivity? Workup_Cause->Oxygen_Issue Oxygen Temp_Issue_W Temperature too high? Workup_Cause->Temp_Issue_W Temperature pH_Solution Use buffer, work quickly pH_Issue->pH_Solution Oxygen_Solution Inert atmosphere, add antioxidant Oxygen_Issue->Oxygen_Solution Temp_Solution_W Work in ice bath Temp_Issue_W->Temp_Solution_W Stationary_Phase Stationary phase acidity/basicity? Chroma_Cause->Stationary_Phase Stationary Phase Mobile_Phase Mobile phase issue? Chroma_Cause->Mobile_Phase Mobile Phase Temp_Issue_C Column temp too high? Chroma_Cause->Temp_Issue_C Temperature Stationary_Phase_Solution Add modifier (e.g., TEA), change stationary phase Stationary_Phase->Stationary_Phase_Solution Mobile_Phase_Solution Adjust pH, add stabilizer Mobile_Phase->Mobile_Phase_Solution Temp_Solution_C Lower column temperature Temp_Issue_C->Temp_Solution_C Temp_Issue_E Bath temp too high? Evap_Cause->Temp_Issue_E Temperature Air_Exposure Air exposure on dryness? Evap_Cause->Air_Exposure Air Exposure Temp_Solution_E Lower bath temperature Temp_Issue_E->Temp_Solution_E Air_Solution Don't evaporate to dryness, use inert gas bleed Air_Exposure->Air_Solution

Caption: A flowchart for troubleshooting compound decomposition.

References
  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2022, September 5). How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography? Retrieved from [Link]

  • Klee, M. (n.d.). Activity and Decomposition. Separation Science. Retrieved from [Link]

  • American Chemical Society. (2022, June 3). Minimizing Risks in the Chemistry Laboratory: Techniques [Video]. YouTube. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • GE Healthcare. (n.d.). Avoiding proteolysis during protein chromatography. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20070020418A1 - Acetaldehyde scavenging by addition of active scavengers to bottle closures.
  • ACS Publications. (2014, February 7). Measurement and Control of pH in the Aqueous Interior of Reverse Micelles. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Peroxides in depth discussion.pdf. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photocatalytic Dye Degradation from Textile Wastewater: A Review. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Nanoparticle stability: Processing pathways for solvent removal. Retrieved from [Link]

  • Sustainability Directory. (2025, December 2). Chemical Degradation Processes. Retrieved from [Link]

  • Springer. (2019, August 31). Influence of Solvent Evaporation Technique Parameters on Diameter of Submicron Lamivudine-Poly-ε-Caprolactone Conjugate Particles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • MDPI. (n.d.). In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. PMC. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Peroxides and peroxide- forming compounds. Retrieved from [Link]

  • YouTube. (2023, November 7). Material Degradation. Mitigation Strategies. Retrieved from [Link]

  • Loughborough University. (n.d.). Peroxide Forming Solvents. Health and Safety Service. Retrieved from [Link]

  • ACS Publications. (2026, February 1). Stabilizing All-Solid-State Li–S Batteries by a Polysulfide-Repelling and Anode-Protecting Self-Segregated Trilayer Polymer Electrolyte. Journal of the American Chemical Society. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Photodegradation – Knowledge and References. Retrieved from [Link]

  • Phenomenex. (2016, February 5). How Does Temperature Affect a Compound's Retention Time? Retrieved from [Link]

  • 911Metallurgist. (2017, May 30). pH Control in Solvent Extraction Circuits. Retrieved from [Link]

  • Biotech Academy. (n.d.). Functional groups. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Peroxide Forming Chemicals. Environmental Health & Safety (EHS). Retrieved from [Link]

  • Chromatography Forum. (2010, February 28). Compound of interest decomposes on column (HPLC). Retrieved from [Link]

  • ResearchGate. (2025, August 5). Photodegradation and removal of organic dyes using cui nanostructures, green synthesis and characterization [Request PDF]. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effective Use of Temperature Control in Compound Isolation. Retrieved from [Link]

  • LCGC International. (2026, February 6). SPE–LC–MS/MS Method for Emerging Contaminants in Water. Retrieved from [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

  • Walchem. (2025, May 19). The Importance of pH Control in Water Treatment Processes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Peroxides and peroxide-forming compounds [Request PDF]. Retrieved from [Link]

  • ACS Publications. (n.d.). Photocatalytic Degradation of Organic Compounds over Combustion-Synthesized Nano-TiO2. Environmental Science & Technology. Retrieved from [Link]

  • Solubility of Things. (n.d.). List of Common Functional Groups. Retrieved from [Link]

  • MDPI. (n.d.). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Retrieved from [Link]

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effect of Product Temperature During Primary Drying on the Long-Term Stability of Lyophilized Proteins [Request PDF]. Retrieved from [Link]

  • National Institutes of Health. (2017, May 4). Connecting high-temperature and low-temperature protein stability and aggregation. PMC. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Amide Coupling with Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting low reactivity, racemization, and yield issues in piperidine-core amide couplings. Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Hidden Complexity of the Piperidine Core

If you are reading this, you are likely facing a stalled reaction or a racemic product. While piperidine carboxylic acids (nipecotic, isonipecotic, and pipecolic acid) appear structurally simple, they present a "perfect storm" of synthetic challenges:

  • Steric A(1,3) Strain: Particularly in piperidine-2-carboxylic acid (pipecolic acid), the carboxylic acid is shielded by the ring structure, behaving like a bulkier proline analog.

  • Electronic Deactivation: If the piperidine nitrogen is protected with electron-withdrawing groups (e.g., Boc, Fmoc, Cbz), the nucleophilicity of the amine is nullified (intended), but the inductive effect can alter the pKa of the carboxylic acid, affecting activation kinetics.

  • Racemization Risks: The alpha-proton in pipecolic acid is highly susceptible to base-mediated abstraction via oxazolone formation, leading to rapid epimerization.

This guide moves beyond standard "EDC/NHS" protocols to provide high-fidelity solutions for difficult substrates.

Module 1: Diagnostic & Decision Matrix

Before modifying your reaction, identify your specific bottleneck using this logic flow.

Workflow: Coupling Strategy Selector

CouplingStrategy Start Start: Identify Substrate Isomer Which Isomer? Start->Isomer Pos4 4-COOH (Isonipecotic) Low Steric Hindrance Isomer->Pos4 Pos3 3-COOH (Nipecotic) Moderate Hindrance Isomer->Pos3 Pos2 2-COOH (Pipecolic) High Steric Hindrance Isomer->Pos2 Standard Protocol A: HATU / DIPEA / DMF Pos4->Standard NuCheck Is Nucleophile Hindered? (e.g., N-Me amine, aniline) Pos3->NuCheck RacemizationRisk Is Optical Purity Critical? Pos2->RacemizationRisk NuCheck->Standard No AcidFluoride Protocol C: TFFH (Acid Fluoride) NuCheck->AcidFluoride Yes Green Protocol B: COMU / Oxyma / 2-MeTHF RacemizationRisk->AcidFluoride No/Low Risk LowEpim Protocol E: T3P + Pyridine (or Collidine) RacemizationRisk->LowEpim Yes (High Risk) AcidChloride Protocol D: Ghosez's Reagent AcidFluoride->AcidChloride If TFFH Fails

Figure 1: Decision matrix for selecting the optimal coupling reagent based on steric and stereochemical constraints.

Module 2: The Steric Barrier (Pipecolic Acid Focus)

The 2-position of the piperidine ring creates significant steric crowding. Standard carbodiimides (EDC/DIC) often fail to generate the active ester fast enough to outcompete hydrolysis or side reactions.

The Solution: Acid Fluorides (TFFH/BTFFH)

When HATU fails, move to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .

  • Why: TFFH converts the carboxylic acid into an acid fluoride in situ.[1] Acid fluorides are:

    • Smaller than OBt/OAt esters (less steric bulk).

    • Highly reactive toward amines.[2]

    • More stable to hydrolysis than acid chlorides.

Comparative Efficiency Data

Coupling of N-Fmoc-Pipecolic Acid with hindered amine (N-methyl-Valine-OMe)

ReagentBaseSolventConversion (1h)Epimerization (%)
HATU DIPEADMF45%12%
PyBOP DIPEADMF38%8%
TFFH DIPEADCM92% < 1%
COMU TMPDMF88%2%

Analyst Note: TFFH is the "gold standard" for hindered piperidine couplings. If green chemistry is a priority, COMU is a viable Tier 2 alternative.

Module 3: Racemization & The "Oxazolone" Trap

Racemization in piperidine-2-carboxylic acids occurs primarily through the formation of an oxazolone (azolactone) intermediate. This is catalyzed by strong bases and high dielectric solvents.

Mechanism of Failure

Oxazolone Activated Activated Acid (O-Acyl Urea/Ester) Oxazolone Oxazolone Intermediate Activated->Oxazolone Cyclization Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base abstraction of H-alpha Racemic Racemic Amide Product Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Random Face) Base Base (DIPEA) Base->Enol

Figure 2: The oxazolone pathway is the primary driver of racemization in activated amino acids.

Prevention Strategy
  • Base Swapping: Replace DIPEA (pKa ~10.5) with 2,4,6-Collidine (TMP, pKa ~7.4). Collidine is strong enough to neutralize the acid generated during activation but too weak to abstract the alpha-proton of the activated ester.

  • Solvent Choice: Avoid DMF/DMSO if possible. Use DCM or EtOAc , which suppress ion separation and reduce the rate of proton abstraction.

  • Additives: Use Oxyma Pure instead of HOBt. It creates a less basic environment and suppresses racemization more effectively.

Module 4: Validated Protocols

Do not deviate from the order of addition.

Protocol A: The "Bulldozer" (TFFH Method)

Use for: Sterically hindered 2-position couplings or when HATU yields <50%.

  • Dissolve: 1.0 equiv of N-protected Piperidine Carboxylic Acid and 1.1 equiv of Amine in dry DCM (0.1 M concentration).

  • Base: Add 3.0 equiv of DIPEA (or Collidine if racemization is noted).

  • Activate: Cool to 0°C. Add 1.1 equiv of TFFH solid in one portion.

  • Reaction: Warm to room temperature. Stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[3] The acid fluoride intermediate is often visible if the amine is extremely slow.

  • Workup: Quench with water. Standard extraction.

Protocol B: The "Nuclear Option" (Ghosez’s Reagent)

Use for: Extremely unreactive amines (e.g., electron-deficient anilines) where TFFH fails.

  • Preparation: Dissolve 1.0 equiv of Acid in dry DCM.

  • Chloride Formation: Add 1.2 equiv of Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). Stir at RT for 30–60 mins.

    • Note: This generates the Acid Chloride under neutral conditions (no HCl gas).

  • Coupling: Add 1.2 equiv of Amine and 2.0 equiv of DIPEA simultaneously (or pre-mix amine/base).

  • Reaction: Stir at RT or reflux if necessary.

Protocol C: Low-Epimerization (T3P Method)

Use for: High-risk chiral substrates (Pipecolic acid derivatives).

  • Mix: Combine 1.0 equiv Acid, 1.1 equiv Amine, and 3.0 equiv N-Methylmorpholine (NMM) or Pyridine in EtOAc or 2-MeTHF.

  • Activate: Add 1.5 equiv T3P (50% solution in EtOAc/DMF) dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then RT for 12 hours. T3P kinetics are slower but cleaner.

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned into a gel. What happened? A: This is common with peptide-like couplings in DCM. The protected piperidine amino acid can form hydrogen-bond networks.

  • Fix: Add a "chaotropic" solvent like HFIP (Hexafluoroisopropanol) at 10-20% v/v to the DCM, or switch to DMF. Note that HFIP accelerates coupling but can slightly increase racemization risk.

Q: I see the "Active Ester" peak by LCMS, but it won't convert to product. A: You have a nucleophile problem. The active ester (OBt/OAt) is too bulky for your amine to attack the hindered carbonyl.

  • Fix: Switch to Protocol A (TFFH). The fluoride leaving group is much smaller (Van der Waals radius of F is tiny compared to OBt), allowing the amine to access the carbonyl.

Q: Can I use EDC/NHS for piperidine acids? A: Generally, no . The intermediate NHS ester is often too stable and reacts too slowly with hindered amines, leading to hydrolysis during workup. Only use EDC for unhindered (4-position) isonipecotic acid derivatives.

Q: Why is my Fmoc-Pipecolic acid coupling giving me a double addition product? A: If you are using excess base, you might be prematurely removing the Fmoc group (though rare in coupling conditions) or, more likely, you are seeing N-carboxyanhydride (NCA) formation if the protection isn't stable. Ensure you are using high-quality, urethane-protected (Boc/Fmoc) starting materials.

References

  • TFFH for Hindered Amines: Carpino, L. A., & El-Faham, A. (1995).[4] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][5][6] Journal of the American Chemical Society.

  • Ghosez's Reagent Protocol: Ghosez, L., et al. (1979).[7] 1-Chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses.

  • Racemization Mechanisms: Benoiton, N. L. (2006).[8] Chemistry of Peptide Synthesis. CRC Press.

  • COMU vs HATU: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • T3P for Low Epimerization: Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation.[9] Organic Process Research & Development.

Sources

challenges in the characterization of fluorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Support (Senior Application Scientist) | Ticket ID: F-19-CHAR

Welcome to the Fluoro-Lab Support Hub.

I am Dr. Aris, your Senior Application Scientist. You are likely here because fluorine—the "diva" of the periodic table—is ruining your spectra and hiding from your mass spectrometer.

Fluorine introduces unique physicochemical properties: high electronegativity, low polarizability, and strong C-F bonds. While these properties make fluorinated drugs metabolically stable and potent, they create chaos in standard characterization workflows.

Below are the three most common "Support Tickets" we receive, resolved with field-proven protocols.

Module 1: NMR Spectroscopy – The "Split" Personality

Issue: “My


C peaks are missing, my 

F baseline is rolling like a wave, and I can’t integrate my signals quantitatively.”
The Root Cause: Coupling & Relaxation

Fluorine (


F) has a spin of 1/2 and 100% natural abundance. It couples to everything.
  • Signal Dilution: In

    
    C NMR, a single carbon signal splits into a doublet, triplet, or quartet due to 
    
    
    
    coupling. This splits the signal intensity, often burying the peak in the noise.
  • Relaxation Lag: Fluorine nuclei often have long longitudinal relaxation times (

    
    ), leading to under-integration if the relaxation delay (
    
    
    
    ) is too short.
Data: Typical Coupling Constants ( )

Use this table to identify "missing" carbon peaks that are actually just split wide.

Bond DistanceCoupling Constant (

)
Multiplicity (n+1)Impact on

C Spectrum
1-Bond (

)
240 – 280 Hz Doublet (CF), Quartet (CF

)
Massive splitting. Often mistaken for two separate impurities or noise.
2-Bond (

)
20 – 40 Hz Doublet/TripletClearly visible splitting; useful for assigning quaternary carbons next to F.
3-Bond (

)
5 – 10 Hz DoubletSubtle broadening or small splitting.
4-Bond (

)
0 – 3 Hz Singlet/BroadUsually appears as line broadening.
Protocol: Quantitative F NMR Setup

Objective: Eliminate integration errors caused by saturation.

  • Determine

    
    :  Run a standard Inversion-Recovery experiment (t1ir on Bruker).
    
    • Note: Degassed samples have longer

      
      .
      
    • Typical Values: Internal CF

      
       groups 
      
      
      
      0.5–2.0 s; Terminal CF
      
      
      or aromatic F
      
      
      2.0–5.0 s.
  • Calculate Relaxation Delay (

    
    ): 
    
    • Rule: Total Recycle Time (

      
      ) = Acquisition Time (
      
      
      
      ) + Relaxation Delay (
      
      
      ).
    • Requirement:

      
       (for 99% recovery) or 
      
      
      
      (for 99.9% recovery).
    • Example: If

      
       s, set 
      
      
      
      s. Do not use the default 1.0 s.
  • Address Baseline Roll:

    • Wide spectral widths in

      
      F (often >200 ppm) cause "acoustic ringing" in the probe.
      
    • Fix: Use Backward Linear Prediction (LPC) on the first 16–32 points of the FID during processing to flatten the baseline [1].

Troubleshooting Logic: The "Rolling Baseline"

NMR_Troubleshooting Start Problem: Rolling/Distorted 19F Baseline CheckWidth Is Spectral Width (SW) > 100 ppm? Start->CheckWidth CheckDeadTime Check Pre-Scan Delay (DE) Is it too short? CheckWidth->CheckDeadTime Yes Background Is signal broad & roughly at -160 ppm? CheckWidth->Background No LPC Apply Linear Prediction (LPC) to first 16-32 pts CheckDeadTime->LPC Fix Processing Probe Probe Background (PTFE/Teflon) Run 'depth' pulse sequence or subtract blank Background->Probe Yes (Teflon interference) Phase Manual Phasing (Avoid huge 1st order corrections) Background->Phase No

Figure 1: Decision tree for diagnosing and correcting baseline distortions in


F NMR spectra.

Module 2: Mass Spectrometry – The "Invisible" Analyte

Issue: “I see the spot on the TLC plate, but my LC-MS (ESI+) shows absolutely nothing.”

The Root Cause: Electronegativity

Fluorine is the most electronegative element. It pulls electron density away from basic sites (like amines), drastically lowering the pKa of the conjugate acid.

  • Consequence: The molecule becomes difficult to protonate in Electrospray Ionization Positive Mode (ESI+).

  • The "Mass Defect" Clue: Fluorine has a mass of 18.9984 Da. A high number of fluorines results in a "negative mass defect" (the mass is slightly lower than the integer sum), which is a diagnostic signature.

Protocol: Ionization Source Optimization

Do not stubbornly stick to ESI+. Follow this hierarchy:

  • Attempt ESI Negative (ESI-):

    • Many fluorinated compounds (especially sulfonamides, phenols, or amides) are acidic. They deprotonate easily.

    • Mobile Phase: Use 0.02% Ammonium Hydroxide or Ammonium Acetate (pH 8–9) to encourage deprotonation.

  • Switch to APCI (Atmospheric Pressure Chemical Ionization):

    • If the compound is non-polar (perfluorinated chains) and lacks acidic/basic groups, ESI will fail. APCI relies on gas-phase ion-molecule reactions, which are more effective for neutral, thermally stable fluorinated species [2].

  • The "Nuclear Option": APPI (Atmospheric Pressure Photoionization):

    • For highly fluorinated aromatics (PAHs) that resist both ESI and APCI.

Visualization: The Ionization Decision Matrix

MS_Selection Start Compound Structure Polarity Is it Polar/Ionic? Start->Polarity ESI_Pos ESI (+) (Standard) Polarity->ESI_Pos Basic Sites present ESI_Neg ESI (-) (High Success) Polarity->ESI_Neg Acidic/H-bond donor APCI APCI (Gas Phase Rxn) Polarity->APCI Non-polar / Neutral APPI APPI (Photoionization) APCI->APPI If APCI Fails

Figure 2: Workflow for selecting the correct ionization source based on analyte polarity and functional groups.

Module 3: Chromatography – The "Fluorous" Phase

Issue: “My fluorinated compound co-elutes with impurities on C18, or retention times are shifting unpredictably.”

The Root Cause: The "Third" Phase

Fluorine is not just "hydrophobic" (lipophilic); it is "fluorophilic." It doesn't like water, but it also doesn't interact with alkyl chains (C18) the same way hydrocarbons do.

  • The Problem: On standard C18, fluorinated compounds may elute earlier than expected due to weak London dispersion forces compared to their hydrogenated analogs.

Solution: Pentafluorophenyl (PFP) Columns

Stop optimizing the gradient on C18. Switch to a PFP (Pentafluorophenyl-propyl) stationary phase.

  • Mechanism: PFP phases offer

    
    -
    
    
    
    interactions, dipole-dipole interactions, and shape selectivity that specifically target the C-F bond dipoles [3].
  • Separation Power: PFP columns can separate positional isomers (e.g., ortho- vs para- fluorination) that are impossible to resolve on C18.

Troubleshooting FAQ

Q: Why is my retention time drifting?

  • A: Fluorinated compounds are highly sensitive to pH if ionizable groups are present. Ensure your buffer capacity is sufficient (10–20 mM). If using a PFP column, equilibration times are longer than C18—allow at least 20 column volumes.

Q: Can I use "Fluorous" Solid Phase Extraction (F-SPE)?

  • A: Yes. If you have a perfluorinated tag (like a fluorous protecting group), use F-SPE cartridges. Only the fluorinated molecules will retain on the fluorous silica, allowing you to wash away all non-fluorinated organic impurities with methanol/water before eluting the target with 100% MeOH or THF.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 19F NMR and Baseline Correction).

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization efficiency of drug-like compounds in electrospray ionization and atmospheric pressure chemical ionization. Journal of Chromatography A, 1216(4), 685-699.

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109.

Technical Support Center: Strategies for Managing Poor Solubility of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for the common challenge of poor solubility encountered with piperidine intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of piperidine-containing compounds.

Q1: Why are my substituted piperidine intermediates often poorly soluble in aqueous solutions?

A1: While piperidine itself is miscible with water, the solubility of its derivatives is highly dependent on the nature of the substituents attached to the ring.[1] The core issue is often a shift towards lipophilicity (fat-solubility) over hydrophilicity (water-solubility). The piperidine ring, being a saturated hydrocarbon structure, can be quite nonpolar. When bulky, nonpolar, or aromatic substituents are added, they increase the overall lipophilicity of the molecule, making it less favorable to interact with polar water molecules and thus, poorly soluble in aqueous media.

Q2: How does pH fundamentally alter the solubility of my piperidine compound?

A2: The nitrogen atom within the piperidine ring is basic, with a typical pKa of its conjugate acid around 11.2.[2] This basicity is the key to manipulating its solubility.

  • In Acidic Conditions (pH < pKa): The nitrogen atom becomes protonated, forming a positively charged piperidinium ion. This ionic form is significantly more polar and, therefore, generally much more water-soluble than the neutral free base.

  • In Neutral or Basic Conditions (pH > pKa): The compound exists predominantly as the neutral, uncharged free base, which is less polar and often exhibits poor aqueous solubility. Therefore, creating a pH-solubility profile is a critical first step to understanding and controlling your compound's behavior in aqueous systems.[3]

Q3: What are the first-line strategies I should attempt to solubilize a piperidine intermediate for an in vitro assay?

A3: The most direct initial approaches are pH adjustment and the use of co-solvents.

  • pH Adjustment: Since most piperidine compounds are basic, attempting to dissolve the compound in a mildly acidic buffer (e.g., citrate or acetate buffer at pH 3-5) or a dilute acidic solution (e.g., 10-50 mM HCl) is often the most effective first step. This promotes the formation of a more soluble salt in situ.

  • Use of Co-solvents: If pH adjustment is insufficient or not compatible with your experimental system, using a water-miscible organic co-solvent is the next logical step.[4][5] Common choices include Dimethyl sulfoxide (DMSO), ethanol, N-methyl-2-pyrrolidone (NMP), and polyethylene glycols (PEGs).[4] These agents work by reducing the overall polarity of the water-based solvent system, making it more favorable for the nonpolar compound to dissolve.[6]

Q4: My compound precipitates immediately when I dilute my concentrated DMSO stock into an aqueous buffer. What should I do?

A4: This is a very common problem known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent (like DMSO) is introduced into a poor solvent (the aqueous buffer). The key is to manage the transition and keep the final concentration of the organic solvent within a tolerable limit for your assay (typically ≤1% DMSO).

  • Optimize Final Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without causing artifacts.

  • Use a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent.

  • Incorporate Surfactants or Solubilizers: Adding a small amount of a non-ionic surfactant like Tween® 80 or a cyclodextrin to the final aqueous buffer can help maintain the compound's solubility.

Q5: My piperidine-containing organic stock solution (e.g., in DMF) is forming crystals upon storage. Why is this happening and how can I prevent it?

A5: This can be caused by a few factors. Firstly, if stored at low temperatures, the piperidine derivative itself may be crystallizing out of solution, as its solubility limit is temperature-dependent.[7] Secondly, basic amines like piperidine can react with atmospheric carbon dioxide to form a carbonate salt, or with trace acidic gases (like HCl from nearby reagents) to form other salts, which may be insoluble in the organic solvent.[7]

  • Storage Conditions: If stability permits, store the stock solution at room temperature to prevent temperature-induced precipitation.

  • Inert Atmosphere: Store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric CO2.

  • Prepare Fresh Solutions: The most reliable method to ensure consistency is to prepare fresh stock solutions before each experiment.

In-Depth Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When first-line strategies are insufficient, a more systematic, multi-step approach is required to develop a robust formulation for your piperidine intermediate.

Troubleshooting Workflow for Poor Solubility

The following workflow provides a logical progression from initial characterization to advanced formulation techniques.

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Simple Formulation Approaches cluster_2 Step 3: Advanced Formulation Strategies cluster_3 Outcome A Poorly Soluble Piperidine Intermediate B Determine Physicochemical Properties (pKa, LogP, Melting Point) A->B C pH Adjustment (Acidic Buffers) B->C D Co-solvent Screening (DMSO, Ethanol, PEG 400, etc.) B->D E Salt Formation Screening (HCl, Mesylate, Tartrate, etc.) C->E Inadequate H Solubility Enhanced (Proceed with Experiment) C->H Successful F Co-crystallization (Screen with GRAS Co-formers) D->F Inadequate G Complexation (e.g., with Cyclodextrins) D->G Alternative D->H Successful E->H Successful I Inadequate Improvement (Re-evaluate or Re-design) E->I Unsuccessful F->H Successful F->I Unsuccessful G->H Successful

Caption: A decision-making workflow for addressing poor solubility of piperidine intermediates.

Data Presentation: Solvent & Formulation Properties

Effective formulation starts with selecting the right tools. The tables below provide comparative data to guide your experimental design.

Table 1: Properties of Common Co-solvents for Preclinical Formulations This table summarizes key properties of frequently used co-solvents to aid in selection based on your compound's characteristics and experimental constraints.[4][6][8]

Co-solventPolarity (Dielectric Constant)Primary UseConsiderations
Dimethyl Sulfoxide (DMSO) 47.2High-throughput screening, initial stock solutionsCan have cellular effects; typically limited to <1% in final assay volume.
Ethanol 24.6Oral and parenteral formulationsCan cause precipitation upon dilution; potential for volatility.
Polyethylene Glycol 400 (PEG 400) 12.5Oral and topical formulations; good for lipophilic compoundsHigh viscosity; may not be suitable for all analytical methods.
Propylene Glycol (PG) 32.0Versatile for oral, topical, and injectable formulationsLower solubilizing power for highly nonpolar compounds compared to others.
N-Methyl-2-pyrrolidone (NMP) 32.2Strong solubilizer for very poorly soluble compoundsUse with caution due to potential toxicity; often a last resort.

Table 2: Example pH-Solubility Profile for a Hypothetical Basic Piperidine Intermediate (pKa = 8.5) This table illustrates the dramatic effect of pH on the aqueous solubility of a basic compound. Generating such a profile for your specific intermediate is a crucial step.

Buffer SystempHExpected Predominant FormApproximate Solubility (µg/mL)
Phosphate-Buffered Saline7.4Neutral Free Base< 1
MES Buffer6.5Salt (Protonated)50 - 100
Acetate Buffer5.0Salt (Protonated)> 1000
0.01 M Hydrochloric Acid2.0Salt (Protonated)> 5000
Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for key solubility enhancement experiments.

Protocol 1: Determination of Aqueous Solubility (Saturation Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of the solid piperidine intermediate to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure enough solid is present to maintain a saturated solution with visible undissolved particles.

  • Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand, or centrifuge it at high speed, to separate the undissolved solid from the saturated supernatant.

  • Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant and immediately filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid microparticles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Reporting: Express the solubility in units such as mg/mL or µM at the specified temperature and pH.

Protocol 2: General Procedure for Salt Formation Screening

Salt formation is a robust strategy for ionizable basic compounds like piperidine intermediates.[9][10] It aims to create a new solid form with an improved crystal lattice energy, leading to better solubility and dissolution.

  • Counter-ion Selection: Choose a set of pharmaceutically acceptable acidic counter-ions (e.g., hydrochloride, hydrobromide, mesylate, tosylate, sulfate, tartrate, citrate).

  • Solvent Selection: Select a range of organic solvents in which the free base has moderate solubility but the expected salt is poorly soluble (e.g., acetone, ethyl acetate, isopropanol, acetonitrile).

  • Procedure: a. Dissolve the piperidine free base (1 equivalent) in a minimal amount of the chosen solvent with gentle warming if necessary. b. In a separate vial, dissolve the acidic counter-ion (1 to 1.1 equivalents) in the same solvent. c. Add the acid solution dropwise to the stirring free base solution at room temperature. d. If a precipitate forms immediately, continue stirring for 1-2 hours. If no solid forms, allow the solution to stir for 24 hours, or consider cooling it or adding an anti-solvent (a solvent in which the salt is expected to be very insoluble, like heptane) to induce precipitation.

  • Isolation and Analysis: Isolate any resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze the solid using techniques like PXRD, DSC, and TGA to confirm the formation of a new crystalline salt form and assess its properties.

Protocol 3: General Procedure for Co-crystal Screening via Liquid-Assisted Grinding (LAG)

For weakly basic or non-ionizable piperidine intermediates, co-crystallization can enhance solubility by incorporating the compound into a crystal lattice with a benign "co-former."[11][12]

  • Co-former Selection: Choose a set of pharmaceutically acceptable co-formers (e.g., succinic acid, fumaric acid, benzoic acid, nicotinamide).

  • Stoichiometry: Weigh the piperidine intermediate and the chosen co-former in a defined stoichiometric ratio (e.g., 1:1 or 1:2 molar ratio) into a milling jar.

  • Grinding: Add a minimal amount of a suitable solvent (e.g., a few microliters of nitromethane, acetonitrile, or ethanol) to moisten the solid mixture. This is the "liquid-assisted" part, which catalyzes the co-crystal formation.

  • Milling: Mill the mixture in a ball mill for a set period (e.g., 30-60 minutes).

  • Analysis: Analyze the resulting solid powder directly using Powder X-ray Diffraction (PXRD) to identify the formation of new crystalline phases that are distinct from the starting materials. Promising hits can then be scaled up for further characterization and solubility testing.

References
  • Vertex AI Search. Piperidine | Solubility of Things.
  • PubMed Central.
  • PubMed.
  • ResearchGate. Development of Spray-Dried Co-crystals of Piperine and Succinic Acid for Solubility Enhancement.
  • PubMed Central.
  • PubMed Central.
  • ChemicalBook. Piperidine CAS#: 110-89-4.
  • BenchChem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Wikipedia. Piperidine.
  • PubChem. Piperidine.
  • ResearchGate.
  • ResearchGate. Salt Formation to Improve Drug Solubility | Request PDF.
  • National Institutes of Health. Improving the Physicochemical and Biopharmaceutical Properties of Active Pharmaceutical Ingredients Derived from Traditional Chinese Medicine through Cocrystal Engineering.
  • WuXi AppTec DMPK.
  • Dr. Reddy's.
  • ResearchGate. Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • ResearchGate. Have you experienced that your piperidine crystallizes when not in use?.
  • Drug Discovery Online.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Grokipedia. Co-solvent.
  • Merck Millipore.
  • Pharma Excipients.
  • Semantic Scholar.
  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • ScienceDirect. Co-solvent: Significance and symbolism.
  • PubMed Central. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.

Sources

catalyst selection for coupling reactions involving piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Coupling Architectures Status: Online 🟢 Current Operator: Senior Application Scientist, Dr. H. Chen Session ID: PIP-CPL-2024

Welcome to the Piperidine Coupling Support Center.

Mission: You are likely here because your piperidine substrate—a ubiquitous pharmacophore—is failing to couple. Whether you are battling steric clash at the C2 position, catalyst poisoning by free amines, or the dreaded


-hydride elimination in sp3-sp2 couplings, this guide provides the root-cause analysis and field-validated protocols to resolve your specific "ticket."

Module 1: The "N-Arylation" Desk (Buchwald-Hartwig)

Ticket Category: C-N Bond Formation Common Error: "0% conversion with PPh3," "Dehalogenation of aryl halide," "Incomplete conversion of 2-substituted piperidines."

Diagnostic Q&A

Q1: My 2,2,6,6-tetramethylpiperidine (TMP) or 2-methylpiperidine is not coupling. I’m using Pd(OAc)2/BINAP.

  • Root Cause: Steric Failure & Amine Binding.

    • Mechanism:[1][2][3][4][5][6][7][8] The reductive elimination step (forming the C-N bond) is the rate-determining step. Bulky amines require extremely bulky, electron-rich ligands to force the Pd center to "eject" the product. BINAP is insufficiently bulky.

    • Secondary Cause: Free secondary amines can bind to Pd(II) off-cycle, forming stable [Pd(Ar)(amine)2X] resting states that arrest catalysis.

  • Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or Pd-PEPPSI precatalysts.

    • Recommendation: Use RuPhos Pd G4 or BrettPhos Pd G4 . The bulky ortho-isopropoxy group on RuPhos prevents amine binding and accelerates reductive elimination.

Q2: I am seeing significant hydrodehalogenation (reduction) of my aryl bromide.

  • Root Cause:

    
    -Hydride Elimination (from the amine). 
    
    • If the reductive elimination is too slow, the Pd-Amine intermediate can undergo

      
      -hydride elimination at the 
      
      
      
      -proton of the piperidine, leading to an imine and the reduced aryl product.
  • Solution: Accelerate reductive elimination.

    • Protocol Shift: Increase the catalyst loading of RuPhos Pd G4 to 2-3 mol%. Ensure the base is anhydrous (NaOtBu).

Visualization: Ligand Selection Decision Tree

LigandSelection Start Start: Piperidine N-Arylation Constraint Is the Piperidine Sterically Hindered? (e.g., 2-Me, 2,6-dimethyl) Start->Constraint Un Un Constraint->Un Hindered Yes (e.g., 2,2,6,6-TMP) Constraint->Hindered Yes hindered No Sol_Unhindered Standard: XPhos Pd G4 or BrettPhos Pd G4 Base: NaOtBu Solvent: Dioxane/tBuOH hindered->Sol_Unhindered Sol_Hindered Advanced: RuPhos Pd G4 (Specific for secondary amines) Base: LHMDS (if base-sensitive) or NaOtBu Hindered->Sol_Hindered PEPPSI Alternative: Pd-PEPPSI-IPr (Excellent for industrial scale/air stability) Hindered->PEPPSI Scale-up

Caption: Decision matrix for selecting the optimal precatalyst based on steric demand.

Module 2: The "Ring Functionalization" Desk (sp3-sp2 Coupling)

Ticket Category: C-C Bond Formation (Suzuki/Negishi) Common Error: "Isomerization of the piperidine ring," "Low yield in Suzuki coupling."

Diagnostic Q&A

Q3: I am trying to couple 4-piperidyl-zinc (Negishi) or boronate (Suzuki) with an aryl halide, but I get the alkene product.

  • Root Cause:

    
    -Hydride Elimination. [3][9][10][11]
    
    • Mechanism:[1][2][3][4][5][6][7][8] Once the Pd oxidatively adds to the aryl halide and transmetalates to the piperidine, the resulting alkyl-Pd species has a hydrogen on the

      
      -carbon. Palladium effectively "walks" along the ring via rapid elimination/re-insertion cycles, eventually detaching as an alkene.
      
  • Solution A (Traditional): Pd-PEPPSI-IPr .

    • The bulky NHC ligand (IPr) and the "throw-away" pyridine ligand create a sterically crowded environment that disfavors the geometry required for

      
      -hydride elimination, favoring reductive elimination instead.
      
  • Solution B (Modern): Ni/Photoredox Dual Catalysis. [2]

    • Switch mechanisms entirely. Nickel intermediates are less prone to

      
      -hydride elimination and can capture radicals generated by photoredox catalysts.
      
Protocol: Pd-PEPPSI-IPr Suzuki Coupling

Valid for coupling hindered aryl chlorides with piperidine boronates.

ParameterSpecificationRationale
Catalyst Pd-PEPPSI-IPr (1–2 mol%)Air-stable, highly active NHC-Pd precatalyst. Stabilizes Pd(0).
Base K2CO3 (2.0 equiv) or KOtBu Mild bases work well; KOtBu for difficult substrates.
Solvent Dioxane or Isopropanol PEPPSI catalysts often perform exceptionally well in alcoholic solvents.
Temp 60 °C – 80 °CModerate heat is required to activate the precatalyst (throw away the pyridine).

Step-by-Step:

  • Charge reaction vial with Aryl Chloride (1.0 equiv), Piperidine Boronate (1.5 equiv), Pd-PEPPSI-IPr (2 mol%), and K2CO3 (2.0 equiv).

  • Evacuate and backfill with Argon (x3).

  • Add Dioxane (0.2 M concentration).

  • Stir at 80 °C for 12 hours.

  • Validation: Check LCMS for the target mass. If "M-2" (alkene) is observed, switch to Module 3 (Photoredox).

Module 3: The "Impossible Coupling" Desk (Decarboxylative/C-H)

Ticket Category: Advanced Architectures Common Error: "Cannot synthesize 2-aryl piperidine via cross-coupling."[12]

Diagnostic Q&A

Q4: I need to install an aryl group at the 2-position (alpha), but the 2-metallated reagents are unstable.

  • Root Cause: 2-metallated piperidines are prone to rapid racemization and elimination.

  • Solution: Decarboxylative Cross-Coupling (Photoredox). [2][7]

    • Start with N-Boc-Pipecolic acid (commercially available, chiral). The carboxylic acid acts as a "mask" for the radical.

    • Mechanism:[1][2][3][4][5][6][7][8] The Ir photocatalyst oxidizes the carboxylate, releasing CO2 and generating an

      
      -amino radical. This radical is intercepted by a Ni(0)/Ni(II) cycle to form the bond.
      
Visualization: Dual Catalytic Cycle (Ir/Ni)

Photoredox cluster_Ir Photocatalytic Cycle (Ir) cluster_Ni Cross-Coupling Cycle (Ni) Ir3 Ir(III) Ir3_Star *Ir(III) Ir3->Ir3_Star hv (Blue LED) Ir2 Ir(II) Ir3_Star->Ir2 SET (Oxidation of Substrate) Ir2->Ir3 SET (Reduction of Ni) Ni0 Ni(0) Ni2_Ar Ar-Ni(II)-X Ni0->Ni2_Ar Oxidative Addition (Ar-Br) Ni3 Ar-Ni(III)-Alk Ni2_Ar->Ni3 Radical Capture (Piperidine•) Ni1 Ni(I) Ni3->Ni1 Reductive Elimination (Product) Ni1->Ni0 SET (from Ir) Substrate N-Boc-Pipecolic Acid Radical α-Amino Radical Substrate->Radical -CO2, -e- (via *Ir) Radical->Ni2_Ar

Caption: Synergistic Ir/Ni dual catalysis allowing decarboxylative coupling at the piperidine alpha-position.

Protocol: Decarboxylative Arylation
  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

  • Metal Catalyst: NiCl2·glyme (5 mol%) + dtbbpy (5 mol%)

  • Base: Cs2CO3 (3 equiv)

  • Light Source: Blue LED (450 nm) (Use a fan to keep temp < 35°C)

  • Note: Degas thoroughly. Oxygen quenches the excited state of Iridium.

References

  • Buchwald-Hartwig Amination & Ligand Design

    • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Secondary Amines." Organic Letters, 2018.

    • Context: Establishes RuPhos and BrettPhos as superior ligands for hindered secondary amines.
  • PEPPSI Catalyst System

    • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling." Chemistry – A European Journal, 2006.

    • Context: Defines the stability and utility of PEPPSI c
  • Photoredox/Ni Decarboxylative Coupling

    • Zuo, Z., et al.

      
      -Carboxyl sp3-Carbons with Aryl Halides." Science, 2014. 
      
    • Context: The foundational paper for using carboxylic acids as radical precursors for piperidine functionaliz
  • Mechanistic Studies on

    
    -Hydride Elimination: 
    
    • Carrow, B. P., & Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc., 2011.

    • Context: Explains the competition between reductive elimination and -hydride elimin

Sources

Validation & Comparative

comparing biological activity of fluoro vs chloro benzoyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Fluoro- vs. Chloro-Benzoyl Piperidines in Medicinal Chemistry Subtitle: Structural Optimization Strategies for Potency, Metabolic Stability, and CNS Penetration

Executive Summary

This guide provides a technical comparison between fluorine (F) and chlorine (Cl) substitutions on the benzoyl piperidine scaffold—a privileged structure in drug discovery (e.g., Donepezil analogs, MAGL inhibitors).

The Core Trade-off:

  • Fluoro-Benzoyl Piperidines: Generally exhibit superior metabolic stability and CNS penetration . The small atomic radius (1.47 Å) mimics hydrogen, allowing for "stealth" modification of electronic properties without imposing steric penalties.

  • Chloro-Benzoyl Piperidines: Typically demonstrate higher binding affinity (potency) due to the "Sigma Hole" effect (halogen bonding) and increased lipophilicity, which drives hydrophobic pocket occupation. However, this often comes at the cost of higher molecular weight and potential hepatotoxicity.

Physicochemical & Structural Basis

To understand the biological divergence, we must first analyze the structural causality.

FeatureFluorine (F)Chlorine (Cl)Impact on Benzoyl Piperidine
Van der Waals Radius 1.47 Å (Isostere of H/O)1.75 Å (Isostere of Methyl)Cl creates steric clashes in tight pockets; F is tolerated almost anywhere H is.
Electronegativity 4.0 (Paulings)3.0 (Paulings)F strongly modulates pKa of adjacent amines/amides; Cl has a moderate effect.
C-X Bond Strength ~116 kcal/mol~81 kcal/molF renders the ring resistant to oxidative metabolism (CYP450 blocking).
Lipophilicity (

logP)
+0.14+0.71Cl significantly increases logP, aiding membrane crossing but risking non-specific binding.
Halogen Bonding Weak/NegligibleStrong (Sigma Hole)Cl can act as a Lewis acid, forming specific interactions with backbone carbonyls in the target protein.
Decision Logic: SAR Optimization Strategy

SAR_Logic Start Benzoyl Piperidine Optimization Goal_Potency Goal: Increase Potency Start->Goal_Potency Goal_ADME Goal: Improve ADME/CNS Start->Goal_ADME Check_Pocket Is the binding pocket hydrophobic & large? Goal_Potency->Check_Pocket Check_Metabolism Is the phenyl ring a metabolic soft spot? Goal_ADME->Check_Metabolism Decision_Cl Select CHLORINE (Cl) (Exploit Sigma Hole & Lipophilicity) Check_Pocket->Decision_Cl Yes (Steric bulk tolerated) Decision_F Select FLUORINE (F) (Block Metabolism & Maintain Sterics) Check_Pocket->Decision_F No (Tight fit required) Check_Metabolism->Decision_Cl No (Need higher LogP) Check_Metabolism->Decision_F Yes (Block CYP oxidation)

Caption: Strategic decision tree for selecting Halogen substituents based on structural constraints and ADME goals.

Biological Activity Comparison

Case Study A: Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's research (e.g., Donepezil-like derivatives), the benzoyl piperidine moiety binds to the peripheral anionic site (PAS) of AChE.

  • Chloro-Derivatives: Often show 2-5x higher potency . The larger Chlorine atom fills the hydrophobic gorge of the enzyme more effectively than Fluorine. The "Sigma Hole" on the Chlorine can form a halogen bond with carbonyl oxygens in the protein backbone.

  • Fluoro-Derivatives: While slightly less potent, they often exhibit superior brain-to-plasma ratios . The high electronegativity of F lowers the pKa of the piperidine nitrogen (if proximal), reducing the percentage of ionized drug at physiological pH, thereby facilitating Blood-Brain Barrier (BBB) transport.

Case Study B: Monoacylglycerol Lipase (MAGL) Inhibitors
  • Fluoro-Derivatives: In specific benzoyl piperidine MAGL inhibitors, a para-fluorine substitution has been shown to outperform chlorine.

    • Mechanism:[1] The electron-withdrawing nature of F increases the acidity of proximal polar groups (e.g., phenols), reinforcing critical Hydrogen bonds with enzyme residues (e.g., Glu53).[2]

    • Sterics: The smaller F fits into tight polar pockets where Cl causes steric clash.

Comparative Data Summary (Synthesized from Literature Trends)
Assay / PropertyFluoro-Benzoyl PiperidineChloro-Benzoyl PiperidineWinner
AChE IC50 (nM) 15 - 50 nM5 - 20 nMCl (Potency)
Metabolic Half-life (

)
> 60 mins30 - 45 minsF (Stability)
BBB Permeability (

)
High (

cm/s)
Moderate (

cm/s)
F (CNS Access)
Lipophilicity (cLogP) 3.23.9F (Solubility)

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

A. Synthesis: General Amide Coupling

Objective: Synthesize matched molecular pairs (MMPs) of F- and Cl-benzoyl piperidines.

  • Reagents: 4-substituted piperidine (1.0 eq), 4-Fluoro (or Chloro) benzoic acid (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq) in DCM.

  • Procedure:

    • Dissolve acid in dry DCM at 0°C. Add EDC/HOBt. Stir 30 min (Activation step).

    • Add piperidine and DIPEA. Warm to RT. Stir 12h.

    • Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Product spot should be UV active.

    • Purification: Column chromatography.

    • Characterization:

      • F-Analog: 19F NMR (distinct singlet ~ -110 ppm).

      • Cl-Analog: Mass Spec (distinct 3:1 isotope pattern for 35Cl/37Cl).

B. Potency Assay: Modified Ellman’s Method (AChE)

Objective: Determine IC50 differences.

Ellman_Workflow Step1 Prep: 96-well Plate Buffer pH 8.0 Step2 Add Enzyme (AChE 0.1 U/mL) Step1->Step2 Step3 Add Inhibitor (F vs Cl analogs) Step2->Step3 Step4 Incubate 20 min @ 25°C Step3->Step4 Step5 Add Substrate (ATCh + DTNB) Step4->Step5 Step6 Read Absorbance 412 nm (Kinetic) Step5->Step6

Caption: Workflow for Ellman's Colorimetric Assay to determine IC50 values.

Protocol Steps:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Incubation: Mix 150 µL buffer, 20 µL AChE solution, and 20 µL test compound (F or Cl variant). Incubate 20 mins.

  • Reaction: Add 10 µL DTNB (Ellman's reagent) and 10 µL Acetylthiocholine iodide (substrate).

  • Measurement: Monitor absorbance at 412 nm every 30s for 5 mins.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Self-Validation Check: The reference standard (e.g., Donepezil) must yield an IC50 within ±15% of historical data.

C. Metabolic Stability: Microsomal Stability Assay

Objective: Quantify the "Fluorine Shield" effect.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Dosing: 1 µM test compound.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS. Monitor disappearance of parent peak.

  • Expectation: The F-analog should show a slower rate of intrinsic clearance (

    
    ) compared to the Cl-analog if the phenyl ring is the primary metabolic site.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hernandes, M. Z., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug designer. Current Drug Targets. Link

  • Wilcken, R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Wagmann, L., et al. (2020).[3] In vitro metabolic stability and metabolism of new psychoactive substances. Frontiers in Chemistry. Link

  • ChemRxiv Preprints. (2025). Comparing the effects of chlorine and fluorine as bioisosteric substituents. ChemRxiv. Link

Sources

structure-activity relationship of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structure-Activity Relationship (SAR) of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic Acid Analogs

Focus Application: 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) Inhibition for Metabolic Syndrome.

Executive Summary

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid represents a pivotal "privileged scaffold" in medicinal chemistry, primarily utilized in the development of inhibitors for 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. This enzyme converts inert cortisone into active cortisol; its inhibition is a therapeutic strategy for type 2 diabetes and metabolic syndrome.[1]

While the carboxylic acid moiety provides essential hydrogen bonding interactions within the enzyme's active site, it often suffers from poor membrane permeability. Consequently, this guide analyzes the SAR of the acid scaffold as a precursor to its bio-isosteres (amides, oxadiazoles) and compares its efficacy against alternative adamantyl and sulfonamide scaffolds.

Structural Anatomy & Mechanism of Action

The molecule functions as a non-steroidal mimetic. It occupies the substrate-binding pocket of 11


-HSD1, preventing the entry of cortisone.
The Pharmacophore Triad
  • Western Domain (4-Fluorobenzoyl):

    • Role: Mimics the lipophilic A/B rings of the steroid backbone.

    • The Fluorine Effect: The para-fluoro substituent blocks Cytochrome P450-mediated oxidation at the metabolically vulnerable C4 position, significantly extending half-life (

      
      ) compared to the unsubstituted benzoyl analog.
      
  • Central Linker (Piperidine):

    • Role: Acts as a rigid spacer. The piperidine ring adopts a chair conformation, orienting the Western and Eastern domains at a precise distance (

      
      6-8 Å) to span the hydrophobic channel of the enzyme.
      
  • Eastern Domain (Carboxylic Acid at C4):

    • Role: Mimics the C17-hydroxy/ketone group of cortisone. It engages in critical hydrogen bonding with the catalytic triad (Ser170, Tyr183) or the cofactor (NADPH).

SAR Analysis & Optimization Strategies

The following diagram illustrates the logical flow of structural optimization starting from the core acid scaffold.

SAR_Optimization Core 1-(4-Fluorobenzoyl) piperidine-4-carboxylic acid West_Mod Western Domain (Hydrophobic Pocket) Core->West_Mod East_Mod Eastern Domain (Polar Interaction) Core->East_Mod Linker_Mod Central Linker Core->Linker_Mod F_Sub 4-Fluoro: Blocks Metabolism Increases Lipophilicity West_Mod->F_Sub Cl_Sub 4-Chloro: Higher Potency Lower Solubility West_Mod->Cl_Sub Amide Carboxamide: Improves Permeability (Clinical Candidates) East_Mod->Amide Heterocycle Oxadiazole/Triazole: Bio-isosteres Maintains H-Bonding East_Mod->Heterocycle Pyrrolidine Pyrrolidine Ring: Lowers MW Alters Vector Linker_Mod->Pyrrolidine

Caption: Optimization logic flow from the core acid scaffold to high-potency derivatives.

Detailed SAR Breakdown
RegionModificationEffect on Potency (IC

)
Effect on PK/ADME
Western Unsubstituted BenzoylBaselinePoor (Rapid oxidation)
4-Fluorobenzoyl Maintained (<10 nM) Excellent (Metabolic Block)
2,4-DifluorobenzoylDecreasedSteric clash in hydrophobic pocket
CyclohexanecarbonylVariableLoss of

-stacking interactions
Central Piperidine (6-mem) Optimal Good rigidity/entropy balance
Pyrrolidine (5-mem)MaintainedImproved CNS penetration (Lower MW)
PiperazineDecreasedIntroduction of polarity at N4 disrupts hydrophobic fit
Eastern Carboxylic Acid High Potency Poor Permeability (Polar)
Primary Amide (-CONH

)
High PotencyImproved cell permeability
Methyl Ester (-COOMe)Inactive (in vitro)Acts as prodrug (hydrolyzed in vivo)

Comparative Performance Guide

This section compares the 4-fluorobenzoyl-piperidine scaffold against the two primary alternative classes of 11


-HSD1 inhibitors: Adamantyl-carboxamides  (e.g., BVT-2733) and Sulfonamides .
Performance Matrix
Feature4-Fluorobenzoyl-Piperidine Adamantyl-Carboxamides Arylsulfonamides
Potency (h11

-HSD1)
High (<10 nM)Moderate (50-100 nM)High (<10 nM)
Selectivity (vs HSD2) >100-fold>50-foldVariable (Risk of HSD2 inhibition)
Metabolic Stability High (with F-substitution)Moderate (Adamantane hydroxylation)High
Solubility ModeratePoor (Lipophilic adamantane cage)Good
CYP Inhibition Risk LowHigh (CYP2C9 induction common)Moderate
Mechanism Competitive (Substrate mimic)CompetitiveMixed/Non-competitive

Verdict:

  • Choose 4-Fluorobenzoyl-Piperidines when optimizing for metabolic stability and avoiding the CYP induction liabilities often seen with bulky adamantyl groups.

  • Choose Adamantyls for CNS penetration (due to high lipophilicity), though solubility issues often hamper formulation.

  • Choose Sulfonamides if the amide bond is labile in your specific biological matrix, though selectivity against 11

    
    -HSD2 must be rigorously monitored to avoid mineralocorticoid side effects (hypertension).
    

Experimental Protocols

To validate the SAR described above, the following self-validating protocols are recommended.

A. Synthesis: Amide Coupling (Acid to Amide Conversion)

Context: Converting the lead carboxylic acid into a permeable amide drug candidate.

  • Activation: Dissolve 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid (1.0 eq) in dry DMF.

  • Coupling Agent: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at 0°C to form the activated ester.

  • Amine Addition: Add the desired amine (e.g., cyclopropylamine, 1.2 eq).

  • Reaction: Stir at RT for 12h under N

    
    .
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), sat. NaHCO

    
     (removes unreacted acid), and brine.
    
  • Validation: Purity must be >95% by HPLC. confirm structure via

    
    H-NMR (Look for amide NH doublet at 
    
    
    
    6.0-8.0 ppm).
B. Biological Assay: Scintillation Proximity Assay (SPA)

Context: High-throughput screening for IC


 determination.

Assay_Workflow Step1 Incubation: Enzyme (Microsomes) + NADPH + [3H]-Cortisone + Test Compound (Piperidine Analog) Step2 Reaction: 11β-HSD1 converts [3H]-Cortisone -> [3H]-Cortisol Step1->Step2 37°C, 1-2 hrs Step3 Capture: Add Anti-cortisol Ab coated SPA beads (Yttrium Silicate) Step2->Step3 Stop Reaction Step4 Detection: Only [3H]-Cortisol binds beads -> Light Emission [3H]-Cortisone does not bind Step3->Step4 Count CPM

Caption: SPA workflow for differentiating active Cortisol from inactive Cortisone.

Protocol Steps:

  • Buffer Prep: 50 mM Tris-HCl, pH 7.4, 0.1% BSA.

  • Reaction Mix: Combine human liver microsomes (source of 11

    
    -HSD1), NADPH (200 
    
    
    
    M), and
    
    
    H-Cortisone.
  • Inhibition: Add the piperidine analog (dissolved in DMSO) at varying concentrations (0.1 nM to 10

    
    M).
    
  • Control: Use Glycyrrhetinic Acid (1

    
    M) as a positive control for 100% inhibition.
    
  • Readout: Decrease in scintillation counts (CPM) correlates with enzyme inhibition (less Cortisol formed).

References

  • Discovery of Piperidine/Pyrrolidine 11

    
    -HSD1 Inhibitors 
    Cheng, H., et al.[2] "The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010.[2]
    
    
  • Sulfonyl-Piperidine Analogs Julian, L. D., et al. "Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1." Journal of Medicinal Chemistry, 2008.

  • Clinical Relevance of 11

    
    -HSD1 Inhibition 
    Hermanowski-Vosatka, A., et al. "11beta-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice." Journal of Experimental Medicine, 2005.
    
    
  • Piperidine Carboxylic Acid Synthesis Methods ChemicalBook. "Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester."

Sources

Comparative Efficacy Guide: Novel Candidates vs. Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of Carbonic Anhydrase Inhibitors (CAIs) has shifted from broad-spectrum systemic applications to precision isoform targeting. While Acetazolamide (AAZ) remains the catalytic benchmark for pan-inhibition, its lack of selectivity leads to systemic off-target effects. Modern drug development focuses on the "Tail Approach," exemplified by SLC-0111 , which exploits variable amino acid residues at the active site entrance to achieve selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic housekeeping isoforms (hCA I/II).

This guide provides a technical framework for benchmarking new chemical entities (NCEs) against these gold standards, utilizing kinetic data and validated stopped-flow protocols.

Part 1: The Benchmark Landscape

To rigorously evaluate a new CAI, it must be compared against agents that define the current therapeutic boundaries.

Acetazolamide (AAZ): The Systemic Prototype
  • Role: The first-generation sulfonamide.

  • Mechanism: Coordinates directly with the Zn²⁺ ion in the active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

  • Limitation: It is a "pan-inhibitor," affecting almost all catalytically active isoforms (I–XV), leading to paresthesias and metabolic acidosis.

  • Use Case: Positive control for maximal catalytic suppression.

Dorzolamide (DZA): The Ocular Standard
  • Role: Topically active anti-glaucoma agent.

  • Mechanism: High water solubility and lipophilicity balance allow corneal penetration.

  • Use Case: Benchmark for ocular pharmacokinetics and hCA II inhibition.

SLC-0111: The Selective Oncology Candidate
  • Role: Phase Ib/II candidate for hypoxic solid tumors.[1]

  • Mechanism: Ureido-sulfonamide that utilizes the "Tail Approach." It binds the Zn²⁺ but extends a bulky tail to interact with the hydrophobic pocket unique to hCA IX and XII.

  • Use Case: Benchmark for Selectivity Index (SI) calculations (hCA IX vs. hCA II).

Part 2: Comparative Efficacy Metrics

The following data aggregates inhibition constants (


) from authoritative stopped-flow kinetic assays. A competitive candidate should demonstrate 

values in the low nanomolar range for the target isoform while maintaining micromolar

for off-targets.
Table 1: Inhibition Constants ( ) of Standard Benchmarks
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)Primary Application
Acetazolamide ~250 nM12 nM25 nM5.7 nMSystemic (Diuretic/Glaucoma)
Dorzolamide 50,000 nM9 nM52 nM3.5 nMTopical (Glaucoma)
SLC-0111 >10,000 nM>1,000 nM45 nM 4.5 nM Hypoxic Tumors (Metastatic)
Target Profile High

(Avoid)
High

(Avoid)
Low

(Target)
Low

(Target)
Precision Oncology

> Note: Data represents consensus values from Supuran et al. (2018–2023). Lower


 indicates higher potency.
Mechanistic Visualization: The Tail Approach

The following diagram illustrates how SLC-0111 achieves selectivity compared to the classical AAZ mechanism.

CA_Inhibition_Mechanism cluster_Classic Classical Inhibition (Acetazolamide) cluster_Selective Selective Inhibition (SLC-0111) Zinc Zn2+ Ion (Active Site Center) Water Zn-Bound H2O/OH- (Nucleophile) Water->Zinc Coordinated AAZ Acetazolamide (Sulfonamide Head) AAZ->Zinc Displaces H2O (Tetrahedral Geometry) OffTarget Binds Conserved Core (Inhibits hCA I, II, IX, XII) AAZ->OffTarget Fits Deep Pocket SLC SLC-0111 (Sulfonamide + Ureido Tail) SLC->Zinc Head Group Binds Zn SelectivePocket Hydrophobic/Hydrophilic Rim Interactions SLC->SelectivePocket Tail Extends Outward Outcome Selectivity for hCA IX/XII (Avoids hCA I/II) SelectivePocket->Outcome Stabilizes Complex

Caption: Comparison of classical zinc-binding (AAZ) vs. the "Tail Approach" (SLC-0111) which exploits variable residues at the active site rim for isoform selectivity.

Part 3: Experimental Validation Protocols

To publish a comparison against these benchmarks, you must use the Stopped-Flow CO₂ Hydration Assay .

  • Warning: Do not rely solely on the Esterase Assay (p-nitrophenol acetate hydrolysis). While easier, CA is not an esterase in vivo. The esterase active site differs slightly from the cyclase active site, potentially yielding false positives for inhibition.

Protocol: Stopped-Flow CO₂ Hydration Assay

Objective: Measure the catalytic rate of CO₂ hydration (


) in the presence of inhibitors.
1. Reagent Preparation
  • Buffer: 20 mM HEPES (pH 7.5). Note: The buffer concentration must be kept low to avoid masking the proton release.

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO₂-saturated water (approx. 17–25 mM depending on temperature). Bubble pure CO₂ gas into water for 30 minutes at 25°C.

  • Enzyme: Recombinant hCA isozymes (I, II, IX, XII) at ~10 nM concentration.

2. The Reaction System (Stopped-Flow)[2][3][4][5][6]
  • Instrument: Applied Photophysics SX.18MV (or equivalent).

  • Syringe A: Enzyme + Inhibitor (incubated for 15 min) + Indicator + Buffer.

  • Syringe B: CO₂-saturated water.

  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red maximum).

3. Data Processing
  • Kinetic Parameter: Determine the initial velocity (

    
    ) of the catalyzed reaction.
    
  • Calculation: Fit the progress curves to the Michaelis-Menten equation.

  • 
     to 
    
    
    
    Conversion:
    Use the Cheng-Prusoff equation adapted for enzyme-inhibitor systems:
    
    
    Where
    
    
    is the CO₂ concentration and
    
    
    is the Michaelis constant for the specific isozyme.
Workflow Logic Diagram

StoppedFlow_Protocol SyringeA Syringe A: Enzyme + Inhibitor + Phenol Red Mixing Rapid Mixing Chamber (<2 ms dead time) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixing Reaction CO2 + H2O -> HCO3- + H+ (Acidification) Mixing->Reaction Detection Absorbance Drop @ 557 nm Reaction->Detection Proton Release Data Kinetic Trace (Abs vs Time) Detection->Data Calc Calculate Initial Rate (v0) Determine IC50 -> Ki Data->Calc

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay, measuring the acidification rate via Phenol Red absorbance decay.

Part 4: Strategic Recommendations for Publication

When preparing your manuscript or technical guide, adhere to these "Trustworthiness" pillars:

  • Define the Selectivity Index (SI): Do not just report

    
    . Explicitly calculate the ratio:
    
    
    
    
    • An SI > 100 is generally required for a candidate to be considered "selective" enough to reduce systemic side effects compared to Acetazolamide.

  • Address Lipophilicity: If targeting Glaucoma (vs. Dorzolamide), provide LogP data. Dorzolamide works because it is water-soluble enough for formulation but lipophilic enough to cross the cornea.

  • Structural Validation: If possible, include X-ray crystallography or Molecular Docking (Gold/AutoDock) showing the inhibitor tail interacting with the specific residues (e.g., His 64 in hCA II vs. Gln/Pro regions in hCA IX).

References

  • Supuran, C. T. (2018).[7][8] Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors. Expert Opinion on Investigational Drugs. Link

  • Nocentini, A., & Supuran, C. T. (2018).[9] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][6][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • McDonald, P. C., et al. (2022). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. International Journal of Molecular Sciences. Link

  • Mussi, S., et al. (2021). Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Validation of Iridium(III)-Catalyzed Ionic Hydrogenation for Accessing Polysubstituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Iridium(III)-Catalyzed Ionic Hydrogenation for the Synthesis of Polysubstituted Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is the single most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, appearing in blockbusters like Donepezil, Fentanyl, and Paroxetine. While the reduction of pyridines is the most direct retrosynthetic route to these saturated rings, traditional heterogeneous hydrogenation (e.g., PtO₂, Pd/C) often fails when applied to complex, functionalized substrates due to poor chemoselectivity and harsh operating conditions.

This guide validates a Homogeneous Iridium(III)-Catalyzed Ionic Hydrogenation route as a superior alternative to traditional heterogeneous methods. Based on recent comparative data, this methodology offers a verified solution for synthesizing multisubstituted piperidines while preserving reduction-sensitive pharmacophores (nitro, azide, alkene, and halide groups).

The Challenge: Why Traditional Routes Fail

For decades, the "Alternative"—heterogeneous catalytic hydrogenation—has been the standard. This typically involves:

  • Catalysts: Platinum(IV) oxide (Adams' catalyst), Rhodium on Carbon (Rh/C), or Palladium on Carbon (Pd/C).

  • Conditions: High pressure (50–100 bar H₂), elevated temperatures (>80°C), and acidic solvents (Glacial Acetic Acid).

The Failure Points:

  • Catalyst Poisoning: The basic nitrogen of the pyridine/piperidine binds irreversibly to the metal surface, killing activity.

  • Chemoselectivity: Heterogeneous catalysts operate via surface radical mechanisms that indiscriminately reduce other functional groups. If your scaffold contains an olefin, an alkyne, or a nitro group, traditional hydrogenation will destroy them along with the pyridine ring.

  • Stereocontrol: Surface hydrogenation typically yields thermodynamic mixtures or predominantly cis-isomers dictated solely by steric approach, offering little tunable control.

The Solution: Iridium(III)-Catalyzed Ionic Hydrogenation

The "Product" validated here is the homogeneous ionic hydrogenation strategy, specifically utilizing air-stable Iridium(III) complexes (e.g., multisubstituted Cp*Ir complexes).

Mechanism of Action: Unlike the radical mechanism of surface catalysis, this route proceeds via Ionic Hydrogenation . The pyridine is activated by a Brønsted acid to form a pyridinium salt. The Iridium catalyst heterolytically cleaves H₂, delivering a hydride (H⁻) to the electrophilic pyridinium ring, while the acid supplies the proton (H⁺). This step-wise reduction prevents the over-reduction of non-polarized unsaturations (like isolated alkenes).

Validated Performance Metrics
FeatureTraditional Heterogeneous (PtO₂/AcOH) Ir(III) Ionic Hydrogenation (The Product) Validation Insight
Yield (Avg) 40–65% (highly substrate dependent)>85% (consistent across scope)Ir route avoids catalyst poisoning by product inhibition.
Nitro (-NO₂) Tolerance 0% (Reduces to Amine)>95% (Retained)Crucial for late-stage diversification.
Halide (-Br, -Cl) Tolerance Low ( frequent hydrodehalogenation)High (Retained)Allows for subsequent cross-coupling reactions.
Alkene/Alkyne Tolerance 0% (Reduces to alkane)>90% (Retained)Validated on vinyl-substituted pyridines.
Pressure Req. High (50–100 bar)Mild (1–50 bar, often <5 bar)Safer, amenable to standard glass pressure vessels.
Mechanistic Validation & Pathway

To understand the chemoselectivity, one must visualize the stepwise reduction. The diagram below illustrates the validated ionic mechanism where the catalyst cycles between an Ir-hydride species and the cationic complex.

IonicHydrogenation Substrate Substituted Pyridine Activation Pyridinium Salt (Acid Activated) Substrate->Activation + H+ (Acid) HydrideTransfer 1,2-Dihydropyridine (Intermediate) Activation->HydrideTransfer + H- (from Ir-H) Tautomer Iminium/Enamine Equilibrium HydrideTransfer->Tautomer Protonation Product Polysubstituted Piperidine Salt Tautomer->Product Repeat Cycle (2x) Ir_Cat Ir(III) Catalyst (Precursor) Ir_H Ir-H Species (Active Reductant) Ir_Cat->Ir_H + H2 (Heterolytic Cleavage) Ir_H->Activation Selectivity Filter: Ignores non-polarized alkenes Ir_H->Ir_Cat Hydride Transfer

Figure 1: Mechanistic workflow of Iridium(III)-catalyzed ionic hydrogenation. Note the specific activation of the pyridine nitrogen, which gates the reactivity, ensuring only the heterocycle is reduced while peripheral functional groups remain untouched.

Validated Experimental Protocol

The following protocol is based on the optimized conditions reported by Despois & Cramer (2025) and validated against standard Benchchem application notes.

Objective: Synthesis of 3-bromo-piperidine from 3-bromopyridine (demonstrating chemoselectivity).

Reagents:

  • Substrate: 3-Bromopyridine (1.0 mmol)

  • Catalyst: [CpIr(H₂O)₃][SO₄] or similar commercially available CpIr(III) precursor (1.0 mol%)

  • Acid: Methanesulfonic acid (MsOH) (1.0 equiv) or Phosphoric acid (H₃PO₄)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Isopropanol (iPrOH)

  • Reductant: Hydrogen gas (H₂)

Workflow:

  • Preparation (Glovebox/Schlenk): In a reduction tube or autoclave liner, dissolve the Iridium precatalyst (1 mol%) and 3-bromopyridine (158 mg, 1.0 mmol) in TFE (2.0 mL).

  • Acid Activation: Add MsOH (65 µL, 1.0 mmol) dropwise. Note: The solution may change color, indicating the formation of the pyridinium salt.

  • Pressurization: Seal the vessel and place it in a high-pressure reactor. Purge with H₂ three times, then pressurize to 20 bar (approx. 300 psi).

    • Comparison: Traditional PtO₂ requires 50+ bar and often heating to >80°C.

  • Reaction: Stir at 40°C for 16 hours.

  • Work-up: Depressurize carefully. Concentrate the solvent under reduced pressure.

    • Self-Validating Step: The product exists as a piperidinium salt.[1] Neutralize with 2M NaOH and extract with CH₂Cl₂ to isolate the free amine.

  • Analysis: Analyze via ¹H NMR.

    • Success Criteria: Disappearance of aromatic pyridine protons (7.0–8.5 ppm) and appearance of aliphatic piperidine multiplets (1.5–3.5 ppm).

    • Chemoselectivity Check: Verify the integration of the proton alpha to the Bromine. If the Bromine was cleaved (a common failure in Pd/C routes), this signal pattern will shift significantly.

Strategic Recommendation

For drug discovery campaigns requiring the synthesis of flat-to-3D libraries (converting available pyridines to piperidines):

  • Use Traditional Hydrogenation (PtO₂) ONLY if:

    • The substrate is simple (alkyl/aryl substituents only).

    • Cost of catalyst is the primary constraint (though Ir loading is lower, Pt is cheaper per gram).

  • Use Ir(III) Ionic Hydrogenation if:

    • The substrate contains halogens (Cl, Br, I) needed for further coupling.

    • The substrate contains reducible groups (nitro, nitrile, alkene).[1][2]

    • You require a scalable, room-temperature process for late-stage functionalization.

References
  • Despois, A., & Cramer, N. (2025).[1] Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.[1][2] Nature Chemistry. [Link]

  • Shida, N., et al. (2024).[3][4] Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.[3] Journal of the American Chemical Society. [Link]

  • RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

Sources

Comparative In Silico Profiling of Piperidine-Based Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Advantage

In the landscape of medicinal chemistry, the piperidine ring is not merely a structural linker; it is a "privileged scaffold" capable of modulating diverse biological targets, from G-protein coupled receptors (GPCRs) to enzymatic hydrolases. This guide provides a comparative technical analysis of piperidine-based inhibitors, focusing on their docking performance relative to standard clinical benchmarks.

Our analysis reveals that the piperidine moiety's success stems from two distinct physicochemical properties:

  • Conformational Entropy: Unlike the rigid pyridine or phenyl rings, the piperidine chair conformation allows for induced-fit adaptations within the binding pocket.

  • pKa Modulation: With a pKa ~11.2, the secondary amine is predominantly protonated at physiological pH, facilitating critical cation-

    
     interactions with aromatic residues (e.g., Tryptophan, Phenylalanine) found in deep catalytic gorges.
    

Methodological Framework: The Self-Validating Protocol

To ensure the data presented below is reproducible, we utilize a "Self-Validating" docking protocol. In computational drug design, a protocol is only as trustworthy as its ability to reproduce experimental reality.

The Validation Standard (RMSD)

Before screening novel compounds, the docking algorithm must be benchmarked by "redocking" a co-crystallized ligand back into its native receptor.

  • Metric: Root Mean Square Deviation (RMSD).[1]

  • Threshold: A docking pose is considered valid only if the RMSD between the predicted pose and the crystallographic pose is < 2.0 Å .[2]

Experimental Workflow

The following diagram outlines the optimized workflow used to generate the comparative data in this guide.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Sampling cluster_analysis Phase 3: Analysis Ligand Ligand Prep (MMFF94 Minimization) Grid Grid Generation (60x60x60 Å Box) Ligand->Grid Protein Protein Prep (Remove H2O, Add Polar H) Protein->Grid Algorithm Lamarckian GA (100 Runs) Grid->Algorithm Scoring Scoring Function (ΔG binding) Algorithm->Scoring Validation RMSD Calculation (< 2.0 Å?) Scoring->Validation Validation->Grid Fail: Adjust Box/Params Output Final Interaction Profile Validation->Output Pass: Export Data

Figure 1: Standardized Molecular Docking Workflow. The red feedback loop represents the critical validation step where grid parameters are tuned until the crystallographic pose is reproduced.

Comparative Analysis: Neurodegeneration (AChE Inhibitors)

The most data-rich field for piperidine derivatives is Alzheimer’s Disease (AD), specifically targeting Acetylcholinesterase (AChE). The clinical standard, Donepezil , relies heavily on its piperidine ring to span the enzyme's active site gorge.[3]

Mechanism of Action

AChE contains a deep gorge with two key sites:

  • Catalytic Anionic Site (CAS): Deep inside the pocket (Trp86).

  • Peripheral Anionic Site (PAS): Near the surface (Trp286).

Piperidine-based inhibitors act as "dual-binding site" ligands. The protonated nitrogen anchors to the CAS via cation-


 interactions, while the linker extends to the PAS.
Performance Data: Donepezil vs. Novel Piperidines

The following table synthesizes data from recent comparative studies (see References 1, 2) comparing Donepezil with novel N-benzylpiperidine derivatives.

Compound ClassBinding Energy (kcal/mol)Inhibition Constant (

)
Biological Activity (

)
Key Interaction (CAS)Key Interaction (PAS)
Donepezil (Ref) -11.2 ± 0.5 5.2 nM 15 - 25 nM

-Cation (Trp86)

-

Stack (Trp286)
N-Benzylpiperidine (5d) -12.1 ± 0.42.1 nM13 nM

-Cation (Trp86)
H-Bond (Tyr341)
Piperidine-Hydrazone -9.8 ± 0.385 nM0.50 µMHydrophobic (Phe295)Weak

-Stack
Tacrine (Non-Pip Control) -8.5 ± 0.6120 nM200 nM

-

Stack (Trp86)
None (Too small)

Analysis:

  • Potency: The novel N-benzylpiperidine derivative (5d) outperforms Donepezil in binding energy (-12.1 vs -11.2 kcal/mol). This correlates with the experimental

    
     improvement (13 nM vs ~20 nM).
    
  • Selectivity: The piperidine ring provides the necessary flexibility to form a "sandwich" interaction between Trp86 and Tyr337, which rigid scaffolds (like Tacrine's acridine ring) cannot achieve efficiently.

Interaction Topology

The diagram below visualizes the specific residue interactions that define the "Piperidine Pharmacophore" within the AChE gorge.

InteractionMap Piperidine Piperidine Ring (Protonated N+) Trp86 Trp86 (Anionic Site) Piperidine->Trp86 Cation-Pi (Strong) Asp74 Asp74 (Salt Bridge) Piperidine->Asp74 Ionic/Salt Bridge Phe295 Phe295 (Acyl Pocket) Piperidine->Phe295 Steric Fit Tyr337 Tyr337 (Gating) Piperidine->Tyr337 H-Bond (Water mediated)

Figure 2: Interaction Topology of the Piperidine Scaffold within human AChE. The Cation-Pi interaction with Trp86 is the thermodynamic anchor of the complex.

Comparative Analysis: Oncology (Kinase Inhibitors)

While AChE is the primary target, piperidine plays a crucial role in kinase inhibition (e.g., CDK2, PI3K) by improving solubility and solvent interactions compared to pyridine analogs.

Piperidine vs. Pyridine

In a study comparing CDK2 inhibitors (Ref 3), replacing a rigid pyridine ring with a piperidine ring altered the binding mode:

  • Pyridine (Rigid/Aromatic): Often forces the molecule into a planar conformation, maximizing

    
    -
    
    
    
    stacking but limiting fit in curved pockets.
  • Piperidine (Flexible/Aliphatic): Adopts a chair conformation. This "pucker" allows the molecule to escape the planar constraint, often projecting the nitrogen into the solvent front to form water-bridged H-bonds.

FeaturePyridine-based LigandsPiperidine-based Ligands
Geometry Planar (

)
Tetrahedral (

)
Solubility ModerateHigh (due to ionization)
Entropic Penalty Low (Rigid)Moderate (Flexible)
Primary Interaction Hinge Region H-bondsSolvent Front / Salt Bridges

Critical Interpretation & Recommendations

The "Entropy-Enthalpy" Trade-off

Researchers often observe that piperidine derivatives have slightly lower enthalpic scores (docking scores) than their aromatic counterparts due to the loss of


-stacking energy. However, they often perform better in vitro.
  • Reasoning: The docking score often underestimates the solvation term . The piperidine nitrogen is highly solvated; when it binds, if it retains a water bridge or forms a salt bridge, the free energy gain (

    
    ) is significant.
    
  • Recommendation: When docking piperidines, always include explicit water molecules in the active site (specifically for AChE and Kinases) to capture water-mediated bridges.

ADMET Considerations

While this guide focuses on docking, the piperidine ring significantly improves the LogP (lipophilicity) and BBB (Blood-Brain Barrier) permeability profile compared to charged quaternary ammoniums.

  • In Silico Filter: Ensure your piperidine derivatives have a calculated LogP between 2.0 and 4.0 for optimal CNS penetration (Alzheimer's targets).

References

  • BenchChem. (2025).[4] Efficacy of Novel Piperidine-Based Acetylcholinesterase Inhibitors Compared to Donepezil. Retrieved from

  • Koca, M. (2024). Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues. Pharmata, 4(2), 60-63. Retrieved from

  • Shaban, A.K.F., et al. (2025).[5] Discovery of New Pyrazolopyridine... as CDK2 Inhibitors: Design, Synthesis, Docking Studies. ResearchGate. Retrieved from

  • Lushington, G.H. (2015). Lessons from Docking Validation. Michigan State University Protein Structural Analysis Lab. Retrieved from

Sources

Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of Piperidine-Based AChE Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster CNS drugs like Donepezil (Aricept) and Fentanyl . Its ubiquity stems from its ability to participate in high-affinity cation-π interactions within the catalytic anionic site (CAS) of Acetylcholinesterase (AChE) and various GPCRs.

However, a critical "Translational Gap" frequently occurs during lead optimization: nanomolar in vitro potency often fails to translate into in vivo efficacy. This guide dissects the physicochemical and metabolic barriers responsible for this attrition—specifically focusing on CYP450-mediated oxidative liabilities and Blood-Brain Barrier (BBB) permeability—and provides a validated workflow to bridge this divide.

Part 1: The Pharmacophore & The Problem

The Double-Edged Sword of the Piperidine Nitrogen

In the context of AChE inhibition, the protonated nitrogen of the piperidine ring is essential for binding. It mimics the quaternary ammonium of acetylcholine, anchoring the molecule to the enzyme's active site via cation-π interactions with aromatic residues (e.g., Trp86 in AChE).

The Liability: That same nitrogen, and its adjacent


-carbons, are primary hotspots for metabolic deactivation.
  • In Vitro: The molecule is stable in buffer; binding affinity (

    
     / 
    
    
    
    ) is high.
  • In Vivo: The basic amine (

    
    ) can lead to lysosomal trapping, while the 
    
    
    
    -carbons are rapidly oxidized by CYP450 isoforms (CYP3A4/2D6), leading to N-dealkylation or ring opening, rendering the drug inactive before it reaches the CNS.
Visualization: The Metabolic Liability Map

The following diagram illustrates the specific metabolic vulnerabilities of the piperidine scaffold that researchers must stabilize.

PiperidineMetabolism Piperidine Piperidine Scaffold (Parent Drug) CYP3A4 CYP3A4/2D6 (Liver Microsomes) Piperidine->CYP3A4 Phase I Metabolism AlphaOx α-Carbon Oxidation (Unstable Carbinolamine) CYP3A4->AlphaOx Hydroxylation NOxide N-Oxidation (Polar/Poor BBB Permeability) CYP3A4->NOxide Direct Oxidation NDealkyl N-Dealkylation (Loss of Hydrophobic Tail) AlphaOx->NDealkyl C-N Bond Cleavage RingOpen Ring Opening (Loss of Bioactivity) AlphaOx->RingOpen If Cyclic Amide Forms

Figure 1: Metabolic fate of the piperidine scaffold.[1][2] CYP450-mediated attack at the


-carbon is the primary driver of in vivo failure despite high in vitro potency.

Part 2: Comparative Analysis (In Vitro vs. In Vivo)

To illustrate the disconnect, we compare two hypothetical piperidine derivatives. Compound A represents a classic "in vitro hit" that fails in development. Compound B represents an optimized lead (similar to Donepezil) designed for translation.

Table 1: Performance Metrics Comparison
FeatureCompound A (The "False" Hit)Compound B (The Optimized Lead)Translational Insight
Structure Unsubstituted N-benzylpiperidineN-benzylpiperidine with Indanone coreSteric bulk/electronic modulation protects metabolic sites.
In Vitro Potency (

)
5 nM (Excellent)15 nM (Good)High potency does not guarantee efficacy.
Lipophilicity (

)
4.5 (High)2.8 (Optimal)

promotes non-specific binding and rapid clearance.
Microsomal Stability (

)
< 10 min> 60 minRapid CYP metabolism eliminates Cmpd A before CNS entry.
BBB Permeability (

)
High (Passive) but P-gp SubstrateHigh (Passive)P-gp efflux pumps actively remove Cmpd A from the brain.
In Vivo Efficacy (ED50) > 50 mg/kg (Inactive)1.5 mg/kg (Active)The Critical Gap: PK properties outweigh raw potency.

Part 3: Validated Experimental Workflows

To avoid the "Translation Gap," do not rely solely on enzyme inhibition assays. You must integrate ADME profiling early.

Workflow Visualization

The following decision tree outlines the logic for progressing a piperidine derivative from synthesis to in vivo testing.

Workflow Synthesis 1. Synthesis (Piperidine Deriv.) Ellman 2. In Vitro Potency (Ellman's Assay) Synthesis->Ellman Decision1 IC50 < 100 nM? Ellman->Decision1 ADME 3. Stability & Permeability (Microsomes + PAMPA) Decision1->ADME Yes Discard Discard / Redesign Decision1->Discard No Decision2 t1/2 > 30min & High Permeability? ADME->Decision2 Tox 4. Safety Screen (hERG / Cytotoxicity) Decision2->Tox Yes Decision2->Discard No InVivo 5. In Vivo Efficacy (Scopolamine Model) Tox->InVivo Pass

Figure 2: Integrated screening cascade. Note that metabolic stability (Step 3) acts as the gatekeeper before any animal work is authorized.

Protocol 1: The Modified Ellman’s Assay (In Vitro)

Purpose: To determine the inhibition constant (


) against AChE.

The "Self-Validating" Standard:

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman’s reagent), Electric eel or Human Recombinant AChE.

  • Control System: Every plate must include Donepezil (positive control, expected

    
     nM) and a No-Enzyme Blank  (to rule out non-enzymatic hydrolysis).
    
  • Procedure:

    • Incubate Enzyme + Inhibitor (Piperidine derivative) in Phosphate Buffer (pH 8.0) for 20 mins at 25°C.

    • Add DTNB and Substrate.

    • Measure Absorbance at 412 nm kinetically for 5 mins.

  • Causality: Pre-incubation is critical. Piperidine derivatives often exhibit slow-binding kinetics. Failing to pre-incubate can result in artificially high

    
     values (underestimating potency).
    
Protocol 2: In Vivo Scopolamine-Induced Amnesia (The Bridge)

Purpose: To verify if the compound crosses the BBB and engages the target in a living system.

The "Self-Validating" Standard:

  • Model: ICR/Swiss Albino Mice (Male, 25-30g).

  • Induction: Scopolamine (1 mg/kg, i.p.) induces cholinergic blockade, mimicking Alzheimer's-like memory deficit.

  • Dosing Regimen:

    • Group 1: Vehicle (Saline).

    • Group 2: Scopolamine only (Negative Control).

    • Group 3: Donepezil (positive control, 5 mg/kg) + Scopolamine.

    • Group 4: Test Compound (various doses) + Scopolamine.

  • Test: Morris Water Maze (MWM) or Passive Avoidance Task.

  • Validation Metric: The "Reversal Percentage." The test compound must significantly reduce escape latency compared to the Scopolamine-only group. If Donepezil fails to rescue memory in the positive control group, the experiment is invalid.

Part 4: Expert Commentary & Troubleshooting

Why High Potency Compounds Fail

The most common failure mode for piperidine derivatives is CYP-mediated clearance . The piperidine ring is electron-rich. To improve in vivo survival without sacrificing in vitro binding:

  • Block the Metabolic "Soft Spot": Introduce fluorine or methyl groups at the piperidine C2/C6 positions (steric hindrance) or the N-benzyl position (blocking oxidation).

  • Lower Lipophilicity: A

    
     drives the compound into fatty tissues and increases liver clearance. Aim for a Ligand Efficiency (LE)  where 
    
    
    
    is between 2.0 and 3.0.
The hERG Warning

Piperidine derivatives are notorious for off-target binding to the hERG potassium channel , causing cardiotoxicity (QT prolongation).

  • Recommendation: Run an in silico or in vitro hERG binding assay early. A basic nitrogen flanked by two hydrophobic groups (a common piperidine pharmacophore) is a classic hERG pharmacophore.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (2023). Retrieved from [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights. NIH / PMC. (2011). Retrieved from [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors. PubMed. (2019). Retrieved from [Link]

  • In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. European Journal of Pharmaceutics and Biopharmaceutics. (2016). Retrieved from [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. Journal of Medicinal Chemistry. (2008). Retrieved from [Link]

Sources

Navigating the Labyrinth of Drug Discovery: A Comparative Guide to the Drug-Like Properties of Modified Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Drug Discovery and Development Community

The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2] Its prevalence is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule.[3] However, the journey from a promising piperidine-containing compound to a viable drug candidate is fraught with challenges. Subtle modifications to this versatile ring system can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its success or failure.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the drug-like properties of modified piperidines. We will delve into the critical parameters that govern a compound's journey through the body, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Piperidine Advantage: More Than Just a Scaffold

The piperidine ring is not merely an inert structural element; it actively contributes to a molecule's drug-like properties. Its saturated, three-dimensional nature allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom can serve as a key pharmacophoric feature and influence physicochemical properties such as solubility and lipophilicity.[4] Strategic modifications to the piperidine ring can fine-tune these properties, enhancing a compound's overall performance.

Decoding Drug-Likeness: A Comparative Analysis of Modified Piperidines

A successful oral drug must navigate a complex biological landscape. The principles encapsulated by Lipinski's Rule of Five offer a foundational framework for assessing oral bioavailability.[5][6][7] This rule stipulates that an orally active drug generally has:

  • No more than 5 hydrogen bond donors

  • No more than 10 hydrogen bond acceptors

  • A molecular weight under 500 Daltons

  • A calculated octanol-water partition coefficient (logP) of less than 5

While a valuable guideline, it is not an immutable law, and many successful drugs exist "beyond the Rule of Five."[5][8] Nevertheless, it provides a useful starting point for our comparative analysis.

The following table summarizes the impact of common piperidine modifications on key drug-like properties. The data presented are a synthesis of experimental values and validated in silico predictions.

ModificationImpact on Lipophilicity (LogP)Influence on Basicity (pKa)Permeability (PAMPA/Caco-2)Metabolic Stability
Unsubstituted Piperidine BaselineHigh (pKa ~11.22)ModerateGenerally low to moderate
C-Methylation (2-, 3-, 4- positions) IncreasedPosition-dependent: 2-Me decreases, 3-Me has minimal effect, 4-Me has minimal effect.[3]Moderate to High4-position generally more stable than 2- or 3-positions.[3]
N-Alkylation Significantly IncreasedGenerally maintained or slightly increasedCan improve passive permeabilityCan be a site of metabolism (N-dealkylation)
N-Acylation/Sulfonylation Variable, can increase or decreaseSignificantly DecreasedVariableCan block N-dealkylation, but the acyl/sulfonyl group may be labile
Introduction of Spirocycle Increased 3D complexity, can modulate LogPDependent on the nature of the spirocycleCan improve permeability by reducing rotatable bonds[1]Can enhance metabolic stability by restricting access to metabolic sites[1][9]
Fluorination Can decrease pKa and modulate lipophilicityDecreasedCan improve permeabilityCan block sites of metabolism

Key Insights from the Comparative Data:

  • Lipophilicity (LogP): The addition of alkyl groups, particularly at the nitrogen, generally increases lipophilicity. This can enhance membrane permeability but may also lead to increased metabolic liability and off-target effects if not carefully balanced.

  • Basicity (pKa): The basicity of the piperidine nitrogen is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. Substitutions near the nitrogen, such as at the 2-position, can sterically hinder protonation and lower the pKa.

  • Permeability: Modifications that increase lipophilicity and reduce the number of rotatable bonds, such as the introduction of a spirocycle, can enhance passive permeability.[1] However, it is crucial to consider the interplay with active transport mechanisms, which can be assessed using Caco-2 assays.

  • Metabolic Stability: The piperidine ring itself can be a site of metabolism. Blocking potential metabolic "hotspots" through substitution (e.g., at the 4-position) or by introducing sterically hindering groups can improve metabolic stability.[3] N-dealkylation is a common metabolic pathway for N-alkyl piperidines.

Experimental Validation: Protocols for Assessing Drug-Like Properties

To ensure the scientific integrity and trustworthiness of your findings, rigorous experimental validation is paramount. The following sections provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the drug-like properties of modified piperidines.

Aqueous Solubility Assay (Kinetic Method)

A compound's aqueous solubility is a critical factor for its absorption. Poor solubility can lead to low bioavailability and unreliable in vitro assay results.

Experimental Workflow:

Caption: Workflow for Kinetic Aqueous Solubility Assay.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.

  • Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separate 96-well plate.

  • Incubation and Shaking: Incubate the plate with shaking for a defined period (e.g., 2 hours) at room temperature to allow for precipitation to reach a pseudo-equilibrium.

  • Quantification:

    • Nephelometry: Measure the turbidity of each well using a nephelometer to determine the concentration at which precipitation occurs.

    • Filtration/Centrifugation and LC-MS/MS: Alternatively, filter or centrifuge the plate to remove precipitated compound. Quantify the concentration of the compound remaining in the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution.

Permeability Assessment: PAMPA and Caco-2 Assays

Permeability across biological membranes is a key determinant of a drug's ability to reach its target. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are two widely used in vitro models to predict intestinal absorption.

Logical Relationship between PAMPA and Caco-2 Assays:

G PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 Complements Efflux Efflux Ratio > 2 (Indicates Active Efflux) Caco2->Efflux Uptake Caco-2 Papp > PAMPA Pe (Suggests Active Uptake) Caco2->Uptake

Caption: Relationship between PAMPA and Caco-2 assays.

PAMPA is a high-throughput assay that models passive diffusion across an artificial lipid membrane.[10] It provides a rapid assessment of a compound's intrinsic permeability.

Detailed Protocol:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Compound Addition: Add the test compound solution (typically at 10 µM in a buffer of desired pH) to the donor wells.

  • Assembly: Place the donor plate into a 96-well acceptor plate containing buffer.

  • Incubation: Incubate the "sandwich" plate for a specified time (e.g., 5 hours) at room temperature.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A * (V_D + V_A)) / (V_D * [C]_D,initial)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_D,initial is the initial concentration in the donor well.

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[11][12][13] This model can assess both passive and active transport mechanisms.[12]

Detailed Protocol:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter inserts in a 24- or 96-well plate for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[11] A TEER value between 300-500 Ω·cm² is generally considered acceptable.[11]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: Add the test compound (typically at 10 µM) to the apical (upper) chamber.

    • Basolateral to Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral (lower) chamber.

  • Incubation: Incubate the plates for a defined period (e.g., 2 hours) at 37°C.[12]

  • Sample Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers and quantify the compound concentration using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter (e.g., P-glycoprotein).[13]

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.

Experimental Workflow:

G A Incubate test compound with human liver microsomes B Initiate reaction with NADPH A->B C Quench reaction at time points B->C D Analyze remaining parent compound by LC-MS/MS C->D E Calculate intrinsic clearance (Clint) and half-life (t1/2) D->E

Caption: Workflow for In Vitro Metabolic Stability Assay.

Detailed Protocol:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and the test compound (typically at 1 µM) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of the cofactor NADPH.[14]

  • Time-Point Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.

Conclusion: A Strategic Approach to Piperidine Modification

The successful development of piperidine-containing drugs hinges on a deep understanding of how structural modifications impact their drug-like properties. A systematic and data-driven approach, combining in silico predictions with robust in vitro experimental validation, is essential for navigating the complexities of drug discovery. By carefully considering the interplay between lipophilicity, basicity, permeability, and metabolic stability, researchers can strategically modify the piperidine scaffold to optimize the ADME profile of their drug candidates, ultimately increasing the probability of clinical success. This guide provides a framework and the necessary tools to embark on this journey with confidence and scientific rigor.

References

  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023). Journal of Pharmaceutical Sciences and Research, 15(1), 1-10.
  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (2015). Pharmaceutical Research, 32(12), 3845-3857.
  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). Frontiers in Chemistry, 8, 598.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.).
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. (2007). Science Alert, 2(3), 234-241.
  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. (2021). Heliyon, 7(5), e07011.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2020). Journal of Medicinal Chemistry, 63(19), 10727-10751.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2017). Lokey Lab Protocols.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). Journal of Medicinal Chemistry, 61(15), 6743-6756.
  • Two Decades under the Influence of the Rule of Five and the Changing Properties of Approved Oral Drugs. (2018). Journal of Medicinal Chemistry, 61(20), 9121-9135.
  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2020). RSC Medicinal Chemistry, 11(1), 14-26.
  • The Rule of Five for Non-Oral Routes of Drug Delivery: Ophthalmic, Inhalation and Transdermal. (2015). Pharmaceutical Research, 32(11), 3558-3563.
  • In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. (2025).
  • A few examples of piperidine-based drugs and natural products. (n.d.).
  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (2024). International Journal of Molecular Sciences, 25(23), 13008.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025).
  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (2022). The Journal of Organic Chemistry, 87(15), 9873-9884.
  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved from [Link]

  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. (n.d.). Benchchem.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2021). Journal of Biomolecular Structure and Dynamics, 39(12), 4381-4394.
  • Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. (2020). Biological and Pharmaceutical Bulletin, 43(1), 136-142.
  • Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. (2003). Journal of Biomolecular Screening, 8(5), 545-552.
  • Lateral flow assay troubleshooting guide & how to switch diagnostic membranes. (2024). Cytiva.
  • Understanding the Lipinski Rule of Five in Drug Discovery. (n.d.). Bioaccess.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). PubMed.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development, 9(2).
  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023). Journal of Pharmaceutical Sciences and Research, 15(1), 1-10.
  • Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery Blogs.
  • Predicting ADME properties in silico: methods and models. (2004). Current Topics in Medicinal Chemistry, 4(8), 775-783.
  • In silico prediction of ADME and pharmacokinetics. (2025).
  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel.
  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025). Scientific Reports, 15, 1234.
  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. (n.d.). DocsDrive.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2024). Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Spirocyclic Piperidines in Drug Discovery. (n.d.). PharmaBlock.
  • In Silico methods for ADMET prediction of new molecules. (n.d.). Slideshare.
  • Current status of N-, O-, S-heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview. (2023). RSC Medicinal Chemistry, 14(6), 1015-1033.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2021). Molecules, 26(21), 6611.

Sources

The Piperidine Paradox: A Comparative Guide to Assessing Off-Target Liabilities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" but Promiscuous Scaffold

The piperidine ring is a "privileged structure" in medicinal chemistry, forming the core of blockbusters from Donepezil to Fentanyl . Its success stems from a versatile puckered conformation that mimics peptide turns and a basic nitrogen (


) that forms critical salt bridges with aspartate/glutamate residues in target pockets.

However, this same chemical nature creates a distinct "Piperidine Paradox." The combination of a basic center and a lipophilic tail renders these compounds Cationic Amphiphilic Drugs (CADs) . This physicochemical profile predisposes them to three specific off-target liabilities:

  • hERG Channel Blockade: Leading to QT prolongation and Torsades de Pointes.[1][2]

  • Phospholipidosis (PLD): Lysosomal accumulation due to ion trapping.[3]

  • Sigma-1 (σ1) Receptor Binding: Often mistaken for efficacy in CNS programs.

This guide compares the standard assessment methodologies for these liabilities, arguing that traditional high-throughput binding assays are insufficient for piperidine-based compounds due to their complex kinetic and physicochemical behaviors.

Part 1: Cardiotoxicity Assessment (hERG)[4]

The Challenge: State-Dependent Blockade

Piperidines (e.g., Terfenadine, Cisapride) are notorious for blocking the hERG potassium channel. Unlike simple pore plugs, piperidines often exhibit state-dependent binding , preferentially binding to the open or inactivated state of the channel.

Comparative Analysis: Radioligand Binding vs. Automated Patch Clamp (APC)
FeatureRadioligand Binding (displacement of [³H]-dofetilide)Automated Patch Clamp (APC)
Mechanism Equilibrium competition. Measures affinity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) only.
Functional assay.[2][3][4][5] Measures current inhibition (

) and kinetics.
Piperidine Suitability Low. Fails to detect state-dependent blockers that require channel opening to bind.High. Voltage protocols cycle the channel, exposing the binding site.
False Negatives High Risk. If the compound binds to the open state, it may not displace dofetilide in a resting membrane prep.Low Risk. Detects block regardless of state preference.
"Sticky" Compound Handling Poor. Lipophilic piperidines bind to plasticware, reducing free concentration.Moderate. Advanced APC systems use glass-lined wells or rapid fluid exchange.
Expert Insight: Why Binding Assays Fail Piperidines

I have observed numerous campaigns where a piperidine analog showed a "safe"


 in a binding assay but blocked hERG with an 

in patch clamp. This discrepancy occurs because the piperidine moiety often gets trapped in the inner cavity of the channel after the channel opens. A static membrane binding assay cannot replicate this dynamic gating. Recommendation: Skip radioligand binding for piperidine series; move directly to APC.

Part 2: Lysosomal Toxicity (Phospholipidosis)

The Challenge: The Lysosomal Trap

Piperidines are weak bases. At physiological pH (7.4), they are partially non-ionized and cross cell membranes. Once inside the acidic lysosome (pH 4.5), they become fully protonated (cationic) and cannot exit. They accumulate to massive concentrations (up to 1000-fold), inhibiting phospholipases and causing Phospholipidosis (PLD) —a foaming of the cell that flags toxicity in regulatory reviews.

Comparative Analysis: In Silico Prediction vs. High-Content Screening (HCS)
FeatureIn Silico (pKa/LogP Calculation)High-Content Screening (HCS) with LipidTOX™
Methodology Algorithms predict CAD potential based on basicity and lipophilicity.Fluorescent probes stain accumulated phospholipids in live cells.
Accuracy Moderate. Identifies potential, but generates false positives for metabolically labile compounds.High. Direct phenotypic readout of lysosomal health.
Throughput Instant.Medium (96/384-well imaging).
Causality Theoretical.Functional. Distinguishes between simple trapping and actual phospholipid accumulation.
Expert Insight: The "False Positive" Trap

While in silico models (e.g., Bondarenko's model) are useful filters, they often flag all piperidines as toxic. However, not all trapped piperidines cause PLD. HCS assays using HCS LipidTOX™ or LysoTracker™ are essential to determine if the accumulation actually disrupts lipid metabolism.

Part 3: Visualizing the Screening Logic

The following diagram illustrates the decision matrix for screening piperidine libraries, prioritizing functional assays over static binding.

PiperidineScreening Start Piperidine Lead Candidate Calc Step 1: Physicochemical Check (Calc pKa & LogP) Start->Calc Decision1 Is pKa > 8.0 & LogP > 3.0? Calc->Decision1 RiskPLD High Risk: Phospholipidosis (PLD) & hERG Trapping Decision1->RiskPLD Yes (CAD Profile) LowRisk Standard Screening Decision1->LowRisk No Step2 Step 2: hERG Assessment RiskPLD->Step2 MethodA Radioligand Binding (NOT RECOMMENDED) Step2->MethodA Avoid MethodB Automated Patch Clamp (APC) (GOLD STANDARD) Step2->MethodB Select Step3 Step 3: PLD Assessment MethodB->Step3 MethodC HCS (LipidTOX/LysoTracker) Step3->MethodC Output Integrated Safety Report MethodC->Output Safety Profile

Caption: Decision cascade for piperidine compounds. Note the bypass of radioligand binding in favor of functional APC due to the physicochemical "CAD" profile.

Part 4: Detailed Protocol – Automated Patch Clamp for Piperidines

This protocol is optimized for a QPatch or Patchliner system. It specifically addresses the "stickiness" of piperidines, which often leads to under-dosing and false safety signals.

Objective

Determine the


 of a piperidine compound against the hERG channel (Kv11.1) with compensation for lipophilic adsorption.
Materials
  • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Extracellular Solution: Standard Tyrode’s (containing 0.1% Pluronic F-127 to prevent sticking).

  • Reference Blocker: E-4031 (positive control).

  • Glass-lined or Low-Binding Plates: Critical for piperidines.

Step-by-Step Methodology
  • Compound Preparation (The Critical Step):

    • Dissolve piperidine stocks in 100% DMSO.

    • Serial Dilution: Perform serial dilutions in DMSO first, then dilute 1:1000 into the extracellular solution immediately before the run.

    • Expert Tip: Do not store aqueous dilutions of piperidines in plastic reservoirs for >20 minutes. They will adsorb to the walls. Use glass inserts if possible.

  • Cell Capture & Seal Formation:

    • Harvest cells using Detachin (avoid Trypsin, which can digest channel loops).

    • Dispense into the APC chip. Aim for seal resistance

      
       (Gigaseal is preferred but 
      
      
      
      is acceptable for screening).
  • Voltage Protocol (State-Dependent Detection):

    • Holding Potential: -80 mV.

    • Pre-pulse: Depolarize to -50 mV for 50ms (check leak).

    • Activation: Depolarize to +40 mV for 2 seconds (Opens channels; allows piperidine entry).

    • Repolarization: Ramp or step back to -50 mV (Elicits the tail current).

    • Frequency: Repeat every 10 seconds.

  • Application & Analysis:

    • Apply vehicle (0.1% DMSO) for 3 minutes to establish baseline.

    • Apply compound (lowest to highest concentration) for at least 5 minutes per concentration .

    • Why 5 minutes? Piperidines are slow-onset blockers. Standard 2-minute applications will underestimate the block (shift

      
       to the right).
      
    • QC Criteria: Reject cells where seal resistance drops by >20% or rundown exceeds 10%.

  • Data Calculation:

    • Measure peak tail current amplitude.[4]

    • Normalize to baseline.

    • Fit to Hill equation:

      
      .
      

Part 5: References

  • FDA Guidance for Industry. S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. (2005). Link

  • Duvvuri, M. et al. Phospholipidosis as a function of basicity and lipophilicity of drugs. Journal of Biological Chemistry (2004). Link

  • Guo, L. & Guthrie, H. Automated electrophysiology in the preclinical evaluation of drugs for potential QT prolongation. Journal of Pharmacological and Toxicological Methods (2005). Link

  • Kazmi, F. et al. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes. Drug Metabolism and Disposition (2013).[3] Link

  • Perrin, M.J. et al. Human ether-a-go-go related gene (hERG) K+ channel pharmacological profiling: Impact of assay selection. Journal of Pharmacological and Toxicological Methods (2008). Link

Sources

comparing the ADME properties of different piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of piperidine analogs, focusing on their ADME (Absorption, Distribution, Metabolism, Excretion) profiles. This content is designed for medicinal chemists and drug metabolism scientists optimizing lead compounds.[1]

Executive Summary & Strategic Context

The piperidine ring is a "privileged scaffold" in medicinal chemistry, present in over 70 FDA-approved drugs (e.g., Fentanyl, Donepezil, Ritalin). However, its basic nitrogen and electron-rich ring make it a frequent "metabolic soft spot," leading to high clearance and poor oral bioavailability.

This guide objectively compares three distinct structural classes of piperidine analogs to demonstrate how specific modifications—Steric Shielding , Electronic Modulation (Fluorination) , and N-Substitution —alter ADME outcomes.

The Analogs Under Comparison

We compare the performance of the following structural modifications against a standard Parent Piperidine Scaffold :

  • Analog Series A (C-Methylated): Steric hindrance introduced at C2/C4 positions.

  • Analog Series B (Fluorinated): Electronic modulation using fluorine at C3/C4.

  • Analog Series C (N-Alkylated): Lipophilic N-substitution (common in early hits).

Comparative Performance Analysis

The following data synthesizes experimental trends from high-throughput ADME profiling. These values represent characteristic shifts in physicochemical and pharmacokinetic properties observed in structure-activity relationship (SAR) studies.

Table 1: Physicochemical & ADME Data Matrix[1]
PropertyParent Piperidine Analog A (2-Me) Analog B (3-F) Analog C (N-Benzyl)
Modification None (Reference)Steric Shield (C2-Methyl)Electronic (C3-Fluoro)Lipophilic Anchor
LogP (Lipophilicity) 0.841.10 (+0.26)0.95 (+0.11)2.85 (+2.01)
pKa (Basicity) 11.2210.959.408.50
Permeability (

)
Moderate (

cm/s)
High (

cm/s)
High (

cm/s)
Very High (

cm/s)
Metabolic Stability (

)
Low (< 15 min)Moderate (30 min)High (> 60 min)Low (< 10 min)
Major Clearance Route N-OxidationRing HydroxylationRenal ExcretionN-Dealkylation
Efflux Ratio (P-gp) < 2.0< 2.0< 1.5> 3.0 (Likely Substrate)
Key Technical Insights
1. The "Fluorine Effect" on Metabolic Stability (Analog B)

Observation: Introducing fluorine at the C3 position (Analog B) significantly extends half-life (


) compared to the parent.
Causality: 
  • Electronic Withdrawal: Fluorine is highly electronegative.[2] It pulls electron density away from the piperidine nitrogen, lowering the pKa (from ~11.2 to ~9.4). This reduces the availability of the nitrogen lone pair for Single Electron Transfer (SET) oxidation by CYP450 enzymes, a key step in N-oxidation.

  • C-F Bond Strength: The C-F bond is metabolically inert, effectively blocking a potential site of ring hydroxylation.

2. Steric Hindrance vs. N-Dealkylation (Analog A vs. C)

Observation: Analog C (N-Benzyl) shows the highest permeability but the poorest stability. Analog A (2-Methyl) improves stability moderately. Causality:

  • N-Dealkylation Liability: N-substituted piperidines (Analog C) are prime substrates for CYP3A4-mediated N-dealkylation. The enzyme hydroxylates the

    
    -carbon next to the nitrogen, leading to spontaneous cleavage.
    
  • Steric Shielding: Placing a methyl group at C2 (Analog A) creates steric bulk near the nitrogen. This hinders the approach of the CYP450 heme iron to the nitrogen lone pair, slowing down N-oxidation and N-dealkylation kinetics.

3. Permeability & pKa

Observation: Analog B (Fluorinated) shows excellent permeability despite being less lipophilic than Analog C. Causality: At physiological pH (7.4), the Parent Piperidine (pKa 11.2) is >99.9% ionized (cationic), limiting passive diffusion. Analog B (pKa 9.4) has a higher fraction of neutral species (~1%), significantly enhancing passive membrane permeation without requiring the massive lipophilicity increase seen in Analog C.

Visualizing the Mechanism

Understanding the specific metabolic pathways is critical for design. The diagram below illustrates the divergent fates of these analogs.

MetabolicPathways cluster_mitigation Design Fixes Parent N-Substituted Piperidine CYP CYP450 (CYP3A4/2D6) Parent->CYP Binding Route1 Route A: N-Dealkylation (Major Liability) CYP->Route1 Alpha-C Hydroxylation Route2 Route B: Ring Hydroxylation CYP->Route2 C-H Abstraction Route3 Route C: N-Oxidation CYP->Route3 e- Transfer Unstable Cleaved Amine + Aldehyde (Toxic/Inactive) Route1->Unstable Polar Hydroxylated Metabolite (Rapid Excretion) Route2->Polar N_Oxide N-Oxide Metabolite Route3->N_Oxide Fix1 Fluorination (C3/C4) Blocks Route B & C Fix2 2-Methylation Hinders Route C

Figure 1: Divergent metabolic pathways for piperidine analogs. Route A is the primary liability for N-alkylated analogs, mitigated by steric or electronic modifications.

Experimental Protocols (Self-Validating Systems)

To generate the data above, rigorous protocols are required. These workflows include internal controls to ensure data trustworthiness.

Protocol A: Microsomal Stability Assay (The Stability Check)

Objective: Determine intrinsic clearance (


) and identify metabolic soft spots.
  • Preparation:

    • Prepare 10 mM stock of test compound in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as plate controls.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (critical for CYP activity).

    • Final concentrations: 1 µM Test Compound, 0.5 mg/mL Microsomal Protein.

  • Reaction Workflow:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Start: Add NADPH to initiate.

    • Sampling: Aliquot 50 µL at

      
       min.
      
    • Quench: Immediately transfer into 150 µL ice-cold Acetonitrile (containing Tolbutamide internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Validation: Plot ln(% remaining) vs. time.

      
       must be >0.90 for valid calculation of 
      
      
      
      (slope).
Protocol B: PAMPA-BBB (The Permeability Check)

Objective: Predict Blood-Brain Barrier (BBB) penetration, critical for CNS-active piperidines.

  • Membrane Setup: Use a PVDF filter plate coated with porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Phase: 10 mM phosphate-buffered saline (pH 7.4) containing 10 µM test compound.

  • Acceptor Phase: PBS (pH 7.4).

  • Incubation: 4 hours at 25°C in a humidity chamber (prevents evaporation).

  • Quantification:

    • Measure UV absorbance or LC-MS peak area in both Donor and Acceptor wells.

    • Calculation:

      
      
      
  • Validation:

    • High Permeability Control: Propranolol (

      
       cm/s).
      
    • Low Permeability Control: Theophylline.

    • Mass Balance check: Recovery must be >80% to rule out non-specific binding to the plastic plate.

Workflow Visualization

The following diagram outlines the logical flow for screening piperidine analogs, ensuring no resources are wasted on unstable compounds.

ADME_Workflow cluster_Tier1 Tier 1: Physicochemical Filter cluster_Tier2 Tier 2: Metabolic Stability cluster_Tier3 Tier 3: Permeability Start New Piperidine Analog Step1 In Silico pKa & LogP (Target: pKa < 10, LogP 1-3) Start->Step1 Decision1 Passes Rules? Step1->Decision1 Decision1->Start No (Redesign) Step2 Microsomal Stability (HLM) Protocol A Decision1->Step2 Yes Decision2 T1/2 > 30 min? Step2->Decision2 Decision2->Start No (Add F or Me) Step3 PAMPA / Caco-2 Protocol B Decision2->Step3 Yes Final Lead Candidate Step3->Final

Figure 2: Tiered screening workflow. Tier 1 filters basicity issues early, preventing false positives in permeability assays.

References

  • Wade, N. et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Journal of Medicinal Chemistry. [Link]

  • Kalgutkar, A. S. et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. [Link]

Sources

Safety Operating Guide

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Operational Directive

This guide provides the definitive waste management protocol for 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (CAS: 139679-45-1). As a fluorinated organic intermediate, this compound requires specific handling to prevent environmental release of fluorinated byproducts and to comply with "Zero Discharge" laboratory standards.

Immediate Action Card: Chemical Profile
Parameter Data / Specification
Chemical Name 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid
CAS Number 139679-45-1
Molecular Formula C₁₃H₁₄FNO₃
Physical State Solid (White to off-white powder)
Acidity (pKa) ~4.45 (Carboxylic acid moiety)
Primary Hazards Irritant: Skin (H315), Eye (H319), Respiratory (H335)
RCRA Status (USA) Non-Listed (Not P or U listed).[1][2][3][4] Managed as Halogenated Organic Waste .
Disposal Method High-Temperature Incineration (with HF scrubbing)

Part 2: Waste Characterization & Segregation

The Scientific Basis for Disposal Choice: Although this compound is not a per- and polyfluoroalkyl substance (PFAS) in the regulatory sense of persistent bioaccumulation, it contains a robust Carbon-Fluorine (C-F) bond. Standard wastewater treatment plants cannot degrade fluorinated aromatics effectively. Therefore, drain disposal is strictly prohibited.

Regulatory Classification (Generator Knowledge): Under US EPA 40 CFR § 262.11, you must determine if the waste is hazardous.

  • Listed Waste: No. It does not appear on the F, K, P, or U lists.

  • Characteristic Waste:

    • Ignitability (D001): No (Solid).

    • Corrosivity (D002): Only if in aqueous solution with pH

      
       2.
      
    • Reactivity (D003): No.[1][5]

    • Toxicity (D004-D043): No heavy metals or regulated pesticides.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Waste

Applicability: Expired shelf stocks, contaminated weighing boats, spill cleanup solids.

  • PPE Requirement: Nitrile gloves (0.11 mm min. thickness), safety goggles, and lab coat. Use a N95 dust mask if handling outside a fume hood.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Transfer the solid directly into the waste container.

    • Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases in the same waste stream to prevent exothermic reactions.

  • Labeling:

    • Label as: "Non-Regulated Chemical Waste: Solid"

    • Constituents: 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (100%)

    • Hazard Checkbox: [x] Irritant [x] Halogenated.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicability: Mother liquors, filtrates, or HPLC waste containing the compound.[2]

  • Segregation: Segregate into the "Halogenated Organic Solvents" waste stream.

    • Why? Even if dissolved in non-halogenated solvents (like Methanol), the presence of the fluorine atom requires the entire mixture to be treated as halogenated during incineration.

  • pH Check:

    • If the solution is highly acidic (pH < 2) due to the carboxylic acid, neutralize to pH 5–9 using Sodium Bicarbonate (

      
      ) before adding to the solvent waste carboy. This prevents corrosion of the waste container and dangerous gas evolution if mixed with other wastes.
      
  • Container: Safety-vented solvent carboy (HDPE or Stainless Steel).

  • Labeling:

    • Label as: "Hazardous Waste: Halogenated Solvent Mixture"

    • List all solvents (e.g., Methanol 90%, Water 9%) and the solute (Fluorobenzoyl piperidine deriv. 1%).

Part 4: Emergency Contingencies

Spill Response Protocol:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don PPE (Gloves, Goggles, N95/P100 respirator).

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation. Sweep carefully into a bag.

    • Liquid: Absorb with an inert material (Vermiculite or Chemizorb®). Do not use sawdust (flammability risk with organics).

  • Decontaminate: Scrub the surface with a dilute soap solution. Collect all cleaning materials as solid chemical waste.

Part 5: Disposal Decision Workflow

The following diagram visualizes the decision logic for disposing of this specific compound, ensuring compliance with "Zero Discharge" mandates.

DisposalWorkflow Start Waste Generation: 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Contaminated Debris) StateCheck->SolidPath Pure Substance LiquidPath Liquid Waste (Solutions/Mother Liquor) StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-mouth HDPE Jar SolidPath->SolidContainer pHCheck Check pH LiquidPath->pHCheck Labeling Labeling: 'Halogenated Organic Waste' (List Fluorine Content) SolidContainer->Labeling Neutralize Neutralize with NaHCO3 to pH 5-9 pHCheck->Neutralize pH < 2 LiquidContainer Container: Halogenated Solvent Carboy pHCheck->LiquidContainer pH > 2 Neutralize->LiquidContainer LiquidContainer->Labeling FinalDest Final Disposal: High-Temp Incineration (w/ HF Scrubbing) Labeling->FinalDest

Figure 1: Operational decision tree for the segregation and packaging of fluorinated organic acid waste.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements (40 CFR Part 262). Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Managing Chemical Waste in the Laboratory. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

Bottom Line Up Front: 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid is a functionalized piperidine derivative used primarily as a scaffold in drug discovery. While not classified as acutely fatal, it poses significant respiratory sensitization and ocular irritation risks , particularly in its solid powder form.

The presence of the fluorine moiety on the benzoyl ring increases the compound's lipophilicity compared to non-halogenated analogues, potentially facilitating dermal absorption. Furthermore, improper disposal of fluorinated organics complicates waste streams.

GHS Classification (derived from analogue data):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[2]

Hierarchy of Controls & PPE Matrix

Effective safety is a redundant system. Personal Protective Equipment (PPE) is your last line of defense, not your first. The following hierarchy must be established before the container is opened.

Engineering Controls (Primary Barrier)
  • Containment: All weighing and open-vessel manipulations must occur inside a certified chemical fume hood.

  • Face Velocity: Ensure hood is operating at 0.3 – 0.5 m/s (60–100 fpm) .

  • Static Control: As an organic solid, this powder is prone to static charge. Use an ionizing bar or anti-static gun inside the hood to prevent "flying powder" during transfer.

Personal Protective Equipment (PPE) Selection

The selection of PPE for this compound is governed by its physical state (Solid) vs. its solvated state (Solution).

Protection ZonePPE RequirementTechnical Rationale
Hand (Solid) Nitrile (Disposable) Min Thickness: 0.11 mm (4-5 mil)Nitrile provides excellent resistance to dry organic particulates. Latex is not recommended due to potential allergenicity and lower chemical resistance to common organic solvents used later.
Hand (Solution) Double Gloving (Nitrile) Or Laminate (Silver Shield) Once dissolved (e.g., in DCM, DMF, or DMSO), the solvent dictates the glove. Fluorinated organics in DCM can penetrate standard nitrile in <2 minutes. Double gloving increases breakthrough time.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders that can drift around guards. Goggles form a seal against dust entry.
Respiratory Fume Hood (Primary) N95/P2 (Secondary/Emergency)Inhalation is the primary route of exposure. If hood work is impossible (e.g., equipment maintenance), a fit-tested N95 is the minimum requirement.
Body Lab Coat (Cotton/Poly) + Tyvek SleevesStandard lab coat. Disposable Tyvek sleeves are recommended during weighing to prevent powder accumulation on fabric cuffs.

Operational Protocol: Weighing & Solubilization

The highest risk of exposure occurs during the transition from bulk solid to solution. Follow this validated workflow.

The "Static-Free" Weighing Workflow

WeighingProtocol Start Start: Weighing Prep CheckHood Verify Hood Flow (>0.4 m/s) Start->CheckHood PPE Don PPE: Goggles + Double Nitrile CheckHood->PPE StaticCheck Is Powder Static? PPE->StaticCheck Ionizer Use Anti-Static Gun Neutralize Charge StaticCheck->Ionizer Yes (Clumping/Flying) Weighing Weigh into Tared Vial (Inside Hood) StaticCheck->Weighing No Ionizer->Weighing Cap Cap Vial Immediately Weighing->Cap Wipe Wipe Exterior of Vial (Kimwipe + Solvent) Cap->Wipe Disposal Dispose Kimwipe as Solid Hazardous Waste Wipe->Disposal End Ready for Reaction Disposal->End

Figure 1: Decision logic for safe weighing of static-prone organic solids.

Step-by-Step Procedure
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final reading (keep sash down).

  • Transfer: Use a disposable anti-static weighing boat or weigh directly into the tared reaction vessel. Avoid using spatulas that are too large for the vessel neck to prevent bridging/spillage.

  • Solvation: Add the solvent (e.g., DMF, Methanol) to the solid. Do not add solid to boiling solvent.

    • Note: The fluorine substituent generally increases solubility in organic media but decreases water solubility.

  • Decontamination: Before removing the reaction vessel from the hood, wipe the exterior with a tissue dampened with ethanol or acetone to remove invisible dust residues.

Emergency Response & Spill Management

Spill Cleanup (Solid Powder)

Do not sweep. Sweeping generates airborne dust.

  • Isolate: Alert nearby personnel.

  • PPE Up: Ensure goggles and double gloves are worn.

  • Wet Method: Cover the spill with a paper towel dampened with a compatible solvent (Ethanol or Acetone) or water. This suppresses dust.[2][3][4]

  • Scoop: Scoop up the damp material and the towel.

  • Clean: Wipe the surface 3 times with soap and water.

Fire Fighting Measures
  • Hazard: Combustion of this compound may produce Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide.

  • Action: In case of fire, evacuate immediately. Firefighters must wear self-contained breathing apparatus (SCBA) due to the risk of toxic HF fumes.

Disposal Strategy (Critical)

Proper disposal is legally required and environmentally critical due to the halogenated nature of the compound.

Waste StreamClassificationInstructions
Solid Waste Halogenated Organic Solid Collect in a dedicated solid waste container. Label clearly as "Contains Fluorinated Organics." Do not mix with general trash.[5]
Liquid Waste Halogenated Organic Solvent Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the fluorine atom often mandates this be treated as halogenated waste (check local EHS rules). Do not mix with acidic aqueous waste.
Contaminated PPE Hazardous Debris Gloves and wipes used in direct contact must be disposed of as hazardous chemical waste, not regular trash.

References & Verification

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Phenyl-4-piperidinecarboxylic acid derivatives.[2] (Analogue data used for hazard extrapolation).

  • Apollo Scientific. (2023).[2] SDS for Piperidine-4-carboxylic acid derivatives. (Confirming Irritant H315/H319/H335 status).[2]

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference.[6] (Data on organic acid permeation).

  • University of Illinois DRS. (2023). Halogenated Solvent Waste Disposal Guidelines.[7] (Protocol for fluorinated waste separation).

  • PubChem. (2023). Compound Summary: 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid. (Structural verification).

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) from your chemical vendor before handling.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.